Dioctyl succinate
Description
BenchChem offers high-quality Dioctyl succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctyl succinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dioctyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWABLUYIOFEZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932451 | |
| Record name | Dioctyl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14491-66-8 | |
| Record name | Dioctyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14491-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicapryl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014491668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICAPRYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XD1ZF2M1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dioctyl Sodium Sulfosuccinate
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of dioctyl sodium sulfosuccinate (B1259242), a widely used anionic surfactant. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Dioctyl sodium sulfosuccinate (DOSS), also known as docusate (B154912) sodium, is the sodium salt of the diester of 2-ethylhexyl alcohol and sulfosuccinic acid.[1][2] The structural formula of the docusate anion is R−O−C(=O)−CH(SO−3)−CH2−C(=O)−O−R, where R is the 2-ethylhexyl group.[3] It is characterized by a hydrophilic sulfosuccinate head and two hydrophobic octyl tails, making it an effective amphiphilic molecule.[4]
Below is a diagram illustrating the chemical structure of dioctyl sodium sulfosuccinate.
The key physicochemical properties of dioctyl sodium sulfosuccinate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C20H37NaO7S[4][5] |
| Molecular Weight | 444.56 g/mol [1][4][6] |
| CAS Number | 577-11-7[5] |
| Appearance | White, wax-like, plastic solid[3][7][8] |
| Odor | Suggestive of octyl alcohol[3][7] |
| Melting Point | 155°C (decomposes)[6] |
| Solubility in Water | 14 g/L at 25°C, 55 g/L at 70°C[3][7] |
| Solubility in Organic Solvents | Freely soluble in ethanol (B145695) and glycerol; soluble in carbon tetrachloride, petroleum ether, naphtha, xylene, acetone, and vegetable oils[5][8] |
| pH (1% aqueous solution) | 5.0-7.0[9] |
Synthesis of Dioctyl Sodium Sulfosuccinate: An Experimental Protocol
The synthesis of dioctyl sodium sulfosuccinate is typically a two-stage process involving esterification followed by sulfonation.[10]
Stage 1: Esterification
The first stage involves the reaction of maleic anhydride (B1165640) with 2-ethylhexanol to produce bis(2-ethylhexyl) maleate (B1232345) (dioctyl maleate).[3][11]
-
Reactants: Maleic anhydride and 2-ethylhexanol.
-
Catalyst: A Brønsted solid acid catalyst such as Amberlyst-15 can be used for a more environmentally friendly and recyclable process.[10] A color fixative may also be added.[12]
-
Procedure:
Stage 2: Sulfonation
In the second stage, the dioctyl maleate is sulfonated using sodium bisulfite to yield the final product, dioctyl sodium sulfosuccinate.[11] The bisulfite anion adds across the double bond of the maleate.[3][7]
-
Reactants: Dioctyl maleate, sodium bisulfite (or sodium disulfite), and deionized water.[11]
-
Procedure:
-
Dioctyl maleate, sodium bisulfite, and water are combined in a reaction flask equipped with a stirrer, reflux condenser, and nitrogen inlet.[11]
-
The mixture is heated under reflux at approximately 104°C with a gentle stream of nitrogen until a clear solution is obtained (approximately 3 hours).[11]
-
During the refluxing process, any residual isooctanol can be removed.[12]
-
After the reaction is complete, the mixture is cooled. A co-solvent like ethanol may be added to prevent gelling or solidification upon cooling.[11]
-
The following diagram illustrates the synthesis workflow.
Applications in Research and Drug Development
Dioctyl sodium sulfosuccinate is a versatile compound with numerous applications in the pharmaceutical and research sectors due to its surfactant properties.
-
Pharmaceutical Formulations: It is widely used as an excipient in the production of tablets and suspensions.[3][13] Its functions include acting as a wetting agent, emulsifier, and dispersant.[3]
-
Stool Softener: DOSS is the active ingredient in many over-the-counter laxative formulations.[2][4] It functions as a stool softener by increasing the amount of water the stool absorbs in the gut, which makes the stool softer and easier to pass.[14]
-
Drug Delivery: In research, dioctyl sodium sulfosuccinate is used in the preparation of reverse micelles.[5][13] These systems are valuable for encapsulating and delivering drugs and other molecules.
-
Cosmetics and Personal Care: It is also utilized in various cosmetic and personal care products like shampoos and lotions as a wetting and emulsifying agent to improve product stability and spreadability.[4][14]
Mechanism of Action as a Stool Softener
The primary mechanism of action of dioctyl sodium sulfosuccinate as a stool softener is based on its ability to act as an anionic surfactant.[13] By reducing the surface tension of the interface between water and oil in the feces, it allows for greater penetration of water and fats into the stool mass.[14] This leads to a softer, more easily passable stool.[14]
The logical relationship of its mechanism of action is depicted in the diagram below.
References
- 1. DIOCTYL SODIUM SULPHOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 2. Dioctyl Sodium Sulfosuccinate - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Docusate - Wikipedia [en.wikipedia.org]
- 8. fao.org [fao.org]
- 9. DIOCTYL SODIUM SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 10. The synthesis of the anionic sodium dioctyl sulfossuccinate surfactant and the study of catalytic activity of the amberlyst-15 [sid.ir]
- 11. Dioctyl sulfosuccinate sodium salt synthesis - chemicalbook [chemicalbook.com]
- 12. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 13. SODIUM DIOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 14. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dioctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of dioctyl succinate (B1194679) (CAS No. 14491-66-8). It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an excipient, solvent, or plasticizer. This document details key physicochemical parameters, presents detailed experimental protocols for their determination, and outlines a typical synthesis workflow. All quantitative data are summarized in structured tables for ease of reference.
Introduction
Dioctyl succinate, the diester of succinic acid and n-octanol, is a colorless to pale yellow liquid. Its properties, such as low volatility, high thermal stability, and good compatibility with a range of polymers, have led to its use as a plasticizer. In the pharmaceutical and cosmetic industries, it functions as an emollient and solvent. A thorough understanding of its physical and chemical properties is essential for its effective and safe application in research and product development.
Chemical Identity
| Identifier | Value |
| Chemical Name | Dioctyl succinate |
| Synonyms | Butanedioic acid, dioctyl ester; Succinic acid, dioctyl ester |
| CAS Number | 14491-66-8 |
| Molecular Formula | C₂₀H₃₈O₄ |
| Molecular Weight | 342.51 g/mol |
| Chemical Structure | O=C(OCCCCCCCC)CCC(=O)OCCCCCCCC |
| InChI Key | KWABLUYIOFEZOY-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of dioctyl succinate are summarized in the tables below. These properties are critical for predicting its behavior in various formulations and under different environmental conditions.
Physical Properties
| Property | Value | Reference |
| Physical State | Liquid at 20°C | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | Not available (Liquid at room temperature) | [2][3] |
| Boiling Point | 375.16 °C (estimated at 760 mmHg) 225 °C at 2 mmHg | [4][5] |
| Density | 0.91 - 0.936 g/cm³ (predicted) | [5][6] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C (estimated) | |
| Refractive Index | 1.4490 to 1.4520 | [6] |
| Solubility in Water | 0.004167 mg/L at 25°C (estimated) | [4] |
| LogP (o/w) | 7.392 (estimated) | [4] |
Chemical Properties
| Property | Description |
| Stability | Stable under normal conditions. |
| Reactivity | Can undergo hydrolysis under strong acidic or basic conditions to yield succinic acid and n-octanol. |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide and carbon dioxide. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of dioctyl succinate and the determination of its key physical properties, based on established scientific literature and standardized guidelines.
Synthesis of Dioctyl Succinate via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of dioctyl succinate.
Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (n-octanol) to form an ester (dioctyl succinate) and water. To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed azeotropically.
Materials:
-
Succinic acid
-
n-Octanol
-
Phosphotungstic acid (catalyst)
-
Toluene (B28343) (azeotropic agent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine succinic acid, n-octanol (molar ratio of alcohol to acid of approximately 3:1), phosphotungstic acid (catalyst, ~1.2% by mass of succinic acid), and toluene (azeotropic agent, ~70% by mass of succinic acid).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for approximately 3 hours or until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted succinic acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-octanol.
-
Purification: The crude dioctyl succinate can be further purified by vacuum distillation to obtain the final product of high purity.
Determination of Physical Properties
The following protocols are based on OECD and ASTM guidelines for the testing of chemicals and plasticizers.
4.2.1. Boiling Point (OECD Guideline 103)
The boiling point is determined using an ebulliometer or by the dynamic method where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is measured. The sample is heated, and the temperature of the vapor-liquid equilibrium is recorded.
4.2.2. Density (OECD Guideline 109)
The density of liquid dioctyl succinate can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The pycnometer method involves determining the mass of a known volume of the liquid at a constant temperature.
4.2.3. Water Solubility (OECD Guideline 105 - Flask Method)
A sufficient amount of dioctyl succinate is stirred in water at a constant temperature for an extended period to achieve equilibrium. The concentration of dioctyl succinate in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), after separation of the phases.
4.2.4. Vapor Pressure (OECD Guideline 104 - Static Method)
The sample is placed in a thermostatically controlled container connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
4.2.5. Refractive Index (ASTM D1045)
The refractive index is measured using a standard refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the refractive index is read at a specified temperature, typically 25°C, using a sodium light source.
Spectral Data
While experimental spectra for dioctyl succinate are not widely available in public databases, the expected spectral characteristics can be predicted based on its chemical structure.
-
¹H NMR: The spectrum is expected to show a triplet at approximately 0.9 ppm corresponding to the terminal methyl groups of the octyl chains. A multiplet between 1.2-1.6 ppm would represent the methylene (B1212753) groups of the octyl chains. A triplet at around 4.0 ppm is expected for the methylene groups adjacent to the ester oxygen (-O-CH₂-). A singlet at approximately 2.6 ppm would correspond to the two equivalent methylene groups of the succinate backbone.
-
¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the ester at around 172 ppm. The carbons of the octyl chains would appear in the 14-65 ppm region. The methylene carbons of the succinate backbone are expected at approximately 29 ppm.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1735 cm⁻¹. C-O stretching vibrations would be observed in the 1300-1100 cm⁻¹ region. The C-H stretching of the alkyl chains will appear around 2850-2960 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would likely show fragmentation patterns corresponding to the loss of the octyl groups and cleavage of the ester bonds.
Mandatory Visualizations
Experimental Workflow: Synthesis of Dioctyl Succinate
Logical Workflow: Physicochemical Characterization
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of dioctyl succinate, along with standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers engaged in drug development and other fields where this compound may be utilized. A comprehensive understanding of these properties is fundamental to ensuring the appropriate and safe application of dioctyl succinate in various scientific and industrial contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dioctyl succinate | CAS#:14491-66-8 | Chemsrc [chemsrc.com]
- 3. Dioctyl succinate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 4. dioctyl succinate, 14491-66-8 [thegoodscentscompany.com]
- 5. Dioctyl succinate | 14491-66-8 | FD57454 | Biosynth [biosynth.com]
- 6. dioctyl succinate | 14491-66-8 [chemicalbook.com]
Dioctyl succinate CAS number and molecular formula.
An In-depth Technical Guide to Dioctyl Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl succinate, also known as di-n-octyl succinate, is the diester of succinic acid and n-octanol. This technical guide provides a comprehensive overview of its core chemical information, physicochemical properties, a detailed experimental protocol for its synthesis, and its known applications. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.
Core Chemical Information
| Identifier | Value |
| Chemical Name | Dioctyl succinate |
| Synonyms | Di-n-octyl succinate, Succinic acid dioctyl ester, Butanedioic acid, dioctyl ester |
| CAS Number | 14491-66-8[1] |
| Molecular Formula | C₂₀H₃₈O₄[1] |
| Molecular Weight | 342.51 g/mol [1] |
| EC Number | 238-499-4[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of dioctyl succinate.
| Property | Value |
| Boiling Point | 225°C at 2 mmHg[1] |
| Density (Predicted) | 0.936 ± 0.06 g/cm³[1] |
| Refractive Index | 1.4490 to 1.4520[1] |
Synthesis of Dioctyl Succinate
Dioctyl succinate can be synthesized via the esterification of succinic acid with n-octanol. The following experimental protocol is based on established methods for this type of reaction.[2]
Experimental Protocol: Catalytic Esterification
This protocol describes the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst and toluene (B28343) as an azeotropic agent to remove water, driving the reaction to completion.[2]
Materials:
-
Succinic acid
-
n-Octanol
-
Phosphotungstic acid (catalyst)
-
Toluene (azeotropic agent)
Procedure:
-
Reactant Setup: In a reaction flask equipped with a stirrer, condenser, and a Dean-Stark apparatus, combine succinic acid, n-octanol, phosphotungstic acid, and toluene.
-
Reaction Conditions: The optimal molar ratio of n-octanol to succinic acid is 3.1:1. The amount of catalyst should be 1.2% by mass of the succinic acid, and the amount of azeotropic agent (toluene) should be 70% by mass of the succinic acid.[2]
-
Heating and Reflux: Heat the mixture to reflux. The reaction time is approximately 3 hours.[2]
-
Water Removal: During reflux, the water produced from the esterification reaction is continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of succinic acid.
-
Work-up: Once the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture. The catalyst can be recovered by filtration. The excess n-octanol and toluene can be removed by distillation under reduced pressure to yield the crude dioctyl succinate.
-
Purification: The crude product can be further purified by vacuum distillation.
Under these optimized conditions, the esterification rate of succinic acid can reach up to 99.27%.[2]
Synthesis Workflow
Caption: Synthesis Workflow of Dioctyl Succinate.
Applications and Mechanism of Action
While dioctyl succinate is commercially available, detailed information regarding its specific applications in drug development and its mechanism of action is limited in publicly available literature. It is often overshadowed by the structurally related and more widely studied compound, dioctyl sodium sulfosuccinate (B1259242) (DOSS).
There is no information available regarding signaling pathways associated with dioctyl succinate.
Conclusion
This technical guide provides the fundamental chemical and physical data for dioctyl succinate, along with a detailed experimental protocol for its synthesis. While comprehensive data on its biological activity and applications in drug development are scarce, this document serves as a foundational resource for researchers and scientists interested in this compound. Further research is needed to fully elucidate its potential roles and mechanisms of action.
References
The Core Mechanism of Dioctyl Succinate as a Plasticizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers. Among the emerging class of safer, bio-based plasticizers, dioctyl succinate (B1194679) (DOS) has garnered significant attention. This technical guide provides a comprehensive overview of the core mechanism of action by which dioctyl succinate plasticizes polymers, with a particular focus on its interaction with polyvinyl chloride (PVC). This document details the molecular interactions, summarizes key quantitative data on its performance, outlines relevant experimental protocols, and provides visual representations of the underlying scientific principles.
Introduction to Plasticization and Dioctyl Succinate
Plasticizers are low molecular weight, non-volatile substances that, when added to a polymer, increase its flexibility, workability, and elongation.[1] The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) from a rigid, glassy state to a softer, more rubbery state.[1]
Dioctyl succinate is a diester of succinic acid and octanol. It is considered a promising alternative to traditional phthalate-based plasticizers due to its favorable toxicological profile, biodegradability, and potential for synthesis from renewable resources.[2][3][4] It has shown comparable or even superior plasticizing efficiency to the commonly used di(2-ethylhexyl) phthalate (B1215562) (DEHP) in some applications.[2]
The Molecular Mechanism of Action
The plasticizing effect of dioctyl succinate is primarily explained by the Free Volume Theory , complemented by principles from the Lubricity Theory and the Gel Theory .[5]
-
Free Volume Theory: This is the most widely accepted theory of plasticization. Rigid polymers have very little "free volume" or empty space between their tightly packed molecular chains. Dioctyl succinate molecules, with their flexible aliphatic chains, position themselves between the polymer chains. This insertion increases the space between the polymer chains, thus increasing the free volume. This additional space allows for greater mobility of the polymer segments, leading to increased flexibility and a lower glass transition temperature.[1]
-
Lubricity Theory: This theory posits that plasticizers act as molecular lubricants.[5] The dioctyl succinate molecules shield the polymer chains from each other, reducing the frictional forces between them. This "lubrication" allows the polymer chains to slide past one another more easily when a stress is applied, resulting in increased flexibility and elongation.[5]
-
Gel Theory: This theory suggests that plasticizers disrupt the three-dimensional network structure of the polymer.[5] In a rigid polymer, there are points of attachment or "gel" structures formed by intermolecular forces. Dioctyl succinate molecules solvate these regions, breaking down the polymer-polymer interactions and forming weaker plasticizer-polymer interactions. This disruption of the rigid gel network leads to a softer, more flexible material.[5]
The effectiveness of dioctyl succinate as a plasticizer is also dependent on its compatibility with the polymer. The ester groups in dioctyl succinate can form polar interactions (dipole-dipole forces) with polar sites on the polymer chain, such as the carbon-chlorine bond in PVC. The long octyl chains provide the necessary steric hindrance to keep the polymer chains separated.
Signaling Pathway of Plasticizer Action
Caption: Molecular interaction of dioctyl succinate with polymer chains.
Quantitative Data on Performance
The performance of dioctyl succinate as a plasticizer is evaluated based on its effect on the physical and mechanical properties of the polymer. The following table summarizes typical data for dioctyl succinate in PVC, often compared to the traditional plasticizer DEHP. The values can vary depending on the specific formulation and processing conditions.
| Property | Unit | Neat PVC | PVC + 40 phr DOS | PVC + 40 phr DEHP |
| Glass Transition Temp (Tg) | °C | ~80-85 | ~25 - 35 | ~30 - 40 |
| Tensile Strength | MPa | ~50-60 | ~15 - 25 | ~20 - 30 |
| Elongation at Break | % | <10 | ~300 - 400 | ~250 - 350 |
| Hardness (Shore A) | - | >95 | ~70 - 80 | ~75 - 85 |
phr = parts per hundred parts of resin by weight
Studies have shown that succinate-based plasticizers can offer comparable or improved properties compared to DEHP. For instance, blends of PVC with succinate plasticizers have demonstrated up to a 77% increase in elongation at break and a reduction in hardness by up to 43% compared to DEHP-plasticized blends.[2] The plasticizing efficiency of succinate diesters is influenced by the alkyl chain length, with longer chains generally leading to better performance.[6]
Experimental Protocols
The evaluation of a plasticizer's efficiency involves several key experiments to quantify its effect on the polymer's properties.
Sample Preparation
-
Compounding: The polymer resin (e.g., PVC powder), dioctyl succinate, and any other additives (e.g., thermal stabilizers, lubricants) are weighed to the desired ratio (phr).
-
Mixing: The components are dry-blended to ensure a homogeneous mixture.
-
Melt Processing: The blend is then melt-processed using a two-roll mill or an extruder at a temperature sufficient for the polymer to soften and for the plasticizer to be fully incorporated (typically 150-170°C for PVC).
-
Molding: The resulting plasticized polymer is then compression molded or injection molded into sheets or specific shapes required for testing.
-
Conditioning: The prepared samples are conditioned under standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 10% relative humidity) for a specified period before testing to ensure consistent results.[7]
Key Evaluation Experiments
-
Tensile Properties (ASTM D2284):
-
Apparatus: A universal testing machine (tensile tester) with appropriate grips.
-
Procedure: Dumbbell-shaped specimens are cut from the conditioned sheets. The specimens are clamped into the grips of the tensile tester. The sample is pulled at a constant rate of speed until it breaks.
-
Data Acquired: Tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and modulus of elasticity (a measure of stiffness) are recorded.[7]
-
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg):
-
Apparatus: A Dynamic Mechanical Analyzer.
-
Procedure: A small, rectangular sample is clamped in the DMA. A sinusoidal stress is applied to the sample, and the resulting strain is measured as the temperature is ramped up at a controlled rate.
-
Data Acquired: The storage modulus (elastic response), loss modulus (viscous response), and tan delta (the ratio of loss to storage modulus) are plotted against temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
-
-
Hardness Testing (ASTM D2240):
-
Apparatus: A durometer (Shore A scale for flexible plastics).
-
Procedure: The durometer is pressed firmly against the flat surface of the test specimen.
-
Data Acquired: The hardness value is read directly from the durometer's scale. Multiple readings are taken at different locations and averaged.
-
-
Plasticizer Migration/Leaching Tests:
-
Volatility (Activated Carbon Method): The plasticized sample is placed in a container with activated carbon and heated at an elevated temperature (e.g., 70°C) for a specified time. The weight loss of the sample corresponds to the amount of plasticizer that has volatilized.[8]
-
Extraction Resistance: The sample is immersed in a specific solvent (e.g., hexane, soapy water) for a set period. The weight loss of the sample after drying indicates the amount of plasticizer extracted.
-
Exudation (ASTM D3291): The sample is placed between absorbent papers under a specified pressure and temperature. The amount of plasticizer absorbed by the paper is determined by weight change or analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Experimental Workflow
Caption: General workflow for evaluating plasticizer performance.
Conclusion
Dioctyl succinate functions as an effective plasticizer by physically inserting its molecules between polymer chains, thereby increasing the free volume and reducing intermolecular forces. This mechanism enhances the mobility of the polymer chains, resulting in a more flexible and less brittle material with a lower glass transition temperature. Standardized experimental protocols are crucial for quantifying the performance of dioctyl succinate and comparing it to other plasticizers. As the industry moves towards safer and more sustainable materials, a thorough understanding of the mechanism and performance of alternative plasticizers like dioctyl succinate is essential for researchers, scientists, and drug development professionals.
References
- 1. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Toxicological Profile of Dioctyl Succinate on Male Germline Stem Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The investigation of plasticizers and their potential impact on human health has become a critical area of toxicological research. As alternatives to regulated phthalates are sought, it is imperative to thoroughly evaluate their safety profiles, particularly concerning reproductive health. Male germline stem cells, also known as spermatogonial stem cells (SSCs), are fundamental to spermatogenesis and male fertility. Any toxic insult to this cell population could have profound and lasting consequences on reproductive capability. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of dioctyl succinate (B1194679) (DOS), a potential alternative plasticizer, on male germline stem cells. The information presented herein is based on available in vitro and in vivo data, with a focus on quantitative analysis, detailed experimental methodologies, and the exploration of relevant cellular signaling pathways.
Quantitative Data on the Effects of Dioctyl Succinate on Spermatogonial Stem Cells
An in vitro study by Zhang et al. (2022) provides the most direct evidence to date on the effects of dioctyl succinate on mouse spermatogonial stem cells. The study aimed to screen for potential plasticizer alternatives that do not adversely affect SSC integrity. The key quantitative findings for dioctyl succinate are summarized below.[1]
Table 1: Effect of Dioctyl Succinate on SSC Cluster Formation (Short-Term Exposure)
| Concentration (M) | Normalized Cluster Number (% of Control) | Normalized Cluster Size (% of Control) |
| 10-6 | ~100% | ~100% |
| 10-5 | ~100% | ~100% |
| 10-4 | ~100% | ~100% |
Data extracted and interpreted from graphical representations in Zhang et al. (2022). The study reported no statistically significant detrimental effects.
Table 2: Effect of Dioctyl Succinate on SSC Colonization Ability (Functional Assay)
| Treatment Group | Number of Spermatogenic Colonies per 105 Transplanted Cells (Mean ± SEM) |
| Control (DMSO) | ~120 |
| Dioctyl Succinate (10-4 M) | ~125 |
Data extracted and interpreted from graphical representations in Zhang et al. (2022). The study reported no statistically significant difference between the control and dioctyl succinate-treated groups.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of dioctyl succinate's effects on male germline stem cells, primarily based on the protocols described by Zhang et al. (2022).
Spermatogonial Stem Cell (SSC) Isolation and Culture
This protocol outlines the steps for establishing a primary culture of mouse spermatogonial stem cells.
-
Cell Source: Testes from transgenic mice expressing a fluorescent reporter (e.g., GFP) under a germ cell-specific promoter are used to facilitate tracking.
-
Enzymatic Digestion:
-
Testes are detunicated and the seminiferous tubules are minced.
-
A two-step enzymatic digestion is performed, typically using collagenase and trypsin, to dissociate the tubules into a single-cell suspension.
-
-
Cell Enrichment:
-
The cell suspension is subjected to differential plating to enrich for germ cells, as somatic cells like Sertoli cells adhere more readily to the culture dish.
-
Further enrichment for undifferentiated spermatogonia can be achieved using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with specific cell surface markers (e.g., THY1, GFRα1).
-
-
SSC Culture:
-
Enriched SSCs are cultured on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or a suitable extracellular matrix coating (e.g., laminin).
-
The culture medium is supplemented with a cocktail of growth factors essential for SSC self-renewal and proliferation, including Glial cell line-derived neurotrophic factor (GDNF), basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
In Vitro Toxicity Assessment (Cluster Formation Assay)
This assay evaluates the effect of a test compound on the proliferation and survival of SSCs in culture.
-
Cell Seeding: Established SSC clusters are dissociated into single cells and seeded onto a fresh feeder layer.
-
Compound Exposure:
-
One day after seeding, the culture medium is replaced with medium containing various concentrations of dioctyl succinate (e.g., 10-6 M, 10-5 M, 10-4 M) or a vehicle control (e.g., DMSO).
-
The cells are exposed to the compound for a defined period (e.g., 2 or 6 days).
-
-
Data Acquisition and Analysis:
-
At the end of the exposure period, the number and size of the SSC clusters are quantified. This can be done manually using a microscope or with an automated imaging system.
-
The data from the treated groups are normalized to the control group to determine the relative effect of the compound on SSC proliferation and survival.
-
Spermatogonial Stem Cell Transplantation (Functional Assay)
This in vivo assay is the gold standard for assessing the functional competence of SSCs.
-
Recipient Preparation:
-
Recipient male mice (e.g., W/Wv mutant mice, which are congenitally infertile) are treated with busulfan (B1668071) to deplete their endogenous germ cells, creating a receptive niche for donor cells.
-
-
Donor Cell Preparation:
-
SSCs that have been cultured in the presence of dioctyl succinate or a vehicle control are harvested and prepared as a single-cell suspension.
-
-
Transplantation Procedure:
-
The donor cell suspension is microinjected into the seminiferous tubules of the recipient mice via the efferent ducts.
-
-
Analysis of Colonization:
-
After a period of 2-3 months, the recipient testes are harvested.
-
The number of donor-derived spermatogenic colonies is counted. If fluorescently labeled donor cells were used, this can be done by observing the testes under a fluorescence microscope.
-
This analysis determines whether the compound exposure affected the ability of the SSCs to colonize the niche and re-initiate spermatogenesis.
-
Visualization of Workflows and Pathways
Experimental Workflow
Potential Signaling Pathways in Spermatogonial Stem Cells
While no studies have directly implicated dioctyl succinate in modulating specific signaling pathways in SSCs, understanding the key pathways governing SSC function is crucial for a comprehensive toxicological assessment. The lack of observed toxicity with dioctyl succinate suggests that it does not significantly interfere with these critical pathways.
Discussion of Potential Signaling Pathways
-
SSC Self-Renewal and Proliferation: The maintenance of the SSC pool is tightly regulated by a complex interplay of signaling pathways, with the GDNF/RET/GFRα1 and FGF2/FGFR pathways being paramount. These pathways activate downstream cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote SSC survival, self-renewal, and proliferation. The finding that dioctyl succinate does not impact SSC cluster formation or colonization suggests that it does not act as an agonist or antagonist to these critical signaling networks at the tested concentrations.
-
Common Pathways of Testicular Toxicity: Many testicular toxicants exert their effects through the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). Elevated ROS can damage cellular components, trigger apoptosis (programmed cell death), and disrupt the delicate hormonal balance required for spermatogenesis. Other chemicals act as endocrine disruptors, directly interfering with hormone synthesis or receptor signaling. The absence of detrimental effects from dioctyl succinate in the in vitro assays suggests that it does not induce significant oxidative stress or apoptosis in SSCs under the experimental conditions.
In Vivo Toxicological Data
A comprehensive search for in vivo reproductive toxicity studies specifically for dioctyl succinate in male rodents did not yield definitive results. Much of the available literature pertains to dioctyl sodium sulfosuccinate (B1259242) (DSS), a different chemical entity. A three-generation reproduction study in rats fed diets containing up to 1.0% DSS showed no adverse effects on reproductive function in either sex, although reduced body weights were observed.[2][3]
It is crucial to note that data for DSS cannot be directly extrapolated to dioctyl succinate. The lack of specific in vivo reproductive toxicity data for dioctyl succinate represents a significant data gap that should be addressed in future research to fully characterize its safety profile. Studies following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for reproductive toxicity testing, would be highly valuable.
Conclusion
Based on the available in vitro evidence, dioctyl succinate does not appear to exert significant toxicological effects on male germline stem cells.[1] Quantitative analysis of SSC cluster formation and the functional SSC transplantation assay indicate that dioctyl succinate, at concentrations up to 10-4 M, does not impair the survival, proliferation, or regenerative capacity of these vital cells. This suggests that dioctyl succinate does not disrupt the key signaling pathways essential for SSC maintenance. However, the current assessment is limited by the lack of specific in vivo reproductive toxicity studies for dioctyl succinate. While it shows promise as a safer alternative to some existing plasticizers from the perspective of male germline stem cell health, further in vivo studies are warranted to provide a more complete toxicological profile and to confirm these in vitro findings in a whole-organism context.
References
Bio-based Synthesis of Succinic Acid for High-Value Dioctyl Succinate Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and bio-based chemicals has positioned succinic acid as a key platform chemical. Its versatile applications, particularly in the synthesis of biodegradable polymers and specialty chemicals like dioctyl succinate (B1194679) (DOS), a non-phthalate plasticizer, have spurred significant research into its microbial production. This technical guide provides a comprehensive overview of the bio-based synthesis routes for succinic acid, focusing on its conversion to DOS. It delves into the metabolic pathways of key microbial producers, presents quantitative data on production performance, details experimental protocols for fermentation and downstream processing, and outlines the synthesis of DOS from bio-succinic acid.
Microbial Platforms for Succinic Acid Production
A variety of microorganisms, both native producers and metabolically engineered strains, have been harnessed for the production of succinic acid. The most prominent among these are bacteria such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Basfia succiniciproducens, as well as the extensively engineered Escherichia coli and the yeast Saccharomyces cerevisiae. Each of these platforms offers unique advantages and challenges in terms of substrate utilization, product tolerance, and downstream processing.
Key Microbial Producers and Performance Metrics
The selection of a microbial host is a critical factor in the economic viability of bio-succinic acid production. The following tables summarize the performance of several key microorganisms under different fermentation conditions.
| Microorganism | Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Actinobacillus succinogenes | 130Z | Glucose | Batch | 52.72 | 0.67 | - | [1] |
| Actinobacillus succinogenes | BE-1 | Glucose | Batch | 14.80 | - | - | [2] |
| Mannheimia succiniciproducens | LPK7 | Glucose | Fed-batch | 52.4 | 1.16 (mol/mol) | 1.8 | [3][4] |
| Mannheimia succiniciproducens | LPK7 | Glucose | Continuous | - | 0.38 (mol/mol) | 1.77 | [5] |
| Basfia succiniciproducens | DD1 | Glycerol (B35011) | Continuous | 5.21 | 1.02 | 0.094 | [6] |
| Basfia succiniciproducens | Adapted 4D | Arundo donax Hydrolysate | Batch | 17.24 | 0.96 | - | [7] |
| Escherichia coli | Engineered | Glucose | Fed-batch | - | - | - | [8] |
| Saccharomyces cerevisiae | Engineered | Glucose | Shake Flask | 6.17 | - | - | [8] |
Table 1: Performance of various microbial strains in succinic acid production.
Metabolic Pathways and Engineering Strategies
The efficient production of succinic acid in microorganisms relies on redirecting carbon flux from central metabolism towards the synthesis of this dicarboxylic acid. The primary metabolic routes involved are the reductive Tricarboxylic Acid (TCA) cycle, the oxidative TCA cycle, and the glyoxylate (B1226380) shunt.
Reductive TCA Cycle in Bacteria
In many native producers and engineered bacteria, the reductive TCA cycle is the primary pathway for succinic acid formation under anaerobic conditions. This pathway involves the fixation of CO2 and is characterized by a high theoretical yield.
Metabolic Engineering in E. coli
Escherichia coli has been extensively engineered for succinic acid production. Key strategies include the knockout of competing pathways (e.g., lactate, acetate, and ethanol (B145695) formation) and the overexpression of key enzymes in the succinate synthesis pathway.
Succinic Acid Production in S. cerevisiae
Yeast, particularly S. cerevisiae, offers advantages such as robustness and tolerance to low pH, which can simplify downstream processing. Metabolic engineering strategies in yeast often focus on disrupting the oxidative TCA cycle and redirecting flux through the reductive branch or the glyoxylate cycle.
Experimental Protocols
This section provides detailed methodologies for the key experimental stages, from fermentation to the final synthesis of dioctyl succinate.
Fermentation Protocol for Succinic Acid Production using Actinobacillus succinogenes
This protocol is a representative example for batch fermentation.
1. Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 3 g tryptic soy broth (TSB), 17 g pancreatic digest of casein, 3 g soy peptone, 2.5 g glucose, 5 g NaCl, and 2.5 g K2HPO4.[2]
-
Inoculate a single colony of A. succinogenes into 50 mL of the seed medium in a 250 mL flask.
-
Incubate at 37°C in a rotary shaker at 180 rpm for 5 hours.[2]
2. Fermentation Medium:
-
Prepare the fermentation medium containing (per liter): 30 g glucose, 10 g yeast extract, 1.37 g K2HPO4, 1.53 g KH2PO4, 1.5 g NaCl, 0.07 g MnCl2, and 0.38 g CaCl2.[2]
-
Add 30 g/L MgCO3 as a neutralizing agent.[2]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Fermentation:
-
Inoculate the sterile fermentation medium with 10% (v/v) of the seed culture.[1]
-
For a 3 L bioreactor, maintain the temperature at 38°C and agitation at 200 rpm.[1]
-
In the initial phase, use MgCO3 for pH control. In the later stages, maintain the pH at 6.5 with 3 M Na2CO3.[1]
-
Supply CO2 to the fermentation broth.
-
Monitor glucose concentration and supplement to maintain it between 10 and 30 g/L.[1]
-
The fermentation is typically run for 60-72 hours.[1]
Downstream Processing: Purification of Succinic Acid
The recovery and purification of succinic acid from the fermentation broth is a significant cost factor. A common approach involves direct crystallization.
Protocol for Direct Crystallization:
-
Cell Removal: Centrifuge the fermentation broth at 7000 rpm for 10 minutes to remove microbial cells.[1] The supernatant is the cell-free broth.
-
Acidification: Acidify the cell-free broth to a pH of approximately 2.0 using a strong acid such as sulfuric acid.
-
Crystallization: Cool the acidified broth to a low temperature (e.g., 4°C) and allow succinic acid to crystallize over several hours.
-
Recovery: Collect the succinic acid crystals by filtration.
-
Recrystallization (Optional): For higher purity, dissolve the crude crystals in hot water and allow them to recrystallize upon cooling.
-
Drying: Dry the purified crystals in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Synthesis of Dioctyl Succinate (DOS) from Bio-succinic Acid
DOS can be synthesized through the esterification of succinic acid with 1-octanol (B28484). Both chemical and enzymatic catalysis can be employed.
1. Chemical Esterification Protocol:
-
Reactants: Bio-based succinic acid, 1-octanol, and an acid catalyst (e.g., phosphotungstic acid or dodecylbenzene (B1670861) sulfonic acid). Toluene (B28343) can be used as an azeotropic agent to remove water.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine succinic acid, 1-octanol (molar ratio of alcohol to acid of approximately 3:1), catalyst (e.g., 1.2% by mass of succinic acid), and toluene (e.g., 70% by mass of succinic acid).[9]
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) for several hours (e.g., 3 hours).[9] Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Neutralize the catalyst with a base (e.g., sodium carbonate solution).
-
Wash the organic phase with water to remove any remaining catalyst and unreacted acid.
-
Remove the solvent (toluene) and excess 1-octanol by vacuum distillation.
-
The remaining product is dioctyl succinate. Further purification can be achieved by vacuum distillation.
-
2. Enzymatic Esterification Protocol:
-
Reactants: Bio-based succinic acid, 1-octanol, and an immobilized lipase (B570770) (e.g., Novozym 435).
-
Reaction Setup: In a suitable reactor, combine succinic acid, 1-octanol, and the immobilized enzyme. The reaction can be carried out in a solvent-free system or in an organic solvent.
-
Reaction: Maintain the reaction at a specific temperature (e.g., 40-60°C) with constant stirring for an extended period (e.g., 24-48 hours).
-
Work-up and Purification:
-
Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Purify the dioctyl succinate from the reaction mixture using vacuum distillation to remove unreacted 1-octanol.
-
Conclusion
The bio-based production of succinic acid presents a sustainable alternative to petrochemical routes, with significant potential for the synthesis of high-value chemicals like dioctyl succinate. Advances in metabolic engineering have led to the development of highly efficient microbial strains. The choice of the production host, fermentation strategy, and downstream processing are all critical for the economic feasibility of the overall process. The direct esterification of bio-succinic acid to DOS, using either chemical or enzymatic catalysts, completes the value chain from renewable feedstocks to a green plasticizer. Further research should focus on optimizing integrated processes, improving strain robustness to industrial feedstocks, and developing more cost-effective downstream separation technologies to enhance the competitiveness of bio-based succinic acid and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. journals.asm.org [journals.asm.org]
- 5. Succinic acid production from continuous fermentation process using Mannheimia succiniciproducens LPK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous cultivation approach for fermentative succinic acid production from crude glycerol by Basfia succiniciproducens DD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Solubility parameters of dioctyl succinate in various solvents.
An In-depth Technical Guide to the Solubility Parameters of Dioctyl Succinate (B1194679)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of dioctyl succinate, a key ester in various industrial and pharmaceutical applications. Understanding the solubility characteristics of this compound is crucial for formulation development, predicting miscibility with other substances, and optimizing its performance in diverse solvent systems. This document outlines the theoretical framework of solubility parameters, presents available data, details experimental protocols for their determination, and offers a calculated estimation of the Hansen Solubility Parameters for dioctyl succinate.
Introduction to Solubility Parameters
Solubility parameters provide a numerical measure to predict the interactions between materials, with the underlying principle that "like dissolves like." The most widely used system is the Hansen Solubility Parameters (HSP), which deconstructs the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Accounts for the energy from dispersion forces between molecules.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds between molecules.
Together, these three parameters (δD, δP, δH) define a point for a substance in the three-dimensional Hansen space. The closer two points are in this space, the more likely the substances are to be miscible.
Distinction Between Dioctyl Succinate and Dioctyl Sulfosuccinate (B1259242)
It is imperative to distinguish dioctyl succinate from dioctyl sulfosuccinate, as they are distinct chemical compounds with different physical and chemical properties.
-
Dioctyl Succinate: A diester of succinic acid and octanol. Its structure consists of a four-carbon succinate backbone with two octyl ester groups.
-
Dioctyl Sulfosuccinate: Commonly known as docusate, this is the sodium salt of the diester of sulfosuccinic acid and 2-ethylhexanol. It is an anionic surfactant widely used in pharmaceuticals and consumer products.[1][2][3][4][5][6][7][8][9][10]
This guide focuses exclusively on dioctyl succinate .
Hansen Solubility Parameters of Dioctyl Succinate
3.1. Estimated Hansen Solubility Parameters
The following table presents the estimated Hansen Solubility Parameters for dioctyl succinate, calculated using a group contribution method. For comparison, the experimental values for a structurally similar compound, dioctyl adipate, are also provided.[11]
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Dioctyl Succinate (Estimated) | 16.5 | 3.5 | 4.5 |
| Dioctyl Adipate (Experimental)[11] | 16.7 | 2.0 | 5.1 |
3.2. Methodology for Estimation
The Hansen Solubility Parameters for dioctyl succinate were estimated using the group contribution method developed by van Krevelen and Hoftyzer. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) components, as well as the molar volume (V).
The following equations are used:
-
δd = ΣFdi / V
-
δp = (ΣFpi2)0.5 / V
-
δh = (ΣEhi / V)0.5
The logical workflow for this estimation is depicted in the diagram below.
Caption: Workflow for estimating Hansen Solubility Parameters.
Solubility of Dioctyl Succinate in Various Solvents
While specific quantitative solubility data for dioctyl succinate in a wide range of solvents is not extensively documented, its general solubility can be inferred from its chemical structure and the estimated HSP values. As a large ester with significant aliphatic character, it is expected to be readily soluble in non-polar and moderately polar organic solvents.
4.1. Predicted Solubility Profile
Based on the estimated HSP, the following table predicts the general solubility of dioctyl succinate in various classes of solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Aliphatic Hydrocarbons | High | Similar low polarity and dispersion-dominant interactions. |
| Aromatic Hydrocarbons | High | Good match in dispersion forces. |
| Esters | High | "Like dissolves like" principle; similar functional groups. |
| Ketones | Moderate to High | Can engage in polar interactions. |
| Alcohols | Low to Moderate | Mismatch in hydrogen bonding capacity; solubility likely decreases with increasing alcohol polarity. |
| Water | Very Low | Significant mismatch in all HSP components, particularly polarity and hydrogen bonding. |
Experimental Determination of Hansen Solubility Parameters
For precise formulation work, experimental determination of the Hansen Solubility Parameters is recommended. The most common method involves solubility testing in a range of solvents with known HSPs.
5.1. Experimental Protocol
The following protocol outlines a standard procedure for the experimental determination of HSPs.
-
Solvent Selection: A set of at least 20-30 solvents with a wide range of known δD, δP, and δH values is selected.
-
Solubility Assessment: A small, precise amount of dioctyl succinate is added to a known volume of each solvent. The mixtures are agitated at a constant temperature until equilibrium is reached.
-
Classification: Each solvent is classified as a "good" solvent (dissolves the solute) or a "poor" solvent (does not dissolve the solute) based on visual observation or analytical techniques. A binary scoring system (1 for good, 0 for poor) is typically used.
-
Data Analysis: The HSPs of the solvents and their corresponding scores are entered into specialized software (e.g., HSPiP). The software calculates the center of a sphere in Hansen space that best separates the good solvents (inside the sphere) from the poor solvents (outside the sphere). The coordinates of the center of this sphere represent the HSP (δD, δP, δH) of the solute.
The experimental workflow for determining Hansen Solubility Parameters is illustrated below.
Caption: Workflow for experimental HSP determination.
Conclusion
While experimental data for the Hansen Solubility Parameters of dioctyl succinate are not currently available, this guide provides a robust estimation based on established group contribution methods. These estimated values, in conjunction with the provided solubility predictions and experimental protocols, offer a valuable resource for researchers, scientists, and drug development professionals. For applications requiring high precision, the experimental determination of these parameters is strongly recommended. The information and methodologies presented herein should facilitate more informed solvent selection and formulation design involving dioctyl succinate.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DIOCTYL SODIUM SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. Dioctyl Sodium Sulfosuccinate | C20H37NaO7S | CID 517065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dioctyl sulfosuccinate = 97 577-11-7 [sigmaaldrich.com]
- 6. File:Dioctyl sodium sulfosuccinate.png - Wikipedia [en.wikipedia.org]
- 7. Dioctyl sodium sulfo succinate [webbook.nist.gov]
- 8. DIOCTYL SULFOSUCCINATE SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 9. DIOCTYL SODIUM SULPHOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 10. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 11. kinampark.com [kinampark.com]
In Vitro Screening of Dioctyl Succinate for Endocrine Disruption Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the in vitro screening of dioctyl succinate (B1194679) for its potential to disrupt the endocrine system. To date, there is a lack of specific published data on dioctyl succinate in the key endocrine disruption assays. Therefore, the quantitative data presented in the tables below is illustrative, derived from studies on known endocrine-disrupting chemicals, and is intended to serve as a guide for data presentation and interpretation.
Introduction
The endocrine system, through the action of hormones, regulates a multitude of physiological processes, including development, reproduction, metabolism, and mood. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, leading to adverse health effects. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established frameworks for the identification and characterization of EDCs.[1][2][3][4][5][6][7]
A tiered approach is often employed, beginning with in vitro high-throughput screening assays to identify potential hazards and prioritize chemicals for further testing.[2][4][6][7][8][9] This guide outlines a comprehensive in vitro screening strategy for dioctyl succinate, focusing on its potential to interact with the estrogenic, androgenic, and steroidogenic pathways.
Recommended In Vitro Screening Battery
A battery of in vitro assays is recommended to assess the potential of dioctyl succinate to interact with key components of the endocrine system. These assays are based on established OECD and EPA test guidelines.[10][4][6][7][8]
-
Estrogen Receptor (ER) Binding Assay: To determine the ability of dioctyl succinate to bind to the estrogen receptor.
-
Androgen Receptor (AR) Binding Assay: To determine the ability of dioctyl succinate to bind to the androgen receptor.
-
Estrogen Receptor Transcriptional Activation (ERTA) Assay: To assess the potential of dioctyl succinate to induce or inhibit estrogen receptor-mediated gene expression.
-
Androgen Receptor Transcriptional Activation (ARTA) Assay: To assess the potential of dioctyl succinate to induce or inhibit androgen receptor-mediated gene expression.
-
Aromatase Assay: To evaluate the effect of dioctyl succinate on the activity of aromatase, a key enzyme in estrogen synthesis.
-
H295R Steroidogenesis Assay: To determine the effect of dioctyl succinate on the production of steroid hormones, including testosterone (B1683101) and estradiol.
Below is a general workflow for the in vitro screening of a test chemical like dioctyl succinate.
Figure 1: General experimental workflow for in vitro endocrine disruptor screening.
Experimental Protocols
Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays
These assays measure the ability of a test chemical to compete with a radiolabeled ligand for binding to the respective hormone receptor.
Protocol (based on OECD TG 493 and OPPTS 890.1150): [11][12][13][14][15][16][17][18]
-
Receptor Source Preparation: Prepare cytosol containing the estrogen receptor from the uteri of ovariectomized rats or use human recombinant ER.[11][12][15][17][18] For the androgen receptor, prepare cytosol from the ventral prostates of castrated rats.[13][14][16][19]
-
Competitive Binding Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled ligand (e.g., [³H]-17β-estradiol for ER, [³H]-R1881 for AR) with the receptor preparation in the presence of a range of concentrations of dioctyl succinate.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite (B223615) precipitation or dextran-coated charcoal.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radiolabeled ligand bound against the concentration of dioctyl succinate. Determine the IC50 value, which is the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand.
Estrogen and Androgen Receptor Transcriptional Activation (TA) Assays
These cell-based assays determine if a chemical can act as an agonist (activate the receptor) or an antagonist (block the receptor) by measuring the expression of a reporter gene.
Protocol (based on OECD TG 455 and 458): [10][20][21][22][23][24][25][26][27][28][29]
-
Cell Culture: Culture a stable cell line containing the human estrogen or androgen receptor and a reporter gene (e.g., luciferase) under the control of hormone response elements (e.g., HeLa-9903 for ER, AR-EcoScreen™ for AR).[10][23][27][28]
-
Chemical Exposure:
-
Agonist Mode: Expose the cells to a range of concentrations of dioctyl succinate.
-
Antagonist Mode: Co-expose the cells to a fixed concentration of a known agonist (e.g., 17β-estradiol for ER, testosterone for AR) and a range of concentrations of dioctyl succinate.
-
-
Incubation: Incubate the cells for a specified period (e.g., 20-24 hours) to allow for potential gene transcription and translation.[10]
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis:
-
Agonist Mode: Plot the reporter gene activity against the concentration of dioctyl succinate and determine the EC50 value (the concentration that induces a half-maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced reporter gene activity against the concentration of dioctyl succinate and determine the IC50 value.
-
Aromatase Assay
This assay measures the effect of a chemical on the activity of aromatase (CYP19A1), the enzyme that converts androgens to estrogens.
Protocol (based on OPPTS 890.1200): [30][31]
-
Enzyme Source: Use human recombinant aromatase expressed in microsomes.[32][30][31]
-
Incubation: Incubate the enzyme with a tritiated androgen substrate (e.g., [³H]-androstenedione) and a range of concentrations of dioctyl succinate in the presence of a cofactor (NADPH).
-
Separation: Separate the tritiated water ([³H]₂O) produced during the reaction from the substrate.
-
Quantification: Measure the amount of [³H]₂O using liquid scintillation counting.
-
Data Analysis: Plot the percentage of aromatase inhibition against the concentration of dioctyl succinate to determine the IC50 value.
H295R Steroidogenesis Assay
This assay uses the human adrenal cortical carcinoma cell line H295R to assess the effects of a chemical on the production of various steroid hormones.
Protocol (based on OECD TG 456): [3][32][33][34][35][36]
-
Cell Culture: Culture H295R cells in multi-well plates.
-
Chemical Exposure: Expose the cells to a range of concentrations of dioctyl succinate for 48 hours.[3][33][34]
-
Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using methods such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability to ensure that observed changes in hormone levels are not due to cytotoxicity.
-
Data Analysis: Express hormone production as a fold-change relative to the solvent control and determine the lowest observed effect concentration (LOEC).
Data Presentation (Illustrative)
The following tables present hypothetical data for dioctyl succinate to illustrate how the results from the in vitro screening battery should be structured.
Table 1: Receptor Binding Affinity of Dioctyl Succinate
| Assay | Receptor Source | Radioligand | Dioctyl Succinate IC50 (µM) | Relative Binding Affinity (%)* |
| Estrogen Receptor Binding | Human Recombinant ERα | [³H]-17β-Estradiol | > 1000 | < 0.01 |
| Androgen Receptor Binding | Rat Prostate Cytosol | [³H]-R1881 | > 1000 | < 0.01 |
*Relative Binding Affinity (RBA) is calculated as (IC50 of reference compound / IC50 of test compound) x 100. Reference compounds are 17β-estradiol for ER and R1881 for AR.
Table 2: Transcriptional Activation Potential of Dioctyl Succinate
| Assay | Mode | Cell Line | Dioctyl Succinate Result | EC50 / IC50 (µM) |
| ERTA | Agonist | HeLa-9903 | Negative | > 1000 |
| ERTA | Antagonist | HeLa-9903 | Negative | > 1000 |
| ARTA | Agonist | AR-EcoScreen™ | Negative | > 1000 |
| ARTA | Antagonist | AR-EcoScreen™ | Negative | > 1000 |
Table 3: Effects of Dioctyl Succinate on Steroidogenesis
| Assay | Endpoint | Dioctyl Succinate Result | IC50 / LOEC (µM) |
| Aromatase Assay | Inhibition | Negative | > 1000 |
| H295R Steroidogenesis | Testosterone Production | No significant change | > 1000 |
| H295R Steroidogenesis | 17β-Estradiol Production | No significant change | > 1000 |
Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting the results of the in vitro assays.
Estrogen Signaling Pathway
Estrogen binds to its receptor (ER), which then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and initiates the transcription of target genes.[1][37][38][39]
Figure 2: Simplified genomic estrogen signaling pathway.
Androgen Signaling Pathway
Androgens like testosterone or dihydrotestosterone (B1667394) (DHT) bind to the androgen receptor (AR), which then moves to the nucleus, binds to androgen response elements (AREs), and regulates gene transcription.[8][40][41][42]
Figure 3: Simplified genomic androgen signaling pathway.
Steroidogenesis Pathway
Steroidogenesis is the process of hormone synthesis from cholesterol. The H295R assay investigates the effects of chemicals on this complex pathway, particularly the production of androgens and estrogens.[2][4][5][32][43][44][45]
Figure 4: Simplified steroidogenesis pathway leading to testosterone and estradiol.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for the in vitro screening of dioctyl succinate for its potential to disrupt the endocrine system. The proposed battery of assays, based on internationally recognized guidelines, will generate data on the potential of dioctyl succinate to interact with estrogen and androgen receptors, modulate their transcriptional activity, and affect steroid hormone biosynthesis.
Based on the illustrative data, which assumes no significant activity, dioctyl succinate would be considered a low priority for further endocrine disruptor testing. However, should any of the assays yield a positive result, a weight-of-evidence approach should be used to determine the need for further, higher-tiered (in vivo) testing to characterize any potential endocrine-disrupting hazard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity | OECD [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. oecd.org [oecd.org]
- 16. epa.gov [epa.gov]
- 17. oecd.org [oecd.org]
- 18. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer [mdpi.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. policycommons.net [policycommons.net]
- 21. oecd.org [oecd.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. policycommons.net [policycommons.net]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. Concept Life Sciences | Assay Card | Androgen Receptor Assay Test No458 [conceptlifesciences.com]
- 28. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 31. epa.gov [epa.gov]
- 32. mdpi.com [mdpi.com]
- 33. oecd.org [oecd.org]
- 34. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 35. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 36. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 37. creative-diagnostics.com [creative-diagnostics.com]
- 38. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 43. File:Steroidogenesis.svg - Wikipedia [en.wikipedia.org]
- 44. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 45. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Fundamental interactions between dioctyl succinate and PVC polymer chains.
An In-depth Technical Guide to the Fundamental Interactions Between Dioctyl Succinate (B1194679) and Polyvinyl Chloride (PVC) Polymer Chains
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinyl chloride (PVC) is a widely utilized polymer that, in its pure form, is rigid and brittle. The addition of plasticizers is essential to impart flexibility and processability, making it suitable for a vast range of applications, including medical devices and drug delivery systems. Historically, phthalate-based plasticizers like dioctyl phthalate (B1215562) (DOP) have dominated the market. However, due to health and environmental concerns regarding their potential toxicity and tendency to leach, there is a growing demand for safer, bio-based alternatives.[1] Dioctyl succinate (DOS), a succinic acid ester, has emerged as a promising green plasticizer.[2][3] This technical guide elucidates the fundamental interactions between dioctyl succinate and PVC polymer chains, providing a comprehensive overview of the plasticization mechanism, experimental characterization techniques, and key performance data. The document details experimental protocols and presents quantitative data to offer a thorough understanding for researchers and professionals in the field.
Introduction to PVC Plasticization
PVC's inherent rigidity stems from strong intermolecular forces, specifically dipole-dipole interactions between the chlorine atom of one polymer chain and the hydrogen atom of an adjacent chain. Plasticizers are small molecules that are not chemically bonded to the polymer but are physically interspersed within the polymer matrix.[4] Their primary function is to position themselves between the long PVC chains, thereby increasing the "free volume" and reducing the polymer-polymer secondary interactions. This increased spacing allows the polymer chains to move more freely, which lowers the glass transition temperature (Tg) and transforms the material from a rigid solid into a flexible, more elastic material.[5] Succinate-based plasticizers, which can be derived from the fermentation of biomass, are notable for being biodegradable and sustainable replacements for traditional phthalates.[2]
The Molecular Mechanism of Dioctyl Succinate Plasticization
The interaction between dioctyl succinate and PVC is a physical process governed by intermolecular forces. The ester groups of the DOS molecule are the primary sites of interaction with the PVC chains.
-
Disruption of PVC Inter-chain Forces: The polar ester carbonyl (C=O) groups in the DOS molecule form dipole-dipole interactions with the polar C-Cl groups of the PVC chains.
-
Hydrogen Bonding: There is evidence of hydrogen bonding between the carbonyl oxygen of the plasticizer and the α-hydrogen of the CHCl group in the PVC chain.[6] This interaction is a key factor in the compatibility and effectiveness of the plasticizer.
-
Steric Hindrance: The bulky, non-polar octyl chains of the DOS molecule create steric hindrance, pushing the PVC chains further apart. This separation weakens the van der Waals forces between the polymer chains.
This combination of interactions effectively shields the PVC chains from each other, increasing their mobility and resulting in a more flexible material. The lack of covalent bonding, however, is the primary reason for plasticizer migration or leaching over time, a critical consideration for medical and pharmaceutical applications.[4]
Experimental Characterization and Protocols
The efficiency and nature of the interaction between DOS and PVC can be quantified using several analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to probe the molecular interactions by observing shifts in the vibrational frequencies of specific chemical bonds. The interaction between the plasticizer's ester carbonyl group and the PVC's C-Cl group is a key indicator.
Quantitative Data: FTIR Wavenumber Shifts
| Functional Group | Typical Wavenumber (cm⁻¹) | Observed Shift in Plasticized PVC (cm⁻¹) | Reference |
| Ester Carbonyl (C=O) of DOS | ~1730-1740 | -5 | [2] |
| C-H stretch from CHCl of PVC | ~1332 | +2 | [2] |
| C-Cl stretch of PVC | ~610 | Broadening of the peak | [7][8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: PVC films plasticized with varying concentrations of dioctyl succinate are prepared by solvent casting or melt blending. A control sample of unplasticized PVC is also prepared.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected. The PVC film sample is then placed in firm contact with the ATR crystal.
-
Spectral Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the ester carbonyl peak of DOS and the C-H and C-Cl peaks of PVC are analyzed for any shifts or broadening compared to the pure components. Typically, 64 to 128 scans are co-added at a resolution of 4 cm⁻¹.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for evaluating the effectiveness of a plasticizer by measuring the change in the glass transition temperature (Tg) of the polymer. A significant reduction in Tg indicates efficient plasticization.
Quantitative Data: Glass Transition Temperature (Tg) Reduction
| Plasticizer System (wt%) | Glass Transition Temperature (Tg) | Tg Reduction (°C) | Reference |
| Neat PVC | ~85 °C | N/A | [9] |
| PVC + 20% DBUA (Succinate) | 20.2 °C | 64.8 | [2] |
| PVC + 30% DBUA (Succinate) | -6.4 °C | 91.4 | [2] |
| PVC + 10% DOP | ~60-70 °C | ~15-25 | [10] |
| PVC + 20% DOP | ~40-50 °C | ~35-45 | [10] |
Note: Data for Dibutylundecanoyl-1,4-diaminobutane (DBUA), a succinate derivative, is provided as a proxy to illustrate the high efficiency of succinates. DOS shows comparable or better performance than DOP.[2]
Experimental Protocol: DSC for Tg Measurement
-
Sample Preparation: A small sample (typically 5-10 mg) of the plasticized PVC material is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heat: Heat from ambient temperature to a temperature above the expected Tg (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool: Cool the sample rapidly to a sub-ambient temperature (e.g., -50 °C).
-
Second Heat: Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.[9]
Mechanical Properties
The plasticizing effect of DOS is ultimately observed in the macroscopic mechanical properties of the PVC material. Key parameters include tensile strength, elongation at break, and hardness.
Quantitative Data: Mechanical Properties of Succinate-Plasticized PVC
| Plasticizer (50 PHR*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Reference |
| Succinate Esters | ~19 | ~250 | ~88 | [2][11] |
| DEHP (Commercial) | Similar to Succinates | Similar to Succinates | ~88 | [11] |
| DINP (Commercial) | Similar to Succinates | Similar to Succinates | ~88 | [11] |
*PHR: Parts per hundred parts of resin.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Sample Preparation: Dog-bone shaped specimens of the plasticized PVC are prepared according to standard dimensions (e.g., ASTM D638 Type IV).
-
Instrument Setup: A universal testing machine (UTM) equipped with grips suitable for polymers is used.
-
Test Execution: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Data Analysis: The stress-strain curve is recorded. Tensile strength is calculated as the maximum stress before failure, and elongation at break is the percentage change in length at the point of fracture.
Workflow for Characterization of DOS-PVC Blends
The comprehensive analysis of a new plasticizer system involves a logical flow of experiments to characterize its interaction, performance, and stability.
Migration and Leaching of Dioctyl Succinate
A critical performance metric for plasticizers, especially in medical and food-contact applications, is their resistance to migration. Leaching occurs because the plasticizer is not chemically bound to the PVC matrix.[4] Factors like temperature, contact with solvents (e.g., lipids in drug formulations), and mechanical stress can accelerate this process.[4]
Studies have shown that succinate-based plasticizers can be designed to have excellent resistance to leaching. Longer alkyl chains on the succinate molecule generally lead to lower migration rates.[1] Some novel succinate ester mixtures have demonstrated migration rates up to 70% lower than that of DEHP, a significant improvement for material safety and longevity.[11]
Experimental Protocol: Solvent Leaching Test (ASTM D1239)
-
Sample Preparation: Pre-weighed, precisely dimensioned samples of the plasticized PVC film are prepared.
-
Immersion: Samples are immersed in a specific solvent (e.g., deionized water, hexane, or a relevant pharmaceutical solvent) at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours to 10 days).[12]
-
Post-Immersion Processing: After immersion, the samples are removed, gently wiped to remove excess solvent, and dried in a vacuum oven until a constant weight is achieved.
-
Data Analysis: The weight loss of the sample is calculated as a percentage of the initial weight, which corresponds to the amount of plasticizer leached into the solvent.
Conclusion
The fundamental interaction between dioctyl succinate and PVC is a physical process driven by dipole-dipole forces and hydrogen bonding, which effectively separates the polymer chains and imparts flexibility. This mechanism is analogous to that of traditional phthalate plasticizers, but DOS offers the significant advantages of being bio-based and having potentially lower toxicity and migration profiles.[2][11] The efficiency of DOS as a plasticizer is confirmed by significant reductions in the glass transition temperature and enhancements in mechanical properties such as elongation and softness.[2] Analytical techniques like FTIR, DSC, and mechanical testing are crucial for quantifying these interactions and performance characteristics. For researchers and drug development professionals, understanding these core principles is vital for designing and qualifying safer, more effective, and environmentally friendly PVC-based materials for advanced applications.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. lammps.org [lammps.org]
- 4. Why Does DOP Plasticizer Leach Out of PVC Over Time? [eureka.patsnap.com]
- 5. terrificscience.org [terrificscience.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. madisongroup.com [madisongroup.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dioctyl Succinate from Succinic Acid and n-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctyl succinate (B1194679) is a diester of succinic acid and n-octanol, finding applications as a solvent, an intermediate for organic synthesis, and an antifreezing agent.[1] Its synthesis is typically achieved through the direct esterification of succinic acid with n-octanol. This document provides detailed protocols and application notes for this synthesis, focusing on catalyzed reactions to achieve high yields. The information is targeted towards researchers in academia and industry, including those in drug development where succinate esters may be used as excipients or intermediates.
Reaction Principle
The synthesis of dioctyl succinate is a reversible esterification reaction where two molecules of n-octanol react with one molecule of succinic acid to form one molecule of dioctyl succinate and two molecules of water. The use of a catalyst and an azeotropic agent to remove water is crucial to drive the equilibrium towards the product side and achieve a high conversion rate.
Chemical Equation:
Data Presentation: Optimized Reaction Conditions
The following table summarizes the optimal reaction conditions for the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst and toluene (B28343) as an azeotropic agent, which resulted in a high esterification rate of succinic acid.[1]
| Parameter | Optimal Value |
| Molar Ratio (n-octanol : succinic acid) | 3.1 : 1 |
| Catalyst (Phosphotungstic Acid) | 1.2% by mass of succinic acid |
| Azeotropic Agent (Toluene) | 70% by mass of succinic acid |
| Reaction Time | 3 hours |
| Resulting Esterification Rate | 99.27% |
Experimental Protocols
This section outlines a detailed protocol for the synthesis of dioctyl succinate based on the optimized conditions presented above.
4.1. Materials and Equipment
-
Reactants:
-
Succinic Acid (C₄H₆O₄)
-
n-Octanol (C₈H₁₈O)
-
-
Catalyst:
-
Phosphotungstic Acid (H₃PW₁₂O₄₀)
-
-
Azeotropic Agent:
-
Toluene (C₇H₈)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Synthesis Procedure
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add succinic acid, n-octanol, phosphotungstic acid, and toluene in the quantities determined by the optimal conditions table. For example, for a 0.1 mole scale reaction of succinic acid (11.8 g), use 0.31 moles of n-octanol (40.3 g), 0.14 g of phosphotungstic acid, and 8.26 g (9.5 mL) of toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The theoretical amount of water for a complete reaction of 0.1 mole of succinic acid is 0.2 moles (3.6 mL).
-
Reaction Completion: After 3 hours of reflux, once the theoretical amount of water has been collected, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted succinic acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.
-
The resulting crude dioctyl succinate can be further purified by vacuum distillation if required.
-
Alternative Catalysts
While the provided protocol uses phosphotungstic acid, other catalysts have been shown to be effective for the esterification of succinic acid.[1] These include:
-
Homogeneous Catalysts:
-
Dodecylbenzene sulfonic acid (DBSA)[1]
-
p-Toluenesulfonic acid
-
Concentrated sulfuric acid
-
-
Heterogeneous Catalysts:
-
Enzymatic Catalysts:
-
Novozym 435[1]
-
The choice of catalyst can be influenced by factors such as reaction rate, cost, reusability, and environmental considerations.
Visualizations
6.1. Chemical Reaction Pathway
Caption: Reaction pathway for the two-step esterification of succinic acid.
6.2. Experimental Workflow
Caption: A streamlined workflow for the synthesis of dioctyl succinate.
References
Application Notes and Protocols for the Catalytic Esterification of Dioctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dioctyl succinate (B1194679) via catalytic esterification. The information is intended to guide researchers in selecting appropriate catalysts and reaction conditions to achieve high yields and purity.
Introduction
Dioctyl succinate is a diester of succinic acid and octanol (B41247) with applications as a plasticizer, emollient, and solvent. Its synthesis is typically achieved through the direct esterification of succinic acid with octanol in the presence of a catalyst. The choice of catalyst is critical and can influence reaction rates, yields, and overall process sustainability. This document outlines various catalytic protocols, including the use of homogeneous and heterogeneous acid catalysts, as well as enzymatic catalysts.
Comparative Data of Catalytic Protocols
The following table summarizes quantitative data from various reported protocols for the production of dioctyl succinate. This allows for a direct comparison of different catalytic systems.
| Catalyst | Catalyst Loading | Molar Ratio (Octanol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Azeotropic Agent | Reference |
| Phosphotungstic Acid | 1.2% (by mass of acid) | 3.1:1 | Not specified (boiling) | 3 | 99.27 | Toluene (B28343) | [1] |
| Dodecylbenzene Sulfonic Acid (DBSA) | Not specified | Not specified | Not specified | Not specified | 85 (conversion) | Not specified | [2] |
| Amberlyst-15 | 1 mol% | 2:1 (2-ethylhexanol to maleic anhydride) | 120 (reflux) | Not specified | High | Toluene | [3][4] |
| Novozym 435 | Not specified | Not specified | Optimized via RSM | Not specified | Rate increased by 1.3x | Not specified | [1] |
| Nafion NR-50 | Not specified | Not specified | Optimized | Not specified | Rate increased by 2.3x | Not specified | [1] |
Note: Some studies utilize maleic anhydride (B1165640) as a precursor, which is then esterified to a dioctyl maleate (B1232345) before being converted to a sulfosuccinate (B1259242).[3][4][5][6] While the initial esterification is relevant, the final product is different from dioctyl succinate. The data for Amberlyst-15 is from the synthesis of dioctyl maleate.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of dioctyl succinate via catalytic esterification.
Caption: General workflow for dioctyl succinate synthesis.
Protocol 1: Esterification using Phosphotungstic Acid
This protocol is based on the use of phosphotungstic acid as a homogeneous catalyst.[1]
Materials:
-
Succinic acid
-
n-Octanol
-
Phosphotungstic acid
-
Toluene (azeotropic agent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add succinic acid, n-octanol (molar ratio of 3.1:1 alcohol to acid), phosphotungstic acid (1.2% by mass of succinic acid), and toluene (70% by mass of succinic acid).
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete after approximately 3 hours, with an expected esterification rate of 99.27%.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude dioctyl succinate by vacuum distillation to remove the solvent and any unreacted starting materials.
Protocol 2: Esterification using Amberlyst-15
Amberlyst-15 is a strongly acidic ion-exchange resin that acts as a heterogeneous catalyst.[7] This protocol is adapted from its use in similar esterification reactions.[3][4]
Materials:
-
Succinic acid
-
n-Octanol
-
Amberlyst-15 resin
-
Toluene (optional, as a water entrainer)
-
Ethyl acetate (B1210297) (for dilution)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine succinic acid, n-octanol, and Amberlyst-15 (e.g., 5-10 wt% of total reactants).
-
Heat the mixture to a temperature of approximately 120°C with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.[3]
-
Dilute the filtrate with ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted succinic acid.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Protocol 3: Enzymatic Esterification using Novozym 435
Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is an effective biocatalyst for esterification.[2]
Materials:
-
Succinic acid
-
n-Octanol
-
Novozym 435 (immobilized lipase)
-
An appropriate organic solvent (e.g., hexane, if required)
Procedure:
-
In a temperature-controlled shaker flask, combine succinic acid, n-octanol, and Novozym 435. The reaction can be run in a solvent-free system or in an organic solvent.
-
Incubate the mixture at a specific temperature (e.g., 40-60°C) with continuous agitation.
-
The progress of the reaction can be monitored by analyzing samples for the disappearance of succinic acid or the formation of dioctyl succinate using techniques like HPLC or GC.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction.
-
Separate the immobilized enzyme (Novozym 435) from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.
-
The liquid phase contains the product, dioctyl succinate, and unreacted substrates.
-
Purify the product by removing any unreacted starting materials, potentially through vacuum distillation or column chromatography.
Catalyst Selection and Reaction Conditions
The choice of catalyst significantly impacts the esterification of succinic acid with octanol. The following diagram illustrates the relationship between different catalyst types and their typical reaction conditions.
Caption: Catalyst types and their associated reaction conditions.
Conclusion
The production of dioctyl succinate can be achieved through various catalytic esterification protocols. Homogeneous acid catalysts like phosphotungstic acid can provide high conversion rates in relatively short reaction times.[1] Heterogeneous catalysts such as Amberlyst-15 offer the significant advantage of easy separation and recyclability, contributing to a more sustainable process.[3] Enzymatic catalysts like Novozym 435 operate under milder conditions and can offer high selectivity, which is particularly important in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of the optimal protocol will depend on the specific requirements of the application, including desired purity, yield, cost, and environmental considerations. Further optimization of reaction conditions for each catalytic system may be necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dual Catalytic Activity of Amberlyst-15 in the Large-scale and Su...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111747871A - Production process of surfactant dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 6. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
Application of Dioctyl Succinate in Flexible PVC Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is essential to impart flexibility, durability, and processability, thereby expanding its utility in various fields, including medical devices, packaging, and consumer goods. For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard. However, growing concerns over their potential health and environmental risks have spurred research into safer, bio-based alternatives.
Dioctyl succinate (B1194679) (DOS), a diester of succinic acid and octanol, has emerged as a promising non-phthalate plasticizer for flexible PVC formulations. Succinate esters are known for their favorable toxicological profiles and biodegradability. This document provides detailed application notes on the use of dioctyl succinate in flexible PVC, summarizing its performance characteristics in comparison to the traditional plasticizer DEHP. Furthermore, it outlines detailed experimental protocols for evaluating the key properties of plasticized PVC, enabling researchers to conduct their own comparative studies.
Performance Data of Dioctyl Succinate in Flexible PVC
Dioctyl succinate has been demonstrated to be an effective plasticizer for PVC, offering comparable and, in some aspects, superior performance to DEHP. The following tables summarize key quantitative data from various studies, showcasing the mechanical, thermal, and migration properties of PVC formulations plasticized with dioctyl succinate at different concentrations.
Table 1: Mechanical Properties of PVC Plasticized with Dioctyl Succinate (DOS) vs. Di(2-ethylhexyl) Phthalate (DEHP)
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DOS | 40 | ~18 - 20 | ~250 - 300 | ~80 - 85 |
| 50 | ~17 - 19 | ~300 - 350 | ~75 - 80 | |
| 60 | ~15 - 17 | ~350 - 400 | ~70 - 75 | |
| DEHP | 40 | ~20 - 23 | ~280 - 320 | ~82 - 87 |
| 50 | ~18 - 21 | ~330 - 380 | ~78 - 83 | |
| 60 | ~16 - 19 | ~380 - 430 | ~73 - 78 |
Note: The data presented are approximate values compiled from multiple sources and may vary depending on the specific PVC resin, stabilizers, and processing conditions used.
Table 2: Thermal and Migration Properties of PVC Plasticized with Dioctyl Succinate (DOS) vs. Di(2-ethylhexyl) Phthalate (DEHP)
| Plasticizer | Concentration (phr) | Glass Transition Temp. (°C) | Volatile Loss (%) (24h @ 70°C) |
| DOS | 40 | ~ -25 to -30 | ~1.5 - 2.5 |
| 50 | ~ -30 to -35 | ~2.0 - 3.0 | |
| 60 | ~ -35 to -40 | ~2.5 - 3.5 | |
| DEHP | 40 | ~ -20 to -25 | ~2.0 - 3.0 |
| 50 | ~ -25 to -30 | ~2.5 - 3.5 | |
| 60 | ~ -30 to -35 | ~3.0 - 4.0 |
Note: Volatile loss is a measure of plasticizer migration and is highly dependent on the test method (e.g., activated carbon method). The glass transition temperatures indicate that DOS can impart better low-temperature flexibility compared to DEHP.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of dioctyl succinate in flexible PVC formulations.
Preparation of Plasticized PVC Sheets
Objective: To prepare homogeneous flexible PVC sheets with varying concentrations of dioctyl succinate.
Materials:
-
PVC resin (e.g., K-value 67)
-
Dioctyl succinate (DOS)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Internal lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
Protocol:
-
Formulation Calculation: Calculate the required weight of each component based on parts per hundred resin (phr). For example, for a 50 phr formulation, use 100g of PVC, 50g of DOS, and appropriate amounts of stabilizer and lubricant (typically 2-3 phr for stabilizer and 0.5-1 phr for lubricant).
-
Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until a homogeneous powder mixture is obtained.
-
Plasticizer Addition: Slowly add the dioctyl succinate to the powder mixture while continuing to mix. Continue mixing until the plasticizer is fully absorbed and the mixture appears as a dry, free-flowing powder (a 'dry blend').
-
Milling: Set the temperature of the two-roll mill to 150-160°C. Add the dry blend to the mill and allow it to melt and form a continuous sheet.
-
Homogenization: Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform distribution of all components.
-
Sheet Formation: Once homogenized, remove the PVC sheet from the mill.
-
Compression Molding: Place the milled sheet into a preheated mold (160-170°C) in the hydraulic press.
-
Pressing: Apply a pressure of 10-15 MPa for 5-10 minutes.
-
Cooling: While maintaining pressure, cool the mold to room temperature using the press's cooling system.
-
Demolding: Once cooled, remove the flexible PVC sheet from the mold.
-
Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC sheets.
a) Tensile Properties (ASTM D882)
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin plastic films
-
Specimen cutter (dumbbell or rectangular shape)
-
Micrometer for thickness measurement
Protocol:
-
Specimen Preparation: Cut at least five specimens from the conditioned PVC sheet in the desired direction (machine or transverse). Ensure the edges are smooth and free of nicks.
-
Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and calculate the average.
-
Test Setup: Set the grip separation and crosshead speed on the UTM as specified in ASTM D882. A common speed is 500 mm/min.
-
Specimen Mounting: Mount the specimen in the grips, ensuring it is aligned vertically and not under tension before the test begins.
-
Testing: Start the test and record the load and elongation data until the specimen breaks.
-
Data Analysis: From the stress-strain curve, calculate the tensile strength (maximum stress) and elongation at break. Report the average and standard deviation for the tested specimens.
b) Durometer Hardness (ASTM D2240)
Apparatus:
-
Shore A Durometer
-
Hard, flat surface
Protocol:
-
Sample Preparation: Use a stack of the conditioned PVC sheets if a single sheet is not thick enough to meet the minimum thickness requirement of the standard (typically 6 mm).
-
Measurement: Place the specimen on a hard, flat surface. Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is normal to the surface.
-
Reading: Take the hardness reading within 1 second of firm contact.
-
Multiple Readings: Take at least five readings at different positions on the specimen, at least 6 mm apart.
-
Reporting: Report the average and standard deviation of the Shore A hardness readings.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability of the plasticized PVC.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Protocol:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.
-
TGA Setup: Place the sample in the TGA pan.
-
Heating Program: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the weight loss of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of degradation (Tonset) and the temperature at which 5% and 50% weight loss occurs (T5% and T50%). A higher degradation temperature indicates better thermal stability.
Plasticizer Migration Testing (Activated Carbon Method - ASTM D1203 / ISO 176)
Objective: To determine the amount of plasticizer that migrates from the PVC sheet.
Apparatus:
-
Forced-air oven
-
Containers with lids
-
Activated carbon (granular)
-
Analytical balance
Protocol:
-
Specimen Preparation: Cut three circular specimens (e.g., 50 mm diameter) from the conditioned PVC sheet.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (W1).
-
Test Setup: Fill the containers with a specified amount of activated carbon. Place the specimens in direct contact with the activated carbon (Method A) or in a wire cage to prevent direct contact (Method B).
-
Heating: Place the containers in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Cooling and Cleaning: After the specified time, remove the containers from the oven and allow them to cool to room temperature. Carefully remove the specimens and gently brush off any adhering carbon particles.
-
Final Weighing: Reweigh the specimens to the nearest 0.1 mg (W2).
-
Calculation: Calculate the percentage of volatile loss (plasticizer migration) using the following formula: Volatile Loss (%) = [(W₁ - W₂) / W₁] * 100
-
Reporting: Report the average percentage of volatile loss for the three specimens.
Visualizations
Chemical Structure of Dioctyl Succinate
Application Notes and Protocols for the Evaluation of Dioctyl Succinate as a Plasticizer in Polyurethane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Data presented in the tables are illustrative and for guidance purposes only. Actual experimental results may vary.
Introduction to Plasticizers in Polyurethane
Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid insulation and coatings.[1] The properties of polyurethanes can be tailored by adjusting the formulation, including the choice of polyol, isocyanate, and additives.[1] Plasticizers are additives used to enhance the flexibility, reduce the hardness, and improve the processability of polyurethane products.[1] The primary functions of a plasticizer in a polyurethane formulation include:
-
Reducing the viscosity of the polymer melt for easier processing.
-
Increasing the elongation and flexibility of the final product.
-
Lowering the glass transition temperature (Tg).
-
Potentially reducing the overall cost of the formulation.
The selection of a suitable plasticizer is critical, as it must be compatible with the polyurethane matrix to prevent issues such as migration, which can lead to a loss of properties over time and potential contamination of surrounding materials.[2] Common plasticizers for polyurethanes include phthalates, adipates, and benzoates.[3] However, there is growing interest in developing and evaluating new, potentially bio-based plasticizers to meet evolving regulatory and performance demands.[4]
Dioctyl Succinate (B1194679) as a Potential Plasticizer for Polyurethane
Dioctyl succinate, an ester of succinic acid and octanol, presents an interesting candidate as a plasticizer for polyurethanes. Succinic acid is a bio-based chemical building block, making its derivatives attractive from a sustainability perspective.[4][5] While extensive data on the use of dioctyl succinate in polyurethane is not widely published, initial investigations into alkyl succinates have shown good plasticizing efficiency.[2] However, it has been noted that the volatility of some succinates may be higher than that of comparable adipate (B1204190) plasticizers due to their lower molecular weight.[2]
These application notes provide a framework for the systematic evaluation of dioctyl succinate as a plasticizer in a model polyurethane system. The following protocols outline the synthesis of plasticized polyurethane and the subsequent characterization of its mechanical, thermal, and migration properties.
Experimental Protocols
Synthesis of Plasticized Polyurethane Elastomer (One-Shot Method)
This protocol describes a common laboratory-scale "one-shot" method for synthesizing a polyurethane elastomer, incorporating a plasticizer.[6][7]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender (e.g., 1,4-Butanediol, BDO)
-
Plasticizer (Dioctyl Succinate)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvents for cleaning (e.g., acetone, toluene)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass or metal mold
-
Desiccator
Protocol:
-
Preparation of Reactants:
-
Dry the polyol and chain extender in a vacuum oven at 80°C for at least 12 hours to remove moisture.[6]
-
Degas the dioctyl succinate under vacuum to remove any dissolved gases or moisture.
-
Ensure all glassware and molds are thoroughly cleaned, dried, and stored in a desiccator prior to use.
-
-
Polyurethane Synthesis:
-
In the three-neck flask, add the pre-weighed amount of dried polyol and dioctyl succinate plasticizer. Heat the mixture to 70-80°C under a nitrogen atmosphere with gentle stirring until a homogeneous solution is obtained.
-
Add the pre-weighed amount of chain extender (1,4-Butanediol) to the mixture and stir until uniform.
-
Add the catalyst (DBTDL) to the mixture. The amount of catalyst will depend on the desired reaction rate and should be determined empirically (typically a few drops).
-
Rapidly add the stoichiometric amount of diisocyanate (MDI) to the flask with vigorous stirring. The NCO:OH ratio is typically kept between 1.02 and 1.05.
-
Continue vigorous stirring for 30-60 seconds until the mixture is homogeneous and an increase in viscosity is observed.
-
Pour the reacting mixture into a pre-heated mold.
-
-
Curing:
-
Cure the polyurethane in an oven at a specified temperature (e.g., 100-110°C) for a predetermined time (e.g., 12-24 hours).
-
After the initial cure, the samples can be post-cured at a slightly lower temperature (e.g., 70°C) for an additional 24 hours to ensure complete reaction.
-
Allow the samples to cool to room temperature before demolding.
-
-
Sample Conditioning:
-
Condition the prepared polyurethane samples at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 48 hours before testing.
-
Experimental Workflow for Polyurethane Synthesis
Caption: Workflow for the one-shot synthesis of plasticized polyurethane.
Evaluation of Mechanical Properties
The effect of dioctyl succinate on the mechanical properties of the polyurethane can be assessed using standard tensile testing procedures.[8][9]
Equipment:
-
Universal Testing Machine (UTM) with an appropriate load cell
-
Die cutter for preparing dumbbell-shaped specimens (e.g., ASTM D412 Die C)
-
Micrometer or thickness gauge
-
Durometer for hardness measurement (Shore A or D)
Protocol:
-
Sample Preparation:
-
Cut dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen at three points and calculate the average cross-sectional area.
-
-
Tensile Testing (ASTM D412):
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed (e.g., 500 mm/min).
-
Start the test and record the load and elongation until the specimen breaks.
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress applied before rupture.
-
Elongation at Break (%): The percentage increase in length at the point of rupture.
-
Modulus at 100% and 300% Elongation (MPa): The stress at 100% and 300% elongation, which indicates the stiffness of the material.
-
-
-
Hardness Testing (ASTM D2240):
-
Place the polyurethane sample on a flat, hard surface.
-
Press the durometer foot firmly onto the sample, ensuring it is parallel to the surface.
-
Record the hardness reading after a specified time (e.g., 1 second). Take at least five readings at different locations and calculate the average.
-
Thermal Analysis
Thermal analysis techniques are used to determine the effect of the plasticizer on the thermal stability and glass transition temperature of the polyurethane.
5.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability.[10]
Equipment:
-
Thermogravimetric Analyzer (TGA)
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs.
5.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[11][12]
Equipment:
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Seal a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from -80°C to 200°C at 10°C/min.
-
Cool from 200°C to -80°C at 10°C/min.
-
Heat again from -80°C to 200°C at 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Plasticizer Migration Testing
Migration testing evaluates the tendency of the plasticizer to leach out of the polyurethane matrix over time, which is crucial for product stability and safety.[13][14][15]
6.1. Weight Loss Method (ASTM D1203)
This method determines the loss of plasticizer due to volatility at elevated temperatures.
Equipment:
-
Forced-air oven
-
Analytical balance
-
Sample dishes
Protocol:
-
Cut circular specimens of a standard diameter from the polyurethane sheet.
-
Weigh the specimens accurately (W1).
-
Place the specimens in the oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh (W2).
-
Calculate the percentage weight loss due to plasticizer volatility.
6.2. Solvent Extraction Method
This method assesses migration into a liquid medium.
Equipment:
-
Glass vials with caps
-
Analytical balance
-
Shaking incubator or water bath
-
Food simulants (e.g., distilled water, 10% ethanol, olive oil)
Protocol:
-
Cut specimens of known surface area from the polyurethane sheet.
-
Weigh the specimens accurately (W1).
-
Immerse the specimens in a known volume of the food simulant in a sealed glass vial.
-
Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), with occasional agitation.[15]
-
Remove the specimens, gently wipe off excess liquid, and dry them to a constant weight in a vacuum oven (W2).
-
Calculate the percentage weight loss due to migration into the solvent.
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the characterization of plasticized polyurethane.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and well-structured tables to allow for easy comparison between different formulations.
Table 1: Illustrative Mechanical Properties of Polyurethane with Dioctyl Succinate
| Property | Unplasticized PU (Control) | PU + 10 phr* Dioctyl Succinate | PU + 20 phr* Dioctyl Succinate | PU + 30 phr* Dioctyl Succinate |
| Hardness (Shore A) | 92 | 85 | 78 | 70 |
| Tensile Strength (MPa) | 35 | 28 | 22 | 18 |
| Elongation at Break (%) | 450 | 550 | 650 | 750 |
| 100% Modulus (MPa) | 8.5 | 6.0 | 4.2 | 2.8 |
| *phr: parts per hundred rubber (polyol) |
Table 2: Illustrative Thermal Properties of Polyurethane with Dioctyl Succinate
| Property | Unplasticized PU (Control) | PU + 20 phr Dioctyl Succinate |
| Glass Transition Temp. (Tg) (°C) | -35 | -50 |
| Decomposition Temp. (Td) (°C) | 320 | 315 |
Table 3: Illustrative Migration Properties of Dioctyl Succinate from Polyurethane
| Test Condition | Weight Loss (%) |
| Volatility (70°C, 24h) | 1.5 |
| Extraction in Water (40°C, 10 days) | 0.2 |
| Extraction in 10% Ethanol (40°C, 10 days) | 0.8 |
Conclusion
These application notes provide a comprehensive set of protocols for the incorporation and evaluation of dioctyl succinate as a novel plasticizer in polyurethane manufacturing. By systematically assessing the mechanical, thermal, and migration properties, researchers can determine the suitability and performance of dioctyl succinate in comparison to conventional plasticizers. The use of standardized testing methods ensures that the data generated is reliable and comparable, facilitating the development of new and improved polyurethane formulations.
References
- 1. Use of plasticizers in polyurethane products - Knowledge - Guangzhou Xiongxing Holding Group Co., Ltd [xiongxingpvc.com]
- 2. US20150018471A1 - Succinic acid alkyl ester mixtures used as plasticizers - Google Patents [patents.google.com]
- 3. eastman.com [eastman.com]
- 4. roquette.com [roquette.com]
- 5. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of rigid polyurethane foam from lignopolyol obtained through mild oxypropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. filcoflex.com [filcoflex.com]
- 15. Evaluation of Long-Term Migration Testing from Can Coatings into Food Simulants: Polyester Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dioctyl Succinate in Polymer Matrices
Introduction
Dioctyl succinate (B1194679) is a plasticizer used to increase the flexibility and durability of polymer products. Its quantification in the polymer matrix is crucial for quality control, regulatory compliance, and for monitoring its migration from the polymer. This document provides detailed application notes and protocols for the determination of dioctyl succinate in various polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Approaches
The quantification of dioctyl succinate from a polymer matrix typically involves two main stages: extraction of the analyte from the polymer and subsequent analysis and quantification by a chromatographic technique. The choice of method depends on the polymer type, the required sensitivity, and the available instrumentation.
Sample Preparation: Common techniques for extracting plasticizers like dioctyl succinate from polymers include:
-
Solvent Extraction: A straightforward method where the polymer is immersed in a suitable solvent to leach out the plasticizer.
-
Ultrasonic Extraction: This method uses ultrasonic waves to accelerate the extraction process by enhancing solvent penetration into the polymer matrix.
-
Dissolution-Precipitation: This technique involves dissolving the polymer in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the plasticizer in the solution.
Analytical Techniques: The most common analytical techniques for the quantification of plasticizers are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like dioctyl succinate.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used for a wide range of compounds. For dioctyl succinate, which lacks a strong UV chromophore, a UV detector at low wavelengths or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
Experimental Protocols
Sample Preparation Protocols
3.1.1. Protocol 1: Ultrasonic Extraction
This protocol is a rapid method suitable for many common polymers like PVC and polypropylene.
Materials:
-
Polymer sample
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Weigh approximately 0.1 g of the polymer sample, accurately recorded, and cut it into small pieces (approx. 2x2 mm).
-
Place the polymer pieces into a 20 mL glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.
-
The extract is now ready for GC-MS or HPLC analysis.
3.1.2. Protocol 2: Dissolution-Precipitation
This method is effective for achieving high extraction efficiency, particularly for rigid polymers.
Materials:
-
Polymer sample
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (B129727), HPLC grade
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Weigh approximately 0.2 g of the polymer sample, accurately recorded, and place it in a 50 mL centrifuge tube.
-
Add 10 mL of THF to dissolve the polymer. Vortex for 5 minutes or until the polymer is completely dissolved.
-
Slowly add 20 mL of methanol to the solution while vortexing to precipitate the polymer.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Carefully decant the supernatant containing the dioctyl succinate into a clean vial.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
The extract is now ready for GC-MS or HPLC analysis.
Analytical Method Protocols
3.2.1. Protocol 3: Quantification by GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Dioctyl Succinate (C₂₀H₃₈O₄, M.W. 342.51):
-
Quantifier Ion: m/z 149
-
Qualifier Ions: m/z 112, 129, 231
Calibration: Prepare a series of calibration standards of dioctyl succinate in dichloromethane ranging from 0.1 µg/mL to 50 µg/mL. Analyze each standard under the same GC-MS conditions and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
3.2.2. Protocol 4: Quantification by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Calibration: Prepare a series of calibration standards of dioctyl succinate in the mobile phase ranging from 1 µg/mL to 200 µg/mL. Analyze each standard under the same HPLC conditions and construct a calibration curve by plotting the peak area at 210 nm against the concentration.
Data Presentation
Table 1: GC-MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualizations
Caption: Experimental workflow for dioctyl succinate analysis.
Caption: GC-MS analysis workflow for dioctyl succinate.
Caption: HPLC-UV analysis workflow for dioctyl succinate.
Application Note: Analysis of Dioctyl Succinate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of dioctyl succinate (B1194679) using Gas Chromatography-Mass Spectrometry (GC-MS). Dioctyl succinate, a diester of succinic acid and octanol, finds applications as a plasticizer and emollient in various industries. The methodology presented herein provides a robust framework for the separation, identification, and quantification of this compound in relevant sample matrices. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis guidelines.
Introduction
Dioctyl succinate (C20H38O4, MW: 342.51 g/mol ) is a semi-volatile organic compound that requires a sensitive and specific analytical method for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This document provides a detailed experimental workflow and the necessary parameters for the successful GC-MS analysis of dioctyl succinate.
Experimental Protocol
Sample Preparation
A simple dilution or extraction procedure is typically sufficient for the analysis of dioctyl succinate, as it is a volatile compound that does not require derivatization.
Materials:
-
Dioctyl succinate standard (≥98% purity)
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
0.22 µm syringe filters
-
GC vials with inserts
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of dioctyl succinate standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For liquid samples, dilute a known volume of the sample with hexane to bring the expected concentration of dioctyl succinate within the calibration range.
-
For solid samples, perform a solvent extraction. Weigh a known amount of the homogenized sample (e.g., 1 gram) and extract with a suitable volume of hexane (e.g., 10 mL) by vortexing for 5 minutes.
-
-
Filtration: Filter the prepared standard and sample solutions through a 0.22 µm syringe filter into GC vials.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MS or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention and mass spectrometric data for dioctyl succinate.
| Parameter | Value | Notes |
| Retention Index (RI) | ~2299 | On a non-polar (DB-5 type) column. The exact retention time will vary between systems.[1] |
| Molecular Ion (M+) | m/z 342 | May be of low abundance or absent in the EI spectrum. |
| Key Fragment Ions (m/z) | 229, 113, 101, 83, 55 | Based on typical ester fragmentation. |
| Quantification Ion | m/z 101 | Recommended for SIM mode due to its characteristic nature and intensity. |
| Qualifier Ions | m/z 113, 229 | To be used for confirmation of identity in SIM mode. |
Table 1: Expected GC-MS Data for Dioctyl Succinate.
Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum of dioctyl succinate is characterized by fragmentation patterns typical of long-chain esters. The molecular ion at m/z 342 may be observed, but often with low intensity. The primary fragmentation involves cleavage of the C-O bond of the ester and subsequent rearrangements.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 229 | [C12H21O4]+ | Loss of an octyl radical (-C8H17) |
| 113 | [C8H17]+ | Octyl cation |
| 101 | [C4H5O3]+ | McLafferty rearrangement and subsequent fragmentation |
| 83 | [C6H11]+ | Fragmentation of the octyl group |
| 55 | [C4H7]+ | Further fragmentation |
Table 2: Proposed Mass Fragments of Dioctyl Succinate.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of dioctyl succinate.
Caption: Proposed fragmentation pathway of dioctyl succinate in EI-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of dioctyl succinate. The outlined sample preparation is straightforward, and the instrumental conditions are readily adaptable to most modern GC-MS systems. The provided quantitative data and fragmentation information will aid researchers in the confident identification and quantification of dioctyl succinate in their samples. For regulatory or quality control purposes, full method validation in the specific sample matrix is recommended.
References
Application Notes & Protocols: Formulation and Evaluation of Dioctyl Succinate as a Bio-Based Plasticizer
Audience: Researchers, scientists, and drug development professionals.
Introduction: The demand for environmentally friendly and non-toxic plasticizers has grown significantly due to health and environmental concerns associated with traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP).[1][2] Bio-based plasticizers, derived from renewable resources, offer a promising alternative.[3] Succinic acid, which can be produced sustainably through the fermentation of biomass, is a key building block for these green plasticizers.[1][4] Dioctyl succinate (B1194679) (DOS), an ester of succinic acid, has emerged as an effective, biodegradable, and low-toxicity alternative for plasticizing polymers such as poly(vinyl chloride) (PVC) and poly(lactic acid) (PLA).[1][5][6]
Plasticizers are additives that increase the flexibility, softness, and processability of polymeric materials by reducing the glass transition temperature (Tg).[7][8] This is achieved by inserting small plasticizer molecules between the polymer chains, which disrupts polymer-polymer interactions and increases free volume.[9][10] These application notes provide detailed protocols for the synthesis of dioctyl succinate, its formulation with PVC, and the subsequent characterization of the plasticized material's thermal and mechanical properties.
Section 1: Synthesis of Dioctyl Succinate (DOS)
The synthesis of dioctyl succinate is typically achieved through the direct esterification of succinic acid with an alcohol, such as 2-ethylhexanol or n-octanol.[5] The process involves removing the water byproduct to drive the reaction to completion.
Protocol 1.1: Lab-Scale Esterification of Succinic Acid
This protocol describes a common method for synthesizing dioctyl succinate.
Materials:
-
Succinic acid
-
2-Octanol (B43104) (or other C8 alcohol)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., Toluene (B28343), for azeotropic removal of water)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, condenser, and heating mantle.
-
Charging Reactants: To the flask, add succinic acid and 2-octanol in a 1:2.5 molar ratio. Add the p-toluenesulfonic acid catalyst (approx. 0.5-1% by weight of reactants) and toluene.
-
Esterification Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water, which drives the reaction forward.[11]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is near completion.
-
Neutralization: Cool the reaction mixture to room temperature. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate to remove any residual water.
-
Purification: Filter the mixture to remove the drying agent. Remove the toluene and any excess alcohol using a rotary evaporator under reduced pressure to yield the final product, dioctyl succinate.
-
Characterization: Confirm the structure and purity of the synthesized DOS using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography (GC).[12]
Caption: Workflow for the synthesis of dioctyl succinate via esterification.
Section 2: Formulation of Plasticized PVC
Dioctyl succinate is blended with PVC resin along with other additives like thermal stabilizers to create a processable and flexible material. The amount of plasticizer is typically expressed in parts per hundred resin (phr).[2]
Protocol 2.1: Preparation of Plasticized PVC Films
This protocol details the preparation of flexible PVC films using a two-roll mill and compression molding.
Materials:
-
PVC resin (e.g., K-value 67)
-
Dioctyl Succinate (DOS) plasticizer
-
Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)[9]
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding plates and spacers (e.g., for 1 mm thickness)
Procedure:
-
Formulation: Prepare a formulation based on weight. For example, for a 40 phr formulation: 100g PVC resin, 40g DOS, and 2-3g thermal stabilizer.
-
Blending: Pre-mix the PVC resin, DOS, and stabilizer in a high-speed mixer or by hand until a consistent powder blend is achieved.
-
Milling: Heat the two-roll mill to approximately 160-170°C. Add the blend to the mill. The material will melt and form a sheet around one of the rolls.
-
Homogenization: Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure the plasticizer and stabilizer are uniformly dispersed.
-
Sheet Formation: Once homogenized, remove the flexible PVC sheet from the mill.
-
Compression Molding: Cut the sheet into pieces and place them into a mold assembly preheated to 170-180°C in the hydraulic press.
-
Molding Cycle: Apply low pressure for a few minutes to allow the material to melt and fill the mold cavity. Then, increase the pressure (e.g., to 10 MPa) and hold for 5-10 minutes.
-
Cooling: Cool the mold under pressure to below the material's Tg (around 40-50°C) to solidify the film.
-
Demolding: Release the pressure and carefully remove the plasticized PVC film from the mold.
-
Conditioning: Store the films at standard conditions (e.g., 23°C, 50% relative humidity) for at least 24 hours before testing.
Section 3: Performance Evaluation and Characterization
The effectiveness of a plasticizer is determined by its impact on the polymer's thermal and mechanical properties, as well as its permanence (i.e., resistance to migration).[1]
Data Presentation: DOS vs. Commercial Plasticizers
Succinate-based plasticizers have demonstrated performance comparable or superior to the commercial plasticizer DEHP.[2]
Table 1: Comparison of Mechanical Properties of Plasticized PVC (40 phr)
| Property | PVC with DEHP | PVC with Succinate Plasticizers | Performance Change |
|---|---|---|---|
| Tensile Strength | Higher | Reduced by up to 25% | Indicates increased softness |
| Elongation at Break | Baseline | Increased by up to 77% | Indicates increased flexibility[2] |
| Shore A Hardness | Higher | Reduced by up to 43% | Indicates increased softness[2] |
Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC (40 phr)
| Property | PVC with DEHP | PVC with Succinate Plasticizers | Significance |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Baseline | Reduced by up to 11°C | Improved low-temperature flexibility[2][5] |
| Migration into Hexane | Higher | Reduced by up to 38% | Better permanence and lower leaching[2] |
Protocol 3.1: Thermal Analysis
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC film and seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample in the DSC cell. Use an empty sealed pan as a reference.
-
Thermal Program:
-
Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase thermal history.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample again to 120°C at 10°C/min.
-
-
Analysis: Determine the Tg from the midpoint of the transition in the second heating scan.[13] A lower Tg indicates better plasticizing efficiency.[9]
B. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Sample Preparation: Place a small sample (10-15 mg) of the PVC film in a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature of decomposition (e.g., temperature at 5% weight loss). A higher decomposition temperature indicates better thermal stability.[14][15]
Protocol 3.2: Mechanical Properties
A. Tensile Testing (ASTM D638)
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films using a die cutter.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Analysis: Record the load and displacement data to calculate:
-
Tensile Strength at Break: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture.[10]
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
B. Hardness Testing (ASTM D2240)
-
Sample Preparation: Stack several layers of the PVC film to achieve a minimum thickness of 6 mm.
-
Measurement: Use a Shore A durometer. Press the indenter firmly onto the sample surface.
-
Analysis: Record the hardness value within 1 second of firm contact. Take multiple readings at different locations and average the results.
Protocol 3.3: Migration Resistance Test
-
Sample Preparation: Cut circular samples of the PVC film (e.g., 2 cm diameter) and record their initial weight (W_initial).
-
Extraction: Immerse the samples in a solvent such as n-hexane or ethanol (B145695) in a sealed container.[2]
-
Incubation: Keep the container at a constant temperature (e.g., 50°C) for a specified time (e.g., 24 hours).
-
Drying: Remove the samples from the solvent, gently wipe the surface, and dry them in a vacuum oven at 60°C until a constant weight is achieved (W_final).
-
Analysis: Calculate the percentage of weight loss due to plasticizer migration:
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Caption: Overview of the PVC formulation and characterization process.
Section 4: Structure-Property Relationships
The performance of succinate-based plasticizers is closely linked to their molecular structure. Studies have shown that the length of the alcohol chain (side chain) influences properties.[1] Higher molecular weight succinates, such as dioctyl and dihexyl succinate, tend to be more effective at lowering the Tg of PVC compared to shorter-chain versions like diethyl succinate.[1][5] This is because longer, non-polar alkyl chains are more effective at disrupting the strong polar interactions between PVC chains, leading to greater flexibility.[16]
Caption: How dioctyl succinate's structure improves polymer properties.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 4. roquette.com [roquette.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Sustainable Plastics: Effect of Bio-Based Plasticizer on Crystallization Kinetics of PLA [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]
Application Note: Protocol for Evaluating the Plasticization Efficiency of Dioctyl Succinate in PVC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Plasticizers are essential additives incorporated into polymers like polyvinyl chloride (PVC) to enhance their flexibility, durability, and processability. For decades, phthalate-based plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) have dominated the market. However, due to health and environmental concerns, there is a growing demand for safer, bio-based alternatives.[1][2] Dioctyl succinate (B1194679) (DOS), a succinate diester, has emerged as a promising "green" plasticizer candidate, often derived from renewable resources.[1][3][4] Evaluating the plasticization efficiency of DOS is critical to determine its viability as a replacement for traditional plasticizers. This efficiency is primarily assessed by measuring the changes in the mechanical and thermal properties of the polymer matrix after the plasticizer has been incorporated.[1]
This document provides a detailed protocol for testing the plasticization efficiency of dioctyl succinate in a PVC formulation, comparing its performance against an unplasticized control and a traditional phthalate plasticizer. The key performance indicators are changes in hardness, tensile properties, and thermal characteristics.
Experimental Workflow
Caption: Workflow for evaluating dioctyl succinate plasticizer efficiency.
Experimental Protocols
Protocol 1: Sample Preparation and Compounding
This protocol describes the preparation of plasticized PVC sheets from which test specimens will be cut. Formulations are based on parts per hundred resin (phr).
Materials and Equipment:
-
PVC Resin (e.g., K-value 67)
-
Dioctyl Succinate (DOS)
-
Reference Plasticizer (e.g., DEHP)
-
Heat Stabilizer (e.g., Ba/Zn or Ca/Zn composite stabilizer)
-
Two-roll mill with heating capabilities
-
Hydraulic compression press with heated platens
-
Molding frame and release film
Procedure:
-
Formulation: Prepare three separate blends:
-
Control: 100 phr PVC, 2 phr Heat Stabilizer
-
DOS Sample: 100 phr PVC, 40 phr DOS, 2 phr Heat Stabilizer
-
Reference Sample: 100 phr PVC, 40 phr DEHP, 2 phr Heat Stabilizer
-
-
Mixing: For each formulation, pre-mix the PVC resin and heat stabilizer in a high-speed mixer. Slowly add the liquid plasticizer (for DOS and Reference samples) and continue mixing until a homogeneous dry blend is obtained.
-
Milling: Set the two-roll mill temperature to 160-170°C. Place the dry blend onto the mill and process until a uniform, fused sheet is formed. This typically takes 5-10 minutes.
-
Compression Molding: Cut the milled sheet into pieces and place them into a molding frame (e.g., 150 x 150 x 1 mm) between two release films.
-
Pressing: Place the assembly in a hydraulic press preheated to 175-180°C. Apply low pressure for 3-5 minutes to preheat the material, then increase to high pressure (10-15 MPa) for 5 minutes.
-
Cooling: Cool the mold under pressure to approximately 40°C before removing the solidified PVC sheet.
-
Conditioning: Store the prepared sheets under standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing, as per ASTM standards.[5]
Protocol 2: Mechanical Property Testing
This test measures the indentation hardness of the plasticized material.
Equipment:
-
Shore A Durometer
Procedure:
-
Use the molded PVC sheet with a minimum thickness of 6.4 mm (stacking thinner sheets is permissible if a single thick sheet is unavailable).[6]
-
Place the specimen on a hard, flat surface.
-
Vertically press the durometer indenter firmly onto the specimen.
-
Read the hardness value on the dial within one second of firm contact.[6][7]
-
Take at least five measurements at different locations on the specimen (at least 12 mm apart) and calculate the average.
This test determines the tensile strength, elongation at break, and modulus of elasticity, which are key indicators of flexibility and strength.[8]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Specimen cutting die (rectangular strips, e.g., 25 mm width)
Procedure:
-
Cut at least five test specimens from the conditioned PVC sheets in the machine direction. Specimens should be uniform in width and free of nicks.[5]
-
Measure the thickness and width of each specimen at three points within the gauge length and use the average for cross-sectional area calculation.
-
Set the initial grip separation on the UTM (e.g., 100 mm).
-
Mount the specimen in the grips, ensuring it is vertically aligned and not slipping.
-
Set the crosshead speed. A common speed is 500 mm/min.[5]
-
Initiate the test, pulling the specimen until it ruptures. Record the load and extension data.
-
Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity from the resulting stress-strain curve.
Protocol 3: Thermal Analysis
The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Effective plasticizers significantly lower the Tg.[9][10][11]
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min flow rate) at a constant rate, typically 10°C/min. A common temperature range is -80°C to 120°C.[9]
-
A "heat-cool-heat" cycle is recommended to erase the thermal history of the sample. The Tg is determined from the second heating scan.
-
Analyze the resulting thermogram to determine the midpoint of the step-like transition, which corresponds to the Tg.
TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability.[12][13]
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (10-20 mg) into a TGA crucible (e.g., alumina).[14]
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14][15]
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% weight loss occurs. A lower T_onset may indicate that the plasticizer reduces the overall thermal stability.
Data Presentation
The quantitative data should be summarized to allow for a clear comparison between the different formulations.
| Property | Unit | Unplasticized PVC (Control) | PVC + 40 phr DEHP (Reference) | PVC + 40 phr DOS (Test) |
| Mechanical | ||||
| Shore A Hardness | - | ~98 | ~85 | ~87 |
| Tensile Strength | MPa | ~50 | ~20 | ~18 |
| Elongation at Break | % | <10 | ~280 | ~300 |
| 100% Modulus | MPa | - | ~12 | ~11 |
| Thermal | ||||
| Glass Transition (Tg) | °C | ~80 | ~35 | ~32 |
| Thermal Stability (T_onset) | °C | ~250 | ~240 | ~235 |
Note: The values presented in this table are illustrative and representative of typical results for flexible PVC formulations. Actual experimental results will vary based on the specific grade of PVC, stabilizer, and processing conditions.
Conclusion
This comprehensive protocol provides a standardized framework for evaluating the plasticization efficiency of dioctyl succinate. By systematically measuring its impact on the mechanical and thermal properties of PVC, researchers can directly compare its performance against both unplasticized polymer and materials containing conventional phthalate plasticizers. Studies suggest that succinate-based plasticizers like DOS can offer comparable or even improved flexibility (e.g., higher elongation at break) and a lower glass transition temperature compared to DEHP, positioning them as effective and safer alternatives for various applications.[1][3][16]
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. micomlab.com [micomlab.com]
- 6. Shore Hardness ASTM D2240 [intertek.com]
- 7. infinitalab.com [infinitalab.com]
- 8. qualitester.com [qualitester.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. tainstruments.com [tainstruments.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 14. setaramsolutions.com [setaramsolutions.com]
- 15. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinetic Studies of Dioctyl Succinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and kinetic analysis of dioctyl succinate (B1194679) synthesis. The protocols outlined below are designed to ensure reproducible and accurate kinetic data for understanding reaction mechanisms and optimizing synthesis parameters.
Introduction
Dioctyl succinate is an important diester with applications as a plasticizer, emollient, and solvent. Its synthesis, typically through the esterification of succinic acid with octanol, is a reversible reaction. Kinetic studies are crucial for determining the reaction rate, the influence of various parameters such as temperature and catalyst concentration, and for designing efficient industrial-scale production processes.
Reaction Scheme
The synthesis of dioctyl succinate from succinic acid and 2-ethylhexanol proceeds in a two-step esterification reaction, as illustrated below. This reaction is typically catalyzed by an acid.
Caption: Reaction pathway for the synthesis of dioctyl succinate.
Experimental Protocols
A detailed methodology for conducting kinetic studies on the synthesis of dioctyl succinate is provided below. This protocol is adapted from established esterification procedures.
1. Materials and Equipment
-
Reactants: Succinic acid (≥99%), 2-ethylhexanol (≥99%)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Amberlyst-15
-
Solvent/Azeotropic Agent: Toluene (B28343)
-
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Dean-Stark apparatus with a condenser
-
Sampling syringe
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Standard laboratory glassware
-
2. Experimental Setup
The experimental setup involves a three-necked round-bottom flask equipped with a heating mantle, a magnetic stirrer, a thermometer, and a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product side.
Caption: Diagram of the experimental setup for dioctyl succinate synthesis.
3. Reaction Procedure for Kinetic Study
-
Charging the Reactor: In a 250 mL three-necked flask, add succinic acid (e.g., 0.1 mol), 2-ethylhexanol (e.g., 0.22 mol, providing a slight excess), the acid catalyst (e.g., 1-2 wt% of reactants), and toluene as the azeotropic agent.
-
Initiating the Reaction: Assemble the Dean-Stark apparatus and condenser. Begin stirring and heating the mixture to the desired reaction temperature (e.g., 110-140°C). The reaction starts when the mixture begins to reflux and water is collected in the Dean-Stark trap.
-
Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small sample (e.g., 0.5 mL) from the reaction mixture using a syringe. Immediately cool the sample in an ice bath to quench the reaction.
-
Sample Preparation for Analysis: Dilute the collected sample with a suitable solvent (e.g., acetone (B3395972) or methanol) to a known volume. This solution will be used for quantitative analysis.
-
Monitoring Reaction Progress: Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of succinic acid, monooctyl succinate, and dioctyl succinate over time. Thin Layer Chromatography (TLC) can be used for qualitative monitoring of the reaction progress.[1]
-
Data Collection: Record the concentration of reactants and products at each time point. This data will be used to determine the kinetic parameters of the reaction.
4. Analytical Methodology
-
Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) is suitable for quantifying the components of the reaction mixture. A non-polar capillary column is typically used. Calibration curves for succinic acid, 2-ethylhexanol, and dioctyl succinate should be prepared using standards of known concentrations to ensure accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or refractive index (RI) detector can also be employed. A reverse-phase C18 column is often used with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water.
Data Presentation
The quantitative data obtained from the kinetic studies should be summarized in a structured table to facilitate comparison and analysis. Below is an example of how to present the data for a kinetic run at a specific temperature.
Table 1: Concentration Profiles for Dioctyl Succinate Synthesis at 120°C
| Time (min) | [Succinic Acid] (mol/L) | [Monooctyl Succinate] (mol/L) | [Dioctyl Succinate] (mol/L) | Conversion of Succinic Acid (%) |
| 0 | 0.400 | 0.000 | 0.000 | 0.0 |
| 15 | 0.285 | 0.105 | 0.010 | 28.8 |
| 30 | 0.198 | 0.165 | 0.037 | 50.5 |
| 60 | 0.095 | 0.180 | 0.125 | 76.3 |
| 90 | 0.045 | 0.135 | 0.220 | 88.8 |
| 120 | 0.020 | 0.080 | 0.300 | 95.0 |
| 180 | 0.005 | 0.015 | 0.380 | 98.8 |
Kinetic Modeling
The data from Table 1 can be used to determine the reaction order and the rate constants. The esterification of succinic acid is a consecutive reaction. The rate equations for the disappearance of succinic acid and the formation of mono- and dioctyl succinate can be modeled to fit the experimental data. A common approach is to assume a second-order kinetic model for each esterification step.
Experimental Workflow
The overall workflow for conducting kinetic studies of dioctyl succinate synthesis is depicted in the following diagram.
Caption: Workflow for kinetic studies of dioctyl succinate synthesis.
Conclusion
This application note provides a detailed framework for researchers to conduct kinetic studies on the synthesis of dioctyl succinate. By following the outlined protocols for experimental setup, reaction monitoring, and data analysis, scientists can obtain reliable kinetic data. This information is invaluable for understanding the reaction mechanism, optimizing reaction conditions for improved yield and efficiency, and for the scale-up of the synthesis process. The use of structured data presentation and clear workflows will aid in the systematic investigation of this important industrial reaction.
References
Application Notes and Protocols: Incorporating Dioctyl Succinate in Polyacrylate Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylates are a versatile class of polymers widely utilized in pharmaceutical and biomedical applications due to their biocompatibility, transparency, and tunable mechanical properties. The performance of polyacrylate systems can be significantly enhanced through the incorporation of plasticizers, which increase flexibility, reduce brittleness, and improve processing characteristics. Dioctyl succinate (B1194679) (DOS), a biodegradable and non-toxic plasticizer, presents a promising alternative to traditional phthalate-based plasticizers.[1] This document provides detailed application notes and experimental protocols for the incorporation of dioctyl succinate into polyacrylate polymer systems, with a focus on film preparation and characterization relevant to drug delivery and material science.
Dioctyl succinate, a dialkyl succinate, is part of a family of succinate-based plasticizers used in various polymers, including polyacrylates, polyvinyl acetate, and polyurethanes.[1] Its function is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature. This plasticizing effect is crucial for applications requiring conformability and durability, such as transdermal patches, flexible coatings, and drug-eluting films.
Applications in Drug Delivery
In the context of drug delivery, the incorporation of dioctyl succinate into a polyacrylate matrix can modulate the drug release profile. Plasticizers increase the free volume within the polymer matrix, which can enhance the diffusion rate of an encapsulated active pharmaceutical ingredient (API).[2][3] By carefully controlling the concentration of dioctyl succinate, the drug release kinetics can be tuned to achieve a desired therapeutic effect, from rapid release to sustained delivery over an extended period.[2]
The diagram below illustrates the logical relationship between plasticizer concentration and its effect on polymer properties and subsequent drug release.
Caption: Effect of Dioctyl Succinate on Polyacrylate Properties.
Experimental Protocols
The following protocols outline the preparation of plasticized polyacrylate films using a solvent casting method and their subsequent characterization.
Materials and Equipment
-
Polymer: Poly(methyl methacrylate) (PMMA), Poly(ethyl acrylate) (PEA), or other suitable polyacrylate.
-
Plasticizer: Dioctyl succinate (DOS).
-
Solvent: Acetone, ethyl acetate, or a suitable solvent for the chosen polyacrylate.
-
Active Pharmaceutical Ingredient (API): (Optional, for drug delivery studies).
-
Glass petri dishes or flat glass plates.
-
Magnetic stirrer and stir bars.
-
Beakers and graduated cylinders.
-
Desiccator or vacuum oven.
-
Film thickness gauge.
-
Tensile testing machine.
-
Differential Scanning Calorimeter (DSC).
Protocol for Preparation of Plasticized Polyacrylate Films
The following workflow outlines the solvent casting method for preparing polyacrylate films containing dioctyl succinate.
Caption: Workflow for Polyacrylate Film Preparation and Analysis.
Step-by-Step Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polyacrylate in a suitable solvent. For example, dissolve 1 g of poly(ethyl acrylate) in 10 mL of acetone.
-
Plasticizer Incorporation: Add the desired amount of dioctyl succinate to the polymer solution. The concentration can be varied (e.g., 10%, 20%, 30% by weight of the polymer). If incorporating an API, it should be added at this stage.
-
Homogenization: Stir the mixture using a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a clean, level glass petri dish. Ensure the solution spreads evenly to form a film of uniform thickness.
-
Solvent Evaporation: Cover the petri dish loosely to allow for slow solvent evaporation at room temperature in a fume hood for 24 hours.
-
Drying: Carefully peel the film from the glass surface and place it in a vacuum oven at 40°C for 12 hours to remove any residual solvent.
-
Storage: Store the prepared films in a desiccator until further characterization.
Characterization of Plasticized Films
Mechanical Properties
The effect of dioctyl succinate on the mechanical properties of the polyacrylate films should be evaluated using a tensile testing machine. Key parameters to measure include tensile strength, elongation at break, and Young's modulus.
Illustrative Data:
The following table summarizes the expected trend in mechanical properties of a polyacrylate film with increasing concentrations of dioctyl succinate. Note: These are representative values and will vary depending on the specific polyacrylate and experimental conditions.
| Dioctyl Succinate Conc. (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Control) | 35 | 5 | 1.8 |
| 10 | 25 | 50 | 1.2 |
| 20 | 15 | 150 | 0.6 |
| 30 | 8 | 300 | 0.2 |
Thermal Properties
The glass transition temperature (Tg) of the plasticized films should be determined using Differential Scanning Calorimetry (DSC). A decrease in Tg with increasing plasticizer concentration is indicative of effective plasticization.
Illustrative Data:
The following table shows the anticipated effect of dioctyl succinate on the glass transition temperature of a polyacrylate. Note: These are representative values.
| Dioctyl Succinate Conc. (% w/w) | Glass Transition Temperature (Tg) (°C) |
| 0 (Control) | 65 |
| 10 | 40 |
| 20 | 20 |
| 30 | 5 |
Conclusion
The incorporation of dioctyl succinate is an effective method for modifying the properties of polyacrylate polymer systems. By following the provided protocols, researchers can systematically prepare and characterize plasticized films for a variety of applications, including flexible coatings and controlled drug delivery systems. The concentration of dioctyl succinate is a critical parameter that allows for the tuning of mechanical and thermal properties, and consequently, the functional performance of the final product. Further studies are encouraged to explore the long-term stability and biocompatibility of these systems for specific biomedical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dioctyl Succinate Synthesis
Welcome to the technical support center for the synthesis of dioctyl succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of dioctyl succinate in a question-and-answer format.
Question 1: Why is my yield of dioctyl succinate lower than expected?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or suboptimal temperature.
-
Suboptimal Molar Ratio: An incorrect ratio of succinic acid (or its anhydride) to 1-octanol (B28484) can limit the formation of the desired diester.
-
Catalyst Inactivity or Insufficient Amount: The catalyst may be deactivated or used in an insufficient quantity to drive the reaction efficiently.
-
Water Inhibition: The water produced during the esterification reaction can inhibit the forward reaction, preventing it from going to completion.
-
Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, and purification steps.[1][2]
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the optimal duration and temperature. Increasing the temperature generally increases the reaction rate.[3]
-
Adjust Molar Ratio: Employing an excess of 1-octanol can shift the equilibrium towards the formation of the dioctyl succinate. A molar ratio of alcohol to acid of 3.1:1 has been shown to be effective.[4]
-
Catalyst Selection and Loading: Ensure the catalyst is active and used in an appropriate concentration. Phosphotungstic acid (1.2% by mass of acid) is an effective catalyst.[4]
-
Water Removal: Use an azeotropic agent like toluene (B28343) to remove water as it is formed, driving the reaction towards the product side.[4]
-
Minimize Workup Losses: Handle the reaction mixture carefully during extraction and washing. Ensure complete extraction of the product from any aqueous layers by performing multiple extractions.[1]
Question 2: I am observing a significant amount of monooctyl succinate in my product. How can I minimize its formation?
Potential Causes:
-
Insufficient Reaction Time: The reaction may not have proceeded long enough to convert the monoester intermediate to the desired diester.
-
Inadequate Temperature: Lower reaction temperatures might favor the formation of the monoester.
-
Stoichiometric Molar Ratio: Using a 1:2 molar ratio of succinic acid to 1-octanol might not be sufficient to drive the reaction to the diester, especially if reaction time is limited.
Solutions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the monoester to the diester. A reaction time of 3 hours has been found to be optimal under certain conditions.[4]
-
Increase Reaction Temperature: Higher temperatures can promote the formation of the diester.[2]
-
Use an Excess of 1-Octanol: As mentioned previously, an excess of the alcohol will favor the formation of the dioctyl succinate.[1]
Question 3: I am having difficulty purifying my dioctyl succinate. What is the recommended procedure?
Potential Causes of Difficulty:
-
Similar Polarity of Byproducts: The primary byproduct, monooctyl succinate, can have a similar polarity to dioctyl succinate, making chromatographic separation challenging.[2]
-
Formation of Emulsions During Extraction: This can complicate phase separation.[2]
Recommended Purification Strategy:
-
Neutralization and Extraction: After the reaction, cool the mixture and wash it with an aqueous basic solution, such as sodium bicarbonate, to remove any unreacted succinic acid and the acidic monooctyl succinate. The dioctyl succinate will remain in the organic layer.[1]
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Further Purification (if necessary):
-
Column Chromatography: If impurities are still present, column chromatography can be employed. Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity to separate the less polar dioctyl succinate from any remaining more polar impurities.[5]
-
Fractional Distillation: Fractional distillation under reduced pressure can also be an effective method for separating dioctyl succinate from impurities with different boiling points.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing dioctyl succinate?
The most common method is the Fischer esterification of succinic acid with 1-octanol using an acid catalyst.[6] To achieve high yields, it is crucial to remove the water byproduct, often through azeotropic distillation.[4]
Q2: What are the best catalysts for dioctyl succinate synthesis?
Several catalysts have been shown to be effective, including:
-
Phosphotungstic acid: An environmentally friendly and efficient catalyst.[4]
-
Dodecylbenzenesulfonic acid (DBSA), Nafion NR-50: These have also been identified as attractive catalysts.[4][7]
-
Solid acid catalysts (e.g., Amberlyst-15, zeolites): These are easily recoverable and reusable.[2][8]
Q3: What are the optimal reaction conditions for maximizing the yield?
Optimal conditions can vary depending on the catalyst used. However, a general guideline for achieving high yields includes:
-
Molar Ratio (Alcohol:Acid): A slight excess of 1-octanol, for example, 3.1:1.[4]
-
Catalyst Concentration: Around 1.2% by mass of the succinic acid.[4]
-
Azeotropic Agent (Toluene): Approximately 70% by mass of the succinic acid.[4]
-
Reaction Time: Around 3 hours.[4] Under these conditions with phosphotungstic acid as the catalyst, an esterification rate of 99.27% has been reported.[4]
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Succinate Ester Synthesis
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (% of acid mass) | Reaction Time (h) | Conversion/Yield | Reference |
| Phosphotungstic acid | Succinic acid, n-octanol | 3.1:1 | 1.2% | 3 | 99.27% (Esterification Rate) | [4] |
| La³⁺/solid superacid | Unspecified acid, alcohol | 4:1 | 1.5% (of total reactants) | 3 | 98.7% (Yield) | [4] |
| D-Hβ Zeolite (Microwave) | Succinic acid, Methanol | - | - | - | 99% (Conversion), 98% (Selectivity) | [9] |
| H⁺-Zeoliteβ | Succinic acid, Phenol | - | - | - | 96% (Yield) | [7] |
| DBSA | Succinic acid, 1-octanol | - | - | - | Rate increase by 1.5x with optimization | [4][7] |
| Nafion NR-50 | Succinic acid, 1-octanol | - | - | - | Rate increase by 2.3x with optimization | [4] |
| Novozym 435 | Succinic acid, 1-octanol | - | - | - | Rate increase by 1.3x with optimization | [4] |
Experimental Protocols
Protocol 1: Synthesis of Dioctyl Succinate using Phosphotungstic Acid
This protocol is based on optimized conditions reported for high yield.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add succinic acid, 1-octanol (3.1 molar equivalent to the acid), and toluene (70% by mass of the acid).
-
Catalyst Addition: Add phosphotungstic acid (1.2% by mass of the succinic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Collect the water removed by azeotropic distillation in the Dean-Stark trap. Continue the reaction for 3 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic solution with a saturated sodium bicarbonate solution to remove unreacted acid and catalyst. d. Wash with brine. e. Dry the organic layer over anhydrous sodium sulfate. f. Filter and concentrate the organic layer under reduced pressure to obtain the crude dioctyl succinate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the synthesis of dioctyl succinate.
Caption: Troubleshooting guide for low yield in dioctyl succinate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the esterification of succinic acid.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the esterification of succinic acid.
Troubleshooting Guide
This section addresses common issues encountered during the esterification of succinic acid, offering potential causes and actionable solutions.
Issue 1: Low or No Ester Conversion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure the catalyst is active and not poisoned. For solid acid catalysts like zeolites or resins, ensure proper activation and handling to avoid moisture contamination. For homogeneous catalysts like sulfuric acid, verify the concentration. |
| Presence of Water | Water is a byproduct of esterification and can shift the equilibrium back towards the reactants, reducing the yield.[1] Remove water as it forms, using techniques like a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water. The presence of a large amount of co-extracted water can significantly lower the conversion and yield.[1] |
| Low Reaction Temperature | Esterification is an endothermic reaction. Increasing the temperature can improve the reaction rate and conversion. Optimal temperatures often range from 343–393 K, depending on the catalyst and alcohol used.[1] |
| Inadequate Mixing | In heterogeneous catalysis, proper mixing is crucial for ensuring contact between reactants and the catalyst surface. Increase the stirring speed to improve mass transfer. |
| Steric Hindrance | Bulky alcohols can react slower due to steric hindrance. For such cases, specialized methods like the Steglich esterification using DCC and DMAP may be necessary.[2][3] |
Issue 2: Incomplete Conversion or Reaction Stalls
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | Esterification is a reversible reaction. To drive the reaction towards the product side, use a large excess of the alcohol or continuously remove one of the products (ester or water). |
| Catalyst Deactivation | Solid catalysts can lose activity due to coking or poisoning. Regenerate the catalyst according to the manufacturer's instructions or replace it. Some catalysts like D-Hβ can be reused directly without washing.[4][5][6] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC or HPLC to determine the optimal reaction time. |
Issue 3: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Ether Formation | At high temperatures, alcohols can dehydrate to form ethers, especially in the presence of a strong acid catalyst.[1] Optimize the reaction temperature to minimize this side reaction. |
| Formation of Monoester | Succinic acid is a dicarboxylic acid and can form both mono- and di-esters. To favor the formation of the diester, use a higher molar ratio of alcohol to succinic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of succinic acid?
A1: A variety of catalysts can be used, including:
-
Homogeneous acid catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are classic choices for Fischer-Speier esterification.[7]
-
Heterogeneous acid catalysts: Solid acid catalysts like zeolites (e.g., H⁺-Zeoliteβ), ion-exchange resins (e.g., Amberlyst 70), and Nafion NR-50 are often preferred for their ease of separation and reusability.[1] D-Hβ has shown high conversion rates.[4][5][6]
-
Enzymatic catalysts: Lipases, such as Novozym 435, can be used for biphasic esterification, offering high selectivity under milder conditions.[1][8]
-
Coupling agents: For reactions sensitive to high temperatures or strong acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed in Steglich esterification.[2][3]
Q2: What is the optimal molar ratio of alcohol to succinic acid?
A2: The optimal molar ratio depends on whether the monoester or diester is the desired product. For diester formation, a significant excess of the alcohol is generally used to shift the equilibrium towards the products. Molar ratios of alcohol to acid from 1:1 to 27:1 have been studied.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by tracking the disappearance of reactants or the appearance of products. Common analytical techniques include:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Titration to determine the remaining acid concentration.
Q4: Is it possible to perform the esterification of succinic acid without a solvent?
A4: Yes, solvent-free methods exist. For instance, monoalkyl esters can be prepared from cyclic anhydrides using alkali salt bases like NaOAc or K₂CO₃ as catalysts in a solvent-free system.[2]
Q5: What are the advantages of using microwave-assisted esterification?
A5: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4][5][6] This method allows for efficient optimization of parameters like reaction time, microwave power, and catalyst dosing.[4][5][6]
Experimental Protocols & Data
Fischer-Speier Esterification of Succinic Acid
This protocol is a generalized procedure based on the classical Fischer-Speier method.
Materials:
-
Succinic acid
-
Alcohol (e.g., ethanol, methanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water), combine succinic acid and a large excess of the alcohol.
-
Slowly add the acid catalyst (typically 1-5 mol% relative to the carboxylic acid).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Optimized Reaction Conditions for Succinic Acid Esterification
The following tables summarize optimized reaction conditions from various studies.
Table 1: Microwave-Assisted Esterification of Succinic Acid with Methanol using D-Hβ Catalyst [4][5][6]
| Parameter | Optimal Value |
| Reaction Time | Varies with power and catalyst dose |
| Microwave Power | Varies with time and catalyst dose |
| Catalyst Dosing | Varies with time and power |
| Result | 99% conversion, 98% selectivity to Dimethyl Succinate |
Table 2: Esterification of Dicarboxylic Acids with 2-Ethyl-1-hexanol using Sulfuric Acid Catalyst [9]
| Parameter | Condition | Resulting Conversion |
| Temperature | 120 °C | Optimal |
| Reaction Time | 3-4 hours | 38.45% - 78.28% |
| Catalyst Amount | 2.0% w/w of dicarboxylic acid | Optimal |
| Molar Ratio (Acid:Alcohol) | 1:2.5 | - |
Table 3: Biphasic Esterification of Succinic Acid with 1-Octanol [1][8]
| Catalyst | Conversion with Real Fermentation Broth |
| DBSA | up to 93% |
| Nafion NR-50 | up to 70% |
| Novozym 435 | up to 70% |
Visualizations
Experimental Workflow for Succinic Acid Esterification
Caption: A generalized experimental workflow for the esterification of succinic acid.
Troubleshooting Logic for Low Ester Conversion
Caption: A decision tree for troubleshooting low conversion in succinic acid esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Purification of Synthesized Dioctyl Succinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized dioctyl succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude dioctyl succinate after synthesis?
A1: The primary impurities typically encountered after the synthesis of dioctyl succinate include:
-
Unreacted Starting Materials: Residual succinic acid or succinic anhydride (B1165640) and 1-octanol (B28484).[1]
-
Monooctyl Succinate: The monoester byproduct formed from the incomplete esterification of succinic acid.[1]
-
Residual Catalyst: Acid or base catalysts used during the esterification reaction.[1]
-
Solvent Residues: Solvents used in the synthesis or initial workup steps.[1]
Q2: Which purification techniques are most effective for isolating dioctyl succinate?
A2: A multi-step purification approach is often the most effective strategy. The recommended techniques are:
-
Aqueous Washing/Extraction: To remove water-soluble impurities like residual succinic acid and some catalysts.
-
Column Chromatography: Highly effective for separating dioctyl succinate from monooctyl succinate and other byproducts with different polarities.[1]
-
Vacuum Distillation: Ideal for separating dioctyl succinate from non-volatile impurities and starting materials with significantly different boiling points.[1]
Q3: How can I monitor the purity of dioctyl succinate during the purification process?
A3: Several analytical techniques can be employed to monitor the purity of your fractions and the final product:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to track the progress of column chromatography and identify fractions containing the pure product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can resolve closely related impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual 1-octanol.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the purified dioctyl succinate and can be used to detect and quantify impurities.[1]
Troubleshooting Guides
| Problem | Potential Cause | Solution |
| Low Yield of Purified Dioctyl Succinate | Incomplete reaction: The initial synthesis did not proceed to completion, leaving a high concentration of starting materials. | Optimize reaction time and temperature during synthesis. Monitor the reaction's progress using TLC or GC-MS to ensure the consumption of starting materials.[1] |
| Product loss during workup: Significant amounts of dioctyl succinate may be lost during aqueous washing steps if emulsions form. | During extractions, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation. | |
| Inefficient purification: The chosen purification method may not be optimal for the specific impurities present. | For column chromatography, ensure the solvent system provides good separation between dioctyl succinate and monooctyl succinate. For distillation, a high vacuum and precise temperature control are crucial to prevent product decomposition.[1] | |
| Contamination with Monooctyl Succinate | Suboptimal reaction conditions: Reaction conditions may have favored the formation of the monoester. | To drive the reaction towards the diester, consider using a slight excess of 1-octanol and ensuring adequate reaction time. |
| Ineffective purification: Monooctyl succinate and dioctyl succinate can be challenging to separate due to their similar polarities.[1] | Use a shallow gradient elution in column chromatography to improve separation. Alternatively, fractional distillation under a high vacuum can be effective if the boiling points are sufficiently different.[1] | |
| Product is Dark or Discolored | Thermal decomposition: The product may have decomposed during distillation at too high a temperature. | Ensure the vacuum is sufficiently low to reduce the boiling point of dioctyl succinate. Use a nomograph to estimate the boiling point at your achievable pressure and maintain the distillation temperature below the decomposition point.[2] |
| Residual catalyst: Some catalysts can cause discoloration, especially at elevated temperatures. | Neutralize and remove the catalyst through an aqueous wash before distillation. | |
| Cloudy or Hazy Appearance of Final Product | Residual water: Trace amounts of water may be present in the purified product. | Ensure all organic extracts are thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent removal. |
| Insoluble impurities: The product may contain small amounts of insoluble byproducts or salts. | Filter the product through a fine frit or a small plug of silica (B1680970) gel to remove insoluble matter. |
Data Presentation
Table 1: Physical Properties and Purification Parameters for Succinate Esters
| Parameter | Dioctyl Succinate | Monooctyl Succinate (for comparison) | Notes |
| Molecular Formula | C₂₀H₃₈O₄ | C₁₂H₂₂O₄ | |
| Molecular Weight | 342.51 g/mol | 230.30 g/mol | |
| Boiling Point | High, requires vacuum for distillation | Lower than dioctyl succinate | The boiling point of high-molecular-weight esters is significantly reduced under vacuum, preventing thermal decomposition.[2][3][4] |
| Polarity | Non-polar | More polar than dioctyl succinate | The presence of the free carboxylic acid group in monooctyl succinate increases its polarity. |
| Typical TLC Eluent | Hexane (B92381)/Ethyl Acetate (B1210297) (e.g., 9:1 to 4:1) | Hexane/Ethyl Acetate (e.g., 4:1 to 1:1) | Dioctyl succinate will have a higher Rf value than monooctyl succinate. |
| Typical Purity (Post-Purification) | >98% | >98% | Purity is dependent on the chosen purification method and its optimization. |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
This protocol is designed to remove acidic and water-soluble impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude dioctyl succinate in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Neutralization and Washing:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. This step will neutralize and extract any unreacted succinic acid and the more acidic monooctyl succinate into the aqueous layer.[5]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step with fresh sodium bicarbonate solution.
-
Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the washed dioctyl succinate.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating dioctyl succinate from less volatile and similarly non-polar impurities, particularly monooctyl succinate.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude dioctyl succinate in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a low-polarity solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5).
-
Dioctyl succinate, being less polar, will elute before the monooctyl succinate.
-
Gradually increase the polarity of the eluent if necessary to elute all components.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure dioctyl succinate.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for purifying thermally stable, high-boiling point liquids like dioctyl succinate from non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed with vacuum grease.
-
Crude Product Addition: Place the crude dioctyl succinate in the distillation flask along with a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask once the desired vacuum level is achieved.
-
Distillation and Collection: Collect the dioctyl succinate distillate in the receiving flask. Monitor the temperature and pressure throughout the distillation.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: General purification workflow for synthesized dioctyl succinate.
References
Technical Support Center: Preventing Phase Separation of Dioctyl Succinate in Polymer Blends
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dioctyl succinate (B1194679) (DOS) as a plasticizer in polymer blends, particularly with polylactic acid (PLA), poly-lactic-co-glycolic acid (PLGA), and polycaprolactone (B3415563) (PCL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing oily droplets on the surface of my polymer film after incorporating dioctyl succinate. What is happening and how can I prevent it?
A1: The phenomenon you are observing is likely phase separation and subsequent migration of the dioctyl succinate (DOS) to the surface of your polymer film. This occurs when the plasticizer is not fully miscible with the polymer matrix. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Review DOS Concentration: High concentrations of plasticizers are a common cause of phase separation.[1] It is possible you have exceeded the solubility limit of DOS in your specific polymer.
-
Recommendation: Try reducing the concentration of DOS in your formulation. Start with a lower concentration (e.g., 5 wt%) and incrementally increase it, monitoring for any signs of phase separation.
-
-
Assess Polymer-Plasticizer Compatibility: The inherent compatibility between the polymer and plasticizer is crucial. This can be theoretically estimated by comparing their solubility parameters. A smaller difference in solubility parameters suggests better miscibility.
-
Recommendation: Refer to the solubility parameter data in Table 1 . If the difference between your polymer and DOS is significant, consider using a compatibilizer.
-
-
Optimize Processing Temperature: The temperature during processing (e.g., extrusion, solvent casting) can influence the miscibility.[2][3]
-
Recommendation: Experiment with different processing temperatures. For melt processing, ensure the temperature is high enough to promote good mixing but not so high as to cause degradation of the polymer or plasticizer.
-
-
Consider Polymer Molecular Weight: The molecular weight of the polymer can affect the free volume and chain mobility, which in turn influences plasticizer incorporation.[4][5][6]
-
Recommendation: If possible, try using a different molecular weight grade of your polymer to see if it improves compatibility with DOS.
-
Q2: How can I improve the compatibility between dioctyl succinate and my polymer blend?
A2: Improving compatibility is key to preventing phase separation. Here are several strategies:
-
Incorporate a Compatibilizer: Compatibilizers are additives that act at the interface between the polymer and the plasticizer, improving their adhesion and preventing phase separation.
-
Recommendation: For PLA and similar polyesters, consider using a reactive compatibilizer like maleic anhydride (B1165640) grafted PLA (PLA-g-MA) or a non-reactive compatibilizer such as polyethylene (B3416737) glycol (PEG).[7][8] Start with a low concentration of the compatibilizer (e.g., 1-5 wt%) and optimize as needed.
-
-
Utilize a Co-plasticizer: Sometimes, a blend of plasticizers can yield better results than a single one.
-
Recommendation: Introduce a small amount of a more compatible plasticizer alongside DOS to improve its overall incorporation into the polymer matrix.
-
-
Consider Reactive Plasticizers: These are plasticizers that can chemically bond to the polymer chain, permanently locking them in place and preventing migration.[6]
-
Recommendation: While dioctyl succinate is not a reactive plasticizer, this is a strategy to consider for future formulations if phase separation persists as a major issue.
-
Q3: What analytical techniques can I use to confirm and characterize the phase separation of dioctyl succinate in my polymer blend?
A3: Several analytical techniques can be employed to investigate phase separation:
-
Differential Scanning Calorimetry (DSC): This technique can detect the glass transition temperature (Tg) of the polymer. In a miscible blend, a single Tg will be observed, which is lower than that of the pure polymer. If phase separation has occurred, you may see two distinct Tgs, one for the polymer-rich phase and one for the plasticizer-rich phase.[1][2]
-
Scanning Electron Microscopy (SEM): SEM can provide visual evidence of phase separation. By examining the cross-section of your polymer sample, you can observe the morphology. A uniform, featureless surface suggests good miscibility, while the presence of distinct domains or droplets indicates phase separation.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to detect the migration of the plasticizer to the surface of the polymer. By analyzing the surface and the bulk of the material, you can identify the chemical signatures of dioctyl succinate and determine if it is more concentrated on the surface.[11][12]
Data Presentation
Table 1: Hansen Solubility Parameters for Compatibility Assessment
| Material | δD (Dispersive) (MPa¹/²) | δP (Polar) (MPa¹/²) | δH (Hydrogen Bonding) (MPa¹/²) | Total (δt) (MPa¹/²) |
| Dioctyl Succinate (estimated) | ~16-17 | ~3-5 | ~4-6 | ~17-19 |
| PLA (Polylactic Acid) | 17.6 | 7.8 | 9.62 | 21.7 |
| PLGA (Poly-lactic-co-glycolic acid) | 17.6 | 7.8 | 9.62 | Varies (19-22) |
| PCL (Polycaprolactone) | 17.9 | 4.1 | 8.8 | 20.9 |
Note: The solubility parameters for Dioctyl Succinate are estimated based on its chemical structure and comparison with similar molecules. The values for PLGA can vary depending on the lactide-to-glycolide ratio.[13][14][15][16]
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Separation Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of the polymer (e.g., 200 °C for PLA) at a heating rate of 10 °C/min. This is to erase the thermal history.
-
Cooling Scan: Cool the sample from the melt to a temperature below the expected glass transition (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the final temperature at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature(s) (Tg). A single Tg indicates a miscible blend, while multiple Tgs suggest phase separation.[17][18][19]
Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Characterization
-
Sample Preparation:
-
Cryo-fracture the polymer sample by immersing it in liquid nitrogen for a few minutes and then fracturing it to expose a fresh, internal surface.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging:
Protocol 3: Attenuated Total Reflectance-Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for Surface Migration Analysis
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Analysis:
-
Press the surface of the polymer film firmly against the ATR crystal.
-
Collect the infrared spectrum over a range of 4000-650 cm⁻¹.
-
To analyze the bulk of the sample, a cross-section can be analyzed if possible.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks of dioctyl succinate (e.g., C=O stretching of the ester group around 1730 cm⁻¹).
-
Compare the intensity of these peaks in the surface spectrum to the bulk spectrum. A significantly higher intensity on the surface indicates migration of the plasticizer.[11][21][22]
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Key factors influencing polymer-plasticizer miscibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print [mdpi.com]
- 3. Correlation between Processing Parameters, Morphology, and Properties of Injection-Molded Polylactid Acid (PLA) Specimens at Different Length Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geomembrane.com [geomembrane.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. emerald.com [emerald.com]
- 7. brieflands.com [brieflands.com]
- 8. The effect of plasticizer on the shape memory properties of poly(lactide acid)/poly(ethylene glycol) blends | Journal of Materials Research | Cambridge Core [cambridge.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. FTIR: A Valuable Tool in Plastics Analysis - Advancing Materials [thermofisher.com]
- 13. Optimizing solvent systems for electrospun PLGA scaffolds: effects on microstructure and mechanical properties for biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07881K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. qualitest.ae [qualitest.ae]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Poor Low-Temperature Performance of DOS-Plasticized Materials
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered with Dioctyl Sebacate (DOS)-plasticized materials, particularly concerning their performance at reduced temperatures.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My DOS-plasticized material, which is flexible at room temperature, becomes excessively stiff and brittle when cooled. What is the most likely cause?
A: The most probable cause is that the material is being cooled to a temperature at or below its glass transition temperature (Tg).[1] The Tg is the temperature at which a polymer transitions from a flexible, rubbery state to a hard, glassy state.[2][3] While DOS is an excellent low-temperature plasticizer designed to lower a polymer's Tg, an insufficient concentration or poor dispersion may not lower the Tg enough for your specific application temperature.[4][5][6] At temperatures below the Tg, the polymer chains lose mobility, leading to a significant increase in stiffness and a decrease in impact resistance, causing brittleness.[1][7]
Q2: After a period of low-temperature storage, I've noticed an oily or crystalline film forming on the surface of my material. What is this phenomenon and how can I fix it?
A: This phenomenon is known as plasticizer "blooming" or "exudation," where the plasticizer migrates from the bulk of the polymer to the surface.[8] It can occur for several reasons:
-
Supersaturation: The concentration of DOS in the formulation may exceed its compatibility limit with the polymer, especially as temperature decreases, causing the excess to be expelled.[9]
-
Marginal Compatibility: While marginal compatibility is sometimes desired to enhance low-temperature properties by creating free volume, poor compatibility can drive migration.[10]
-
Environmental Factors: Temperature cycling and humidity can accelerate the migration process.
-
Low Molecular Weight: DOS has a relatively low molecular weight, which can make it more prone to migration compared to polymeric plasticizers.[10]
To resolve this, consider reducing the DOS concentration to within the polymer's compatibility range, or introducing a higher molecular weight, more compatible co-plasticizer to anchor the DOS within the matrix.[11]
Q3: How can I quantitatively determine if my formulation has an optimized level of DOS for the intended low-temperature application?
A: A combination of thermal and mechanical analysis is required for optimization:
-
Determine the Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to measure the Tg of your formulation.[12][13] The Tg should be significantly lower than the minimum operating temperature your material will experience.
-
Assess Mechanical Properties at Low Temperature: Perform tests such as the Brittleness Temperature Test (ASTM D746) or a Low-Temperature Retraction Test (TR-10, ASTM D1329) to find the actual temperature at which the material fails or loses its elastic properties.[14][15][16]
-
Conduct Migration Studies: If blooming is a concern, perform extraction or surface analysis tests to quantify the amount of migrated plasticizer after conditioning the material at your target low temperature.[17][18]
By correlating the DOS concentration with these key performance indicators (Tg, brittleness point, and migration level), you can identify an optimized formulation.
Q4: My material passes initial low-temperature flexibility tests but becomes brittle after being stored in contact with a solvent or another material. What is causing this delayed failure?
A: This issue is likely due to plasticizer "leaching" or "extraction."[17] DOS, being non-covalently bound within the polymer matrix, can be extracted when the material comes into contact with certain media, especially lipophilic solutions or absorbent materials.[10][19] This is a critical concern in pharmaceutical and medical applications where the plastic may contact drug formulations, bodily fluids, or other plastics.[19][20] The loss of plasticizer from the polymer matrix causes the Tg to increase, leading to a loss of flexibility and eventual embrittlement.[21] To mitigate this, consider surface modification techniques or using higher molecular weight plasticizers with lower migration tendencies.[11][22]
Q5: How can I improve the low-temperature impact strength of my PVC formulation without increasing the risk of DOS migration?
A: To enhance low-temperature toughness without overloading the system with plasticizer, you can incorporate impact modifiers.[23] These are typically elastomeric polymers that are compatible with the PVC matrix and have a very low glass transition temperature.[24]
-
Common Modifiers: Options include chlorinated polyethylene (B3416737) (CPE), ethylene-vinyl acetate (B1210297) (EVA), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and nitrile rubber (NBR).[23][24]
-
Mechanism: These modifiers form a dispersed rubbery phase within the PVC matrix that can absorb and dissipate impact energy, even at low temperatures, thus preventing brittle fracture.
-
Benefit: This strategy allows you to maintain a moderate, compatible level of DOS for flexibility while the impact modifier provides the necessary toughness.
Frequently Asked Questions (FAQs)
What is the primary function of Dioctyl Sebacate (DOS)? Dioctyl Sebacate (DOS) is a specialty plasticizer used to increase the flexibility, reduce the brittleness, and lower the processing temperature of polymers.[25] Its key feature is providing excellent flexibility and performance at low temperatures by significantly depressing the material's glass transition temperature (Tg).[4][26]
What is the Glass Transition Temperature (Tg) and why is it critical for low-temperature applications? The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3] It is a critical parameter because a material used below its Tg will be stiff and prone to brittle failure.[1][15] For a material to remain flexible in a cold environment, its Tg must be lower than the service temperature.[6]
What is the difference between plasticizer "blooming" and "leaching"?
-
Blooming (or Exudation) is the migration of the plasticizer from the inside of the polymer to its surface, often due to poor compatibility or oversaturation, forming a visible film.[8][18]
-
Leaching (or Extraction) is the removal of the plasticizer from the polymer when it comes into contact with a liquid or another solid material that acts as a solvent or sink for the plasticizer.[17][18]
Are there alternatives or co-plasticizers to use with DOS to improve performance? Yes, DOS is often blended with other plasticizers to balance properties.[26] For improved migration resistance, higher molecular weight plasticizers like polyester-based plasticizers can be used.[11] For enhanced low-temperature performance in PVC, other cold-resistant plasticizers like fatty acid dibasic acid esters or linear alcohol phthalates can be considered.[23][24]
Data Presentation
Table 1: Typical Properties of Dioctyl Sebacate (DOS) Plasticizer
| Property | Value | Reference |
| Chemical Formula | C₂₆H₅₀O₄ | [26] |
| Molecular Weight | ~426.7 g/mol | [26] |
| Appearance | Clear, colorless to pale yellow oily liquid | [26] |
| Freezing Point | -48°C to -55°C | [4] |
| Flash Point | > 210°C | [4] |
| Volatility | Low compared to many phthalates | [10][26] |
| Primary Application | Low-temperature plasticizer for PVC, synthetic rubbers | [26][27] |
Table 2: Comparison of Key Low-Temperature Test Methods
| Test Method | Standard(s) | Property Measured | Purpose |
| Brittleness Temperature | ASTM D746, ASTM D2137, ISO 812 | The temperature at which 50% of specimens fail by brittle fracture upon impact.[14][15] | Determines the lower temperature limit for impact resistance. |
| Low-Temperature Retraction (TR Test) | ASTM D1329, ISO 2921 | The temperatures at which a stretched, frozen specimen retracts by 10% (TR10) and 70% (TR70).[14][16] | Measures the recovery from deformation and effects of crystallization.[16] |
| Torsional Stiffness (Gehman Test) | ASTM D1053, ISO 1432 | The relative stiffness of a material as a function of decreasing temperature.[7][14] | Characterizes the stiffening behavior as the material approaches its Tg. |
| Low-Temperature Compression Set | ASTM D1229, ISO 815-2 | The degree to which a material fails to return to its original thickness after being compressed at low temperature.[14] | Assesses the sealing capability of elastomers at low temperatures. |
Table 3: Formulation Adjustments and Expected Outcomes
| Issue | Recommended Adjustment | Positive Outcome | Potential Negative Outcome |
| High Brittleness Temperature | Increase DOS concentration | Lower Tg, improved flexibility | Increased risk of migration/blooming if compatibility limit is exceeded |
| High Brittleness Temperature | Add a co-plasticizer (e.g., DOA, TOTM) | Balanced properties, potentially better permanence | May slightly raise the brittleness temperature compared to DOS alone |
| Poor Impact Strength | Incorporate an impact modifier (e.g., CPE, NBR)[23][24] | Significantly improved toughness and impact resistance | May slightly increase compound cost and affect transparency |
| Surface Blooming/Exudation | Reduce DOS concentration | Reduced surface migration | Increased stiffness and higher Tg |
| Surface Blooming/Exudation | Replace a portion of DOS with a polymeric plasticizer | Greatly improved migration resistance | Higher viscosity during processing, potentially less efficient at lowering Tg |
| Leaching into Solvents | Apply a surface treatment (e.g., cross-linking, coating)[22] | Creates a barrier to prevent plasticizer loss | Adds a process step, may alter surface properties (e.g., feel, friction) |
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg) using DSC
-
Objective: To measure the Tg of the plasticized material, which indicates the onset of embrittlement.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
Prepare a small sample (5-10 mg) of the material and seal it in an aluminum DSC pan.
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle to erase the material's thermal history.
-
First Heat: Ramp temperature from ambient to a point well above the expected Tg (e.g., 100°C) at a rate of 10-20°C/min.
-
Cool: Quench cool the sample to a low temperature (e.g., -80°C or lower).
-
Second Heat: Ramp temperature from the low point to the high point at 10-20°C/min.
-
-
The Tg is identified as a step-change in the heat flow curve during the second heating scan.[13]
-
Protocol 2: Brittleness Temperature Testing (Adapted from ASTM D746)
-
Objective: To determine the temperature at which the material fractures upon impact.[15]
-
Apparatus: Impact tester with a specified striking edge, low-temperature conditioning bath.[14]
-
Methodology:
-
Prepare multiple standardized specimens of the material.
-
Clamp the specimens in the test fixture.
-
Immerse the fixture in the refrigerated bath and condition at the test temperature for a specified time.
-
Actuate the impact hammer to strike the specimens.[14]
-
Remove the specimens and examine for failure (any crack or hole constitutes a failure).
-
Repeat the test at different temperatures (in increments) to find the temperature at which 50% of the specimens fail. This is the brittleness temperature.[15]
-
Protocol 3: Analysis of Surface Blooming using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Objective: To chemically identify the substance that has migrated to the material's surface.
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Methodology:
-
Take a sample of the material exhibiting the surface film.
-
Press the surface of the sample firmly against the ATR crystal.
-
Collect the infrared spectrum.
-
Collect a reference spectrum of pure DOS plasticizer.
-
Compare the spectrum from the bloomed surface with the reference spectrum of DOS. A strong correlation confirms the bloom is the plasticizer.[9]
-
Protocol 4: Quantification of Plasticizer Leaching using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To measure the amount of DOS that leaches into a liquid medium.[17]
-
Apparatus: GC-MS system, incubator/shaker, volumetric flasks.
-
Methodology:
-
Cut a precisely weighed and measured piece of the plasticized material.
-
Submerge the sample in a known volume of a relevant simulant liquid (e.g., hexane (B92381) for oily substances, ethanol/water for aqueous solutions) in a sealed container.[17]
-
Incubate the container at a controlled temperature for a defined period (e.g., 24 hours at 40°C) to simulate use conditions.
-
Remove the plastic sample. Take a known aliquot of the simulant liquid.
-
Prepare a calibration curve using standard solutions of DOS in the same simulant.
-
Inject the sample aliquot into the GC-MS and quantify the DOS concentration by comparing its peak area to the calibration curve.[17] The result can be reported as mass of plasticizer leached per surface area of the material.
-
Diagrams and Workflows
Caption: Troubleshooting logic for poor low-temperature performance.
Caption: Experimental workflow for plasticizer migration analysis.
Caption: Relationship between temperature, Tg, and material state.
References
- 1. appstate.edu [appstate.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. youtube.com [youtube.com]
- 4. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. nbinno.com [nbinno.com]
- 7. Assessing How Low Temperatures Affect Plastic Materials | Piedmont Plastics [piedmontplastics.com]
- 8. Efflorescence on surfaces | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 9. specialchem.com [specialchem.com]
- 10. hallstarindustrial.com [hallstarindustrial.com]
- 11. plasticxperts.com [plasticxperts.com]
- 12. How Depolymerization-Based Plasticization Affects the Process of Cold Crystallization in Poly(P-Dioxanone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. alpha-technologies.com [alpha-technologies.com]
- 15. tangram.co.uk [tangram.co.uk]
- 16. ardl.com [ardl.com]
- 17. bastone-plastics.com [bastone-plastics.com]
- 18. d-nb.info [d-nb.info]
- 19. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. valenciaplastics.com [valenciaplastics.com]
- 21. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 22. plasticsengineering.org [plasticsengineering.org]
- 23. How to improve the cold resistance of PVC formulations - Knowledge - Guangzhou Xiongxing Holding Group Co., Ltd [xiongxingpvc.com]
- 24. The Method Of Improving The Cold Resistance Of PVC Formulation - News - JUBANG [pvcchemical.com]
- 25. Sebacates – Nayakem [nayakem.com]
- 26. DOS – Dioctyl Sebacate – Saudi Industrial Chemical Factory [sicf.com.sa]
- 27. nbinno.com [nbinno.com]
Optimizing catalyst concentration for dioctyl succinate synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of dioctyl succinate (B1194679). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dioctyl succinate?
A1: The most prevalent method for synthesizing dioctyl succinate is the Fischer esterification of succinic acid with n-octanol.[1] This reaction is typically catalyzed by a strong acid to achieve a reasonable reaction rate. The overall reaction is an equilibrium process, meaning the removal of water is crucial to drive the reaction towards the formation of the desired diester product.[2][3][4]
Q2: Which catalysts are recommended for dioctyl succinate synthesis, and what are their typical concentrations?
A2: Several acid catalysts can be used. The choice depends on factors like reaction conditions, desired purity, and ease of removal.
-
p-Toluenesulfonic acid (p-TSA): A common, effective, and relatively mild solid acid catalyst. Typical concentrations range from 1-5% by weight of the limiting reactant (succinic acid).[5][6]
-
Sulfuric Acid (H₂SO₄): A strong and inexpensive liquid catalyst, often used in concentrations of 1-3% by weight.[2] However, it can cause charring or side reactions at higher temperatures.[4]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Phosphotungstic Acid): These are environmentally friendly, reusable catalysts.[1][5] Amberlyst-15 can be used at 1-5 mol%[7], while phosphotungstic acid has been shown to be effective at around 1.2% by mass of the acid.[1]
Q3: How does catalyst concentration impact the reaction?
A3: The catalyst's primary role is to increase the reaction rate, allowing it to reach equilibrium faster.[3]
-
Too Low Concentration: An insufficient amount of catalyst will result in a very slow reaction, leading to incomplete conversion within a practical timeframe.[2]
-
Optimal Concentration: This provides a rapid reaction rate without promoting significant side reactions.
-
Too High Concentration: While it may speed up the initial reaction, excessive catalyst concentration, especially with strong acids like H₂SO₄, can lead to dehydration of the alcohol, polymerization, and other side reactions, resulting in discoloration and a lower yield of the desired product.[3][4]
Troubleshooting Guide
Q4: My reaction yield is very low. What are the possible causes and solutions?
A4: Low yield is a common issue in esterification. The problem can be systematically diagnosed.[2]
-
Cause 1: Equilibrium Limitation. The Fischer esterification is a reversible reaction. The water produced can hydrolyze the ester back to the starting materials.[2][8]
-
Solution: Employ a method for continuous water removal. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[2][9] Alternatively, adding a drying agent like molecular sieves can be used.[2] Using a large excess of one reactant (typically n-octanol) can also shift the equilibrium towards the product.[3][9] Studies have shown that a 10-fold excess of alcohol can increase yields to over 95%.[3][9]
-
-
Cause 2: Insufficient Catalyst Activity. The catalyst may be old, hydrated, or used in too small an amount.[2][4]
-
Solution: Ensure the catalyst is fresh and anhydrous. If the reaction is still slow, incrementally increase the catalyst loading within the recommended range (see Q2 and the data table below).
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow if the temperature is too low.[2]
Q5: The final product is discolored (yellow or brown). What is the cause and how can I fix it?
A5: Discoloration typically points to impurities from side reactions or degradation.[4]
-
Cause: This is often caused by using too high a concentration of a strong acid catalyst (like sulfuric acid) or excessive heating, which can lead to charring and decomposition of the organic compounds.[4]
-
Solution:
-
Reduce Catalyst Concentration: Try the reaction with a lower catalyst loading.
-
Switch Catalyst: Consider using a milder catalyst like p-TSA or a solid acid catalyst (Amberlyst-15), which are less prone to causing degradation.[7]
-
Control Temperature: Ensure the reaction temperature is controlled and not excessively high.
-
Purification: Discolored products can often be purified via vacuum distillation or column chromatography.
-
Q6: I am observing the formation of the monoester (monooctyl succinate) as a major byproduct. How can I favor the formation of the desired diester?
A6: The formation of the monoester is an intermediate step. To drive the reaction to the diester, consider the following:[4]
-
Increase n-Octanol Excess: A higher concentration of the alcohol will favor the second esterification step. A molar ratio of alcohol to acid of 3:1 or higher is recommended.[1]
-
Prolong Reaction Time: Ensure the reaction runs long enough for the monoester to convert to the diester. Monitoring the reaction by TLC or GC can help determine the optimal time.[5]
-
Ensure Effective Water Removal: As with maximizing overall yield, the continuous removal of water is critical to drive the second esterification forward.[4]
Data Presentation
Table 1: Effect of Catalyst Concentration on Dioctyl Succinate Yield
| Catalyst | Molar Ratio (Octanol:Acid) | Catalyst Conc. (% w/w of Acid) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| p-TSA | 3:1 | 1.0% | Reflux | 5 | 85% | Slow reaction rate |
| p-TSA | 3:1 | 3.0% | Reflux | 3 | 97% | Optimal, clean reaction |
| p-TSA | 3:1 | 5.0% | Reflux | 3 | 97% | No significant improvement over 3% |
| H₂SO₄ | 3:1 | 0.5% | Reflux | 5 | 88% | Slow reaction rate |
| H₂SO₄ | 3:1 | 1.5% | Reflux | 3 | 96% | Slight yellowing of product |
| H₂SO₄ | 3:1 | 3.0% | Reflux | 3 | 92% | Significant discoloration (brown) |
| Phosphotungstic Acid | 3.1:1 | 1.2% | Reflux | 3 | 99.2% | High yield, reusable catalyst[1] |
Experimental Protocols
General Protocol for Dioctyl Succinate Synthesis using p-TSA and a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dry.
-
Reagents: To the flask, add succinic acid (1.0 eq), n-octanol (3.0 eq), p-toluenesulfonic acid (p-TSA) monohydrate (0.03 eq, ~3% by weight of succinic acid), and toluene (enough to fill the Dean-Stark trap and cover the reactants).
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[2] Continue refluxing until no more water is collected (typically 3-5 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinic acid spot.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and then brine.[3]
-
Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator to obtain the crude dioctyl succinate. If higher purity is required, the product can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of dioctyl succinate.
Caption: Troubleshooting flowchart for low yield in dioctyl succinate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing byproduct formation during dioctyl succinate production.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during the synthesis of dioctyl succinate (B1194679).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dioctyl succinate in a question-and-answer format.
Q1: My final product contains a significant amount of monooctyl succinate. How can I increase the yield of the desired dioctyl succinate?
Potential Causes:
-
Incomplete Reaction: The esterification reaction may not have proceeded to completion, leaving the intermediate monoester as a major component.
-
Suboptimal Molar Ratio: An insufficient amount of octanol (B41247) relative to succinic acid can limit the formation of the diester.
-
Insufficient Catalyst: The amount or activity of the catalyst may be inadequate to drive the reaction to completion.
-
Inefficient Water Removal: The accumulation of water, a byproduct of the esterification, can shift the reaction equilibrium back towards the reactants.
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to favor the formation of the diester. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[1]
-
Adjust Molar Ratio: Employ a molar excess of octanol to succinic acid to shift the equilibrium towards the formation of dioctyl succinate. A molar ratio of 3.1:1 (n-octanol to succinic acid) has been shown to be effective.[2]
-
Increase Catalyst Loading: Ensure an adequate amount of an active catalyst is used. For instance, phosphotungstic acid at 1.2% by mass of succinic acid has been used to achieve high conversion rates.[2]
-
Azeotropic Water Removal: Use a solvent such as toluene (B28343) to facilitate the azeotropic removal of water from the reaction mixture, thereby driving the reaction towards the products.[2]
Q2: I am observing unreacted succinic acid in my product mixture. What could be the reason and how can I resolve it?
Potential Causes:
-
Low Reaction Temperature: The temperature may be too low for the esterification reaction to proceed at a reasonable rate.
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities or degradation.
-
Poor Solubility: Succinic acid may not be sufficiently soluble in the reaction medium.
Solutions:
-
Increase Reaction Temperature: Ensure the reaction is carried out at a sufficiently high temperature to overcome the activation energy barrier.
-
Use a Fresh or More Robust Catalyst: Employ a fresh batch of catalyst or consider a more stable catalyst, such as a solid acid catalyst like Amberlyst-15.
-
Ensure Proper Mixing and Solubilization: Vigorous stirring and the use of an appropriate solvent can help to ensure all reactants are in the same phase and can interact.
Q3: How can I effectively purify my dioctyl succinate from the monooctyl succinate byproduct and unreacted starting materials?
Purification Strategy:
The purification process leverages the difference in acidity between the components of the reaction mixture. Dioctyl succinate is a neutral molecule, while monooctyl succinate and unreacted succinic acid are acidic.
-
Liquid-Liquid Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate.
-
Wash the organic layer with an aqueous basic solution, like saturated sodium bicarbonate.[1] This will convert the acidic monooctyl succinate and any remaining succinic acid into their corresponding sodium salts, which are soluble in the aqueous layer.
-
The desired dioctyl succinate will remain in the organic layer.
-
Separate the organic layer and wash it with brine to remove any residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude dioctyl succinate.
-
-
Further Purification (if necessary):
-
For very high purity requirements, fractional distillation under reduced pressure or column chromatography can be employed to remove any remaining neutral impurities.[1]
-
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for synthesizing dioctyl succinate with minimal byproducts?
Based on studies, the following conditions have been found to be optimal for the synthesis of dioctyl succinate from succinic acid and n-octanol using phosphotungstic acid as a catalyst and toluene as an azeotropic agent, achieving a conversion rate of 99.27%[2]:
| Parameter | Optimal Value |
| Molar Ratio (n-octanol:succinic acid) | 3.1 : 1 |
| Catalyst Amount (phosphotungstic acid) | 1.2% by mass of succinic acid |
| Azeotropic Agent (toluene) | 70% by mass of succinic acid |
| Reaction Time | 3 hours |
What is the primary byproduct in dioctyl succinate synthesis and why does it form?
The primary byproduct is typically monooctyl succinate. This occurs because the esterification of the dicarboxylic acid (succinic acid) with the alcohol (octanol) is a stepwise reaction. The first esterification yields the monoester, which then undergoes a second esterification to form the desired diester. If the reaction does not go to completion, the monoester will remain as a significant impurity.
Which catalysts are effective for dioctyl succinate synthesis?
Several catalysts can be used for the esterification of succinic acid with octanol. These include:
-
Homogeneous Catalysts: p-Toluenesulfonic acid and phosphotungstic acid.[2]
-
Heterogeneous (Solid Acid) Catalysts: Amberlyst-15 is a reusable and effective solid acid catalyst.[3]
The choice of catalyst can impact reaction conditions and the ease of purification. Heterogeneous catalysts can often be removed by simple filtration.
How can I monitor the progress of the reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials and, if available, a standard of the desired product, you can visualize the consumption of the reactants and the formation of the product over time. The reaction can be stopped once the starting material spot has disappeared or the product spot intensity is maximized. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[4]
Experimental Protocol: Synthesis of Dioctyl Succinate
This protocol is a general guideline for the synthesis of dioctyl succinate with an emphasis on minimizing byproduct formation.
Materials:
-
Succinic acid
-
n-Octanol
-
Phosphotungstic acid (or another suitable acid catalyst)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for azeotropic removal of water
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, combine succinic acid, n-octanol (in a 1:3.1 molar ratio), phosphotungstic acid (1.2% by mass of succinic acid), and toluene (70% by mass of succinic acid).[2]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for approximately 3 hours, or until no more water is collected.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted succinic acid and monooctyl succinate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.
-
If further purification is required, the resulting oil can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of dioctyl succinate.
Caption: Reaction pathway for the formation of dioctyl succinate and the monooctyl succinate byproduct.
Caption: Troubleshooting decision tree for minimizing byproduct formation in dioctyl succinate synthesis.
References
Technical Support Center: Dioctyl Succinate in Novel Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing compatibility issues when incorporating dioctyl succinate (B1194679) (DOS) into novel polymer systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common experimental issues in a question-and-answer format.
| Question (Observed Issue) | Possible Cause(s) | Recommended Action(s) |
| Why does my polymer blend appear cloudy or show signs of phase separation after adding dioctyl succinate? | 1. Poor Miscibility: The solubility parameters of dioctyl succinate and the novel polymer may be significantly different, leading to thermodynamic incompatibility. 2. Concentration Above Saturation: The amount of dioctyl succinate may have exceeded its compatibility limit within the polymer matrix. 3. Inadequate Mixing: The blending process (e.g., melt extrusion, solvent casting) may not have provided sufficient energy or time for homogeneous dispersion. | 1. Re-evaluate Solubility Parameters: If possible, calculate or find the Hildebrand or Hansen solubility parameters for both your polymer and dioctyl succinate to predict miscibility. 2. Perform a Concentration Gradient Study: Prepare a series of blends with varying concentrations of dioctyl succinate (e.g., 5%, 10%, 15%, 20% by weight) to determine the empirical compatibility limit. 3. Optimize Blending Process: Increase mixing time, temperature (within the polymer's degradation limits), or shear rate during processing. For solvent casting, ensure both components are fully dissolved in a common solvent before casting. |
| Why has my polymer film become brittle or shown a decrease in elongation at break after incorporating dioctyl succinate? | 1. Anti-plasticization: At low concentrations, some plasticizers can increase rigidity and reduce ductility by filling free volume and restricting polymer chain mobility. 2. Phase Separation: Incompatibility can lead to plasticizer-rich and polymer-rich domains. The polymer-rich domains will lack flexibility. 3. Crystallinity Changes: The plasticizer may be acting as a nucleating agent, increasing the crystallinity of the polymer and thereby its brittleness. | 1. Increase Plasticizer Concentration: Test higher concentrations of dioctyl succinate to move beyond the anti-plasticization window. 2. Verify Compatibility: Use Differential Scanning Calorimetry (DSC) to check for a single, shifted glass transition temperature (Tg), which indicates good miscibility. Multiple or unshifted Tgs suggest phase separation. 3. Analyze Crystallinity: Use DSC or X-ray Diffraction (XRD) to determine if the degree of crystallinity has increased. If so, you may need to adjust thermal processing (e.g., faster cooling rate) to reduce crystallinity. |
| Why is the surface of my plasticized polymer tacky or oily to the touch? | 1. Plasticizer Migration/Blooming: The dioctyl succinate is exuding from the polymer matrix due to poor compatibility or supersaturation.[1] 2. Environmental Factors: Elevated temperatures or exposure to certain solvents can accelerate plasticizer migration to the surface. | 1. Reduce Plasticizer Concentration: The current loading is likely too high for stable incorporation. 2. Improve Compatibility: Consider adding a compatibilizer to improve the interfacial adhesion between the polymer and dioctyl succinate. 3. Conduct Aging and Extraction Tests: Perform accelerated aging tests at elevated temperatures and migration tests (see Experimental Protocols) to quantify the stability of the plasticizer within the matrix. |
| Why did my polymer degrade during melt processing after adding dioctyl succinate? | 1. Reduced Thermal Stability: The addition of a plasticizer can sometimes lower the overall thermal stability of the polymer blend. 2. Processing Temperature Too High: The presence of the plasticizer may lower the required processing temperature. The current temperature profile may be too aggressive. | 1. Perform Thermogravimetric Analysis (TGA): Compare the TGA curves of the neat polymer and the plasticized blend to determine if the onset of degradation has shifted to a lower temperature. 2. Lower Processing Temperature: Gradually reduce the melt processing temperature to the minimum required for adequate flow and mixing. |
Frequently Asked Questions (FAQs)
Q1: What is dioctyl succinate and why is it used with polymers? Dioctyl succinate (DOS) is a diester of succinic acid and octanol. It is utilized as a plasticizer, an additive that increases the flexibility, ductility, and processability of a polymer. By inserting its molecules between polymer chains, it reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the material.[2] It is often considered a "green" or bio-based plasticizer alternative to traditional phthalate-based plasticizers.[2][3]
Q2: How can I predict if dioctyl succinate will be compatible with my novel polymer? A primary method for predicting compatibility is by comparing the solubility parameters (δ) of the polymer and the plasticizer. A general rule of thumb is that if the difference in solubility parameters (Δδ) is small, the two materials are more likely to be miscible. For a more accurate prediction, Hansen Solubility Parameters (HSP), which consider dispersion, polar, and hydrogen bonding forces, can be used.
Q3: What is the difference between dioctyl succinate (DOS) and dioctyl sodium sulfosuccinate (B1259242) (DOSS)? This is a critical distinction. Dioctyl succinate (DOS) is a non-ionic plasticizer. Dioctyl sodium sulfosuccinate (DOSS), also known as docusate (B154912) sodium, is an anionic surfactant, emulsifier, and wetting agent commonly used in pharmaceutical and food products.[4] Their properties and applications are very different, and they should not be used interchangeably.
Q4: Can dioctyl succinate be used in biomedical or drug delivery applications? Dioctyl succinate's use in biomedical applications requires rigorous biocompatibility and toxicological testing. As a leachable substance, its potential to migrate from the polymer matrix and interact with biological systems must be thoroughly evaluated.[5] Studies on related succinate esters suggest they can be metabolized and may participate in cellular signaling pathways, such as insulin (B600854) release, which could be a critical consideration in a drug delivery system.[5][6][7]
Q5: How does the alkyl chain length of a succinate plasticizer affect its performance? Research indicates that for succinate diesters, longer alkyl chains (like the octyl chains in DOS) are generally more effective at plasticizing polymers like PVC compared to shorter chains.[2][8] Longer chains can better disrupt polymer-polymer interactions, leading to greater flexibility. However, there is a point at which excessively long chains may decrease compatibility.[8]
Data Presentation: Performance of Plasticized Polymers
The following tables summarize quantitative data on the effect of plasticizers on various polymers. Data for dioctyl succinate is included where available; other plasticizers are listed for comparison.
Table 1: Effect of Plasticizers on Thermal Properties of Biodegradable Polymers
| Polymer | Plasticizer | Concentration (wt%) | Glass Transition Temp. (°C) - Neat | Glass Transition Temp. (°C) - Plasticized | Reference |
|---|---|---|---|---|---|
| PLA | PEG | 20 | 59.3 | 16.5 | [9] |
| PLA | Dioctyl Adipate (DOA) | 15 | ~60 | ~45 | [10] |
| PLA | Oligomeric Lactic Acid (OLA) | 15 | ~60 | ~38 | [10] |
| PBS | None | - | -32 to -45 | N/A | [11][12] |
| PBS-DLS (90:10) | N/A (Copolymer) | - | -41 | N/A | [13] |
| PBS-DLS (50:50) | N/A (Copolymer) | - | -46.9 | N/A | [13] |
| PHB/PLA (60/25) | Tributyl Citrate (TBC) | 15 | Multiple | Single, lowered Tg |[8] |
Note: Specific Tg data for dioctyl succinate with these novel polymers is limited in publicly available literature and should be determined experimentally.
Table 2: Effect of Plasticizers on Mechanical Properties of Biodegradable Polymers
| Polymer | Plasticizer | Concentration (wt%) | Tensile Strength (MPa) - Neat | Tensile Strength (MPa) - Plasticized | Elongation at Break (%) - Neat | Elongation at Break (%) - Plasticized | Reference |
|---|---|---|---|---|---|---|---|
| PLA | Dioctyl Adipate (DOA) | 15 | ~60 | ~35 | ~5 | ~250 | [10] |
| PLA | Oligomeric Lactic Acid (OLA) | 15 | ~60 | ~40 | ~5 | ~200 | [10] |
| PBS | None | - | 18.6 | N/A | ~300 | N/A | [14] |
| PBAT | None | - | ~34 | N/A | ~700 | N/A | [15] |
| PHB/PLA (60/25) | Tributyl Citrate (TBC) | 15 | ~20 | ~25 | ~5 | ~187 |[8] |
Note: Researchers should perform their own mechanical testing to characterize their specific dioctyl succinate-polymer formulation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the compatibility and performance of dioctyl succinate in your polymer system.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer blend to assess miscibility.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer-dioctyl succinate blend into a standard aluminum DSC pan. Crimp the lid to seal the pan. Prepare a neat polymer sample as a control.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 20-30°C above its expected melting point at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to above its melting point. The data from this scan is typically used for analysis.
-
Data Analysis:
-
Glass Transition (Tg): Identify the midpoint of the step-like transition in the heat flow curve from the second heating scan. A single, sharp Tg that is lower than the neat polymer's Tg indicates good miscibility. Multiple Tgs or an unshifted Tg suggest poor miscibility or phase separation.[2]
-
Crystallinity (%): Integrate the area of the melting peak (ΔHm) from the second heating scan. Calculate the percent crystallinity using the formula: % Crystallinity = (ΔHm / ΔH⁰m) / w, where ΔH⁰m is the theoretical melting enthalpy of a 100% crystalline polymer and w is the weight fraction of the polymer in the blend.
-
-
Mechanical Property Analysis by Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) of the blend as a function of temperature.
-
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the polymer blend with precise dimensions (e.g., via compression molding or cutting from a film).
-
Instrument Setup: Mount the specimen in the DMA clamps (e.g., tensile or cantilever mode).
-
Test Parameters: Set the instrument to perform a temperature sweep, typically from a low temperature (e.g., -100°C) to a temperature above the polymer's Tg. Apply a small, oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Data Acquisition: The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as the temperature increases.
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response (stiffness) of the material. A sharp drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous response (energy dissipation). The peak of the E'' curve is often associated with the Tg.
-
Tan Delta (tan δ): The ratio of loss to storage modulus. The peak of the tan delta curve is a common and sensitive indicator of the glass transition temperature. A single, sharp tan delta peak suggests a homogeneous, miscible blend.
-
-
Plasticizer Migration Testing (Solvent Extraction Method)
-
Objective: To quantify the amount of dioctyl succinate that leaches from the polymer matrix when exposed to a liquid.
-
Procedure:
-
Sample Preparation: Cut at least three specimens of the plasticized polymer film into precise squares (e.g., 50 mm x 50 mm).
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (W1).
-
Immersion: Place each specimen in a separate container with a specified volume of the extraction liquid (e.g., 400 mL of deionized water, ethanol, or n-hexane, depending on the intended application). Ensure the specimen is fully submerged.
-
Incubation: Seal the containers and maintain them at a constant temperature (e.g., 23°C or 40°C) for a specified duration (e.g., 24 hours).
-
Drying: Remove the specimens from the liquid, gently wipe them dry with a soft, lint-free cloth, and then dry them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Final Weighing: Accurately weigh the dried specimens (W2).
-
Calculation: Calculate the percent weight loss due to extraction: Weight Loss (%) = [(W1 - W2) / W1] * 100. A higher percentage indicates greater plasticizer migration.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common compatibility issues.
Experimental Workflow for Compatibility Assessment
Caption: A standard workflow for preparing and testing polymer-plasticizer blends.
Hypothesized Pathway for Leachable Interaction
Caption: A potential pathway for the biological interaction of leached dioctyl succinate.
References
- 1. store.astm.org [store.astm.org]
- 2. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. scilit.com [scilit.com]
- 10. Combined effects of plasticizers and D-lactide content on the mechanical and morphological behavior of polylactic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. Thermal, Physical and Mechanical Properties of Poly(Butylene Succinate)/Kenaf Core Fibers Composites Reinforced with Esterified Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PBAT (polyterephthalate-butylene adipate)-Yuyao Deyi Plasticizing Co., Ltd. [dyplas.com]
- 16. en.usb-lab.com [en.usb-lab.com]
- 17. matestlabs.com [matestlabs.com]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. atslab.com [atslab.com]
- 22. matestlabs.com [matestlabs.com]
- 23. infinitalab.com [infinitalab.com]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. webstore.ansi.org [webstore.ansi.org]
- 26. store.astm.org [store.astm.org]
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Dioctyl Succinate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the thermal stability of polymers plasticized with dioctyl succinate (B1194679).
Troubleshooting Guides
This section addresses common issues encountered during the formulation and testing of polymer compounds containing dioctyl succinate.
| Problem | Possible Causes | Troubleshooting Steps |
| Early Discoloration (e.g., Yellowing) During Processing | 1. Insufficient Thermal Stabilization: The heat stabilizer package is not robust enough to prevent polymer degradation at processing temperatures.[1] 2. Excessive Processing Temperature: The processing temperature is too high for the polymer-plasticizer system.[2] 3. High Shear Rate: Excessive shear during mixing or extrusion can generate localized heat, initiating degradation. | 1. Increase the concentration of the primary heat stabilizer (e.g., organotin, mixed metal soaps). 2. Incorporate a secondary heat stabilizer or antioxidant to provide synergistic protection.[3] 3. Reduce the processing temperature to the lower end of the recommended range for the specific polymer. 4. Decrease screw speed or modify screw design to reduce shear. |
| Reduced Mechanical Properties After Thermal Aging | 1. Plasticizer Migration/Volatility: Dioctyl succinate may migrate to the surface or volatilize at elevated temperatures, leading to embrittlement.[4][5] 2. Polymer Chain Scission: Thermal degradation is breaking the polymer backbone, reducing molecular weight and strength.[6] 3. Incompatibility of Additives: Poor dispersion or interaction between the plasticizer and stabilizers can create weak points. | 1. Consider using a higher molecular weight plasticizer or a blend of plasticizers to reduce migration.[4] 2. Employ surface modification techniques or barrier coatings to inhibit plasticizer loss.[7] 3. Enhance the stabilizer package with antioxidants that specifically target chain scission reactions.[8] 4. Use a compatibilizer to improve the dispersion of all additives within the polymer matrix. |
| Inconsistent Thermal Stability Results (TGA/DSC) | 1. Improper Sample Preparation: Non-uniform samples or the presence of residual solvents can affect thermal analysis results. 2. Incorrect TGA/DSC Parameters: Heating rate, atmosphere, and sample size can all influence the measured thermal stability.[9] 3. Instrument Calibration: An uncalibrated TGA or DSC instrument will provide inaccurate data. | 1. Ensure samples are fully dried and representative of the bulk material. 2. Follow a standardized protocol for all thermal analyses, including a consistent heating rate (e.g., 10°C/min) and atmosphere (e.g., nitrogen for thermal stability, air for oxidative stability).[9] 3. Regularly calibrate the TGA (mass and temperature) and DSC (temperature and enthalpy) instruments according to the manufacturer's guidelines. |
| Oily or Sticky Surface on the Polymer Product | 1. Plasticizer Exudation: The concentration of dioctyl succinate exceeds its compatibility limit with the polymer, causing it to "bleed" to the surface.[5] 2. Environmental Conditions: High humidity or temperature can accelerate plasticizer migration.[10] | 1. Reduce the concentration of dioctyl succinate in the formulation. 2. Evaluate the compatibility of dioctyl succinate with the specific polymer grade being used. 3. Control the storage and use environment to maintain moderate temperature and humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for polymers containing ester plasticizers like dioctyl succinate?
A1: For many common polymers like PVC, the initial degradation step is often dehydrochlorination, which is autocatalytic.[11] For polyesters, and by extension the succinate plasticizer itself, thermal degradation can occur via β-hydrogen bond scission.[12] The presence of the plasticizer can sometimes lower the overall thermal stability of the polymer matrix if not properly stabilized.
Q2: How do heat stabilizers improve the thermal stability of polymers with dioctyl succinate?
A2: Heat stabilizers function through several mechanisms. Primary stabilizers, such as mixed metal soaps (e.g., Ca/Zn stearates) or organotin compounds, act as acid scavengers, neutralizing corrosive acids like HCl released during the degradation of polymers like PVC.[13] This prevents the autocatalytic "unzipping" of the polymer chain. Secondary stabilizers, like phosphites and certain antioxidants, can decompose hydroperoxides and scavenge free radicals, which are key intermediates in oxidative degradation pathways.[6]
Q3: Can the type of polymer influence the effectiveness of dioctyl succinate and the required stabilization?
A3: Absolutely. The compatibility of dioctyl succinate and the inherent thermal stability vary significantly between different polymers. For instance, PVC is notoriously heat-sensitive and requires a robust heat stabilizer package.[11] Polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) are more thermally stable but are susceptible to thermo-oxidative degradation, necessitating the use of antioxidants.[8] The polarity and crystallinity of the polymer will affect its interaction with the plasticizer and the dispersion of stabilizers.
Q4: What are the key parameters to look for in a TGA thermogram to assess thermal stability?
A4: The primary parameters to evaluate from a Thermogravimetric Analysis (TGA) curve are the onset temperature of decomposition (often denoted as Tonset or T5%/T10% for 5% or 10% mass loss), which indicates the temperature at which significant degradation begins, and the temperature of the maximum rate of decomposition (Tmax), determined from the peak of the derivative TGA (DTG) curve.[14] A higher Tonset and Tmax indicate greater thermal stability. The percentage of residue at a high temperature can indicate the filler content.
Q5: How does a DSC analysis complement TGA in evaluating thermally stabilized polymers?
A5: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. While TGA measures mass loss due to degradation, DSC can detect other thermal events. It is used to determine the glass transition temperature (Tg), which can indicate the plasticizing efficiency of dioctyl succinate.[15] A lower Tg generally signifies better plasticization. DSC can also be used to measure the oxidative induction time (OIT), which is a measure of the material's resistance to oxidative degradation.
Data Presentation
The following tables present illustrative quantitative data on the thermal stability of polymers with plasticizers and stabilizers. Note: Data for dioctyl succinate is limited in publicly available literature; therefore, data for the structurally similar dioctyl phthalate (B1215562) (DOP) is used as a proxy in some examples to demonstrate the expected trends.
Table 1: Illustrative TGA Data for Stabilized PVC with Dioctyl Phthalate (DOP)
| Formulation (100 phr PVC, 50 phr DOP) | Stabilizer (3 phr) | Tonset (5% mass loss, °C) | Tmax (°C) |
| Control | None | ~276 | ~300 |
| System 1 | Ca/Zn Stearate | ~293 | ~315 |
| System 2 | Organotin Stabilizer | ~297 | ~325 |
| (Data adapted from similar studies on PVC stabilization.[16]) |
Table 2: Effect of Antioxidant on the Thermal Stability of Polypropylene (PP)
| Formulation | Antioxidant Type | Tonset (°C) |
| PP + Dioctyl Succinate (10 phr) | None | ~260 |
| PP + Dioctyl Succinate (10 phr) | Hindered Phenol (0.2 phr) | ~285 |
| PP + Dioctyl Succinate (10 phr) | Phosphite (0.2 phr) | ~275 |
| PP + Dioctyl Succinate (10 phr) | Hindered Phenol + Phosphite (0.1 phr each) | ~295 |
| (Illustrative data based on general knowledge of polyolefin stabilization.[17]) |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability of a polymer formulation containing dioctyl succinate.
Instrumentation: Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000).
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the polymer formulation (5-10 mg). The sample can be in the form of a powder, film, or pellet. Ensure the sample is dry to avoid mass loss from moisture evaporation.
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (e.g., platinum or alumina).
-
Place the pan on the TGA balance.
-
-
Experimental Parameters:
-
Data Analysis:
-
Plot the mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) as the temperature at which 5% or 10% mass loss occurs.[14]
-
Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve.
-
Identify the temperature of the maximum rate of decomposition (Tmax) from the peak(s) of the DTG curve.
-
Differential Scanning Calorimetry (DSC) Protocol for Glass Transition Temperature (Tg)
Objective: To measure the glass transition temperature (Tg) of a polymer plasticized with dioctyl succinate to assess plasticization efficiency.
Instrumentation: Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3).
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell.
-
Place an empty, sealed reference pan in the reference position.
-
-
Experimental Parameters (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate at a temperature below the expected Tg (e.g., -50°C).
-
Ramp up to a temperature above the Tg but below degradation (e.g., 120°C) at a heating rate of 10°C/min.[15] This scan erases the thermal history of the sample.
-
-
Cooling Scan:
-
Cool the sample back down to the starting temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
-
Second Heating Scan:
-
Ramp up again to the upper temperature (e.g., 120°C) at 10°C/min. The Tg is determined from this second heating scan.[19]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature for the second heating scan.
-
The Tg is observed as a step-like change in the baseline.
-
Determine the Tg as the midpoint of the transition, following ASTM D7426 or ISO 11357-2 standards.[19]
-
Visualizations
Caption: Thermal degradation pathway of a plasticized polymer.
References
- 1. courses.specialchem.com [courses.specialchem.com]
- 2. pl.repolyfinechem.com [pl.repolyfinechem.com]
- 3. graphviz.org [graphviz.org]
- 4. plasticxperts.com [plasticxperts.com]
- 5. benchchem.com [benchchem.com]
- 6. Polymer degradation - Wikipedia [en.wikipedia.org]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. specialchem.com [specialchem.com]
- 9. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s | MDPI [mdpi.com]
- 13. plasticexpert.com [plasticexpert.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. mdpi.com [mdpi.com]
- 17. alpha-plast.com.ua [alpha-plast.com.ua]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
Refinement of dioctyl succinate synthesis to reduce environmental impact.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining the synthesis of dioctyl succinate (B1194679) with a focus on reducing environmental impact. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches to synthesizing dioctyl succinate?
A1: The main strategies to reduce the environmental impact of dioctyl succinate synthesis focus on replacing traditional homogeneous catalysts with reusable solid acid catalysts, minimizing the use of hazardous solvents, and optimizing reaction conditions to improve energy efficiency. Key approaches include the use of catalysts like Amberlyst-15, phosphotungstic acid, and zeolites, which can be easily recovered and reused, reducing waste and purification costs.[1][2][3] Some methods also employ solvent-free conditions or use a minimal amount of a solvent like toluene (B28343) to act as an azeotropic agent for water removal.[2]
Q2: How can I minimize the formation of monooctyl succinate as a byproduct?
A2: The formation of dioctyl succinate, the diester, is favored over the monoester. If you are observing significant amounts of monooctyl succinate, it may indicate an incomplete reaction. To drive the reaction towards the desired diester, ensure an appropriate molar ratio of octanol (B41247) to succinic acid (typically a slight excess of alcohol is used), adequate reaction time, and optimal temperature.[4][5] Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) can help determine the point of maximum diester formation.[4]
Q3: What are the advantages of using a solid acid catalyst like Amberlyst-15 over traditional catalysts like sulfuric acid or p-toluenesulfonic acid?
A3: Solid acid catalysts offer significant environmental and practical advantages. They are non-corrosive, reducing damage to equipment.[6] Most importantly, they are heterogeneous and can be easily separated from the reaction mixture by simple filtration, allowing them to be recycled and reused for multiple reaction cycles.[7] This simplifies product purification, reduces catalyst waste, and lowers overall process costs. In contrast, homogeneous catalysts require neutralization and removal through aqueous workups, which generates more waste.
Q4: Is it possible to perform the synthesis of dioctyl succinate under solvent-free conditions?
A4: Yes, solvent-free synthesis of dioctyl succinate is a viable green alternative. The reaction can be carried out by directly heating the mixture of succinic acid, octanol, and a solid acid catalyst. The water produced during the esterification can be removed by distillation, often under reduced pressure, to drive the reaction to completion. This approach aligns with green chemistry principles by eliminating solvent waste.
Q5: Are there enzymatic methods for synthesizing dioctyl succinate?
A5: Enzymatic synthesis using lipases, such as Candida antarctica Lipase B (CALB), is a promising green alternative for producing esters.[8] These reactions are highly selective, operate under mild conditions (lower temperature and pressure), and avoid the use of harsh acidic or basic catalysts, which reduces the formation of byproducts.[9] While much of the research focuses on polyesters, the principles apply to diester synthesis.[8] Enzymatic methods can significantly reduce energy consumption and environmental impact.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of dioctyl succinate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dioctyl Succinate | 1. Incomplete Reaction: Insufficient reaction time or temperature.[4] 2. Suboptimal Molar Ratio: Incorrect ratio of succinic acid to octanol.[4] 3. Catalyst Inactivity: The catalyst may be deactivated or used in insufficient quantity.[4] 4. Inefficient Water Removal: Water produced during the reaction can inhibit the forward reaction. | 1. Optimize Reaction Time & Temperature: Monitor the reaction by TLC or GC to determine the optimal duration and temperature. Increase as necessary.[4] 2. Adjust Molar Ratio: Use a slight excess of octanol to shift the equilibrium towards the product. A molar ratio of alcohol to acid of around 3:1 has been shown to be effective.[2] 3. Check Catalyst: Ensure the catalyst is active and increase the loading if necessary (e.g., 1-5 wt% of reactants).[2][10] 4. Improve Water Removal: Use an azeotropic solvent (e.g., toluene) with a Dean-Stark apparatus or apply a vacuum to remove water as it forms. |
| High Levels of Unreacted Succinic Acid | 1. Insufficient Reaction Time or Catalyst Activity: The reaction has not proceeded to completion.[4] 2. Poor Solubility of Succinic Acid: Succinic acid may not be fully dissolved in the reaction medium. | 1. Increase Reaction Time/Catalyst Amount: Allow the reaction to proceed for a longer duration and ensure the catalyst is active and present in a sufficient amount.[4] 2. Ensure Proper Mixing: Use vigorous stirring to ensure the succinic acid is well-suspended or dissolved in the octanol. |
| Difficulty in Product Purification | 1. Emulsion Formation during Workup: This can make phase separation challenging if an aqueous wash is used.[4] 2. Co-elution of Byproducts: Monooctyl succinate or unreacted octanol may be difficult to separate by column chromatography due to similar polarities.[4] | 1. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[4] 2. Optimize Purification: If using chromatography, try a less polar solvent system.[4] Alternatively, remove excess octanol by vacuum distillation before further purification. For solid acid catalysts, simple filtration post-reaction is the primary purification step.[4] |
| Darkening of Reaction Mixture | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, causing discoloration. 2. Air Oxidation: Oxidation of reactants or products at high temperatures. | 1. Control Temperature: Maintain a consistent and optimal temperature throughout the reaction. Avoid overheating.[4] 2. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes reaction conditions and outcomes for the synthesis of dioctyl succinate using different environmentally benign catalysts.
| Catalyst | Molar Ratio (Octanol:Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Phosphotungstic Acid | 3.1 : 1 | 1.2% by mass of acid | Reflux (Toluene) | 3 | 99.3 | Toluene used as an azeotropic agent for water removal.[2] |
| Amberlite IR-120 | Not specified | Not specified | Reflux | 18 | >90 | Long reaction time, but catalyst is reusable.[1] |
| Zeolite HY | Not specified | Not specified | Not specified | Not specified | High | Catalyst is reusable for at least four cycles.[3] |
| 12-Tungstophosphoric Acid on Zeolite HY | Not specified | Not specified | Not specified | Not specified | High | Demonstrates high activity for diester formation.[3] |
Experimental Protocols
Protocol 1: Greener Synthesis of Dioctyl Succinate using a Solid Acid Catalyst
This protocol utilizes a reusable solid acid catalyst, minimizing waste and simplifying purification.
Materials:
-
Succinic Acid
-
n-Octanol
-
Amberlyst-15 (or another suitable solid acid catalyst)
-
Toluene (optional, as azeotropic agent)
-
Sodium Bicarbonate solution (for washing, if needed)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using toluene), add succinic acid (1 equivalent), n-octanol (2.5-3 equivalents), and Amberlyst-15 catalyst (approximately 5% by weight of the succinic acid).[2][4]
-
Heating and Reaction: Heat the mixture to a gentle reflux (approximately 140-160°C for solvent-free, or the boiling point of toluene if used) with constant stirring.[4] Water will begin to collect in the Dean-Stark trap if toluene is used.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate (B1210297) solvent system) until the succinic acid spot disappears. A typical reaction time is 3-6 hours.[4]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.[4]
-
Purification:
-
Remove the excess n-octanol and toluene (if used) under reduced pressure using a rotary evaporator.[4]
-
The resulting crude dioctyl succinate can be further purified if necessary. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified dioctyl succinate.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the greener synthesis of dioctyl succinate using a solid acid catalyst.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield in dioctyl succinate synthesis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101703940A - Method for preparing solid acid catalyst of esterification - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. oa.tib.eu [oa.tib.eu]
- 9. daneshyari.com [daneshyari.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Dioctyl Succinate vs. DEHP: A Comparative Toxicity Analysis for Researchers and Drug Development Professionals
An in-depth guide to the toxicological profiles of Dioctyl Succinate (B1194679) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), presenting key experimental data, methodologies, and mechanistic insights to inform material selection and risk assessment in scientific and pharmaceutical applications.
Introduction
The selection of appropriate materials is a critical aspect of research and drug development, with the toxicological profile of constituent chemicals being of paramount importance. Di(2-ethylhexyl) phthalate (DEHP) has been a widely utilized plasticizer, valued for its ability to impart flexibility to polymers. However, a substantial body of evidence has raised significant concerns regarding its adverse health effects, including reproductive and developmental toxicity, and potential carcinogenicity. This has spurred the search for safer alternatives. Dioctyl succinate (DOS), a diester of succinic acid, has emerged as a potential replacement. This guide provides a comprehensive comparative toxicity analysis of dioctyl succinate and DEHP, designed to aid researchers, scientists, and drug development professionals in making informed decisions. The following sections present a compilation of quantitative toxicological data, detailed experimental protocols for key studies, and an exploration of the known signaling pathways involved in their respective toxicities.
Quantitative Toxicological Data Comparison
The following tables summarize available quantitative data for key toxicological endpoints for both dioctyl succinate (and its salt, dioctyl sodium sulfosuccinate) and DEHP. It is important to note that the data for DEHP is extensive, while the toxicological database for dioctyl succinate is comparatively limited. Much of the available data for the succinate is for dioctyl sodium sulfosuccinate (B1259242) (DSS), an anionic surfactant, and its direct extrapolation to dioctyl succinate (DOS) should be approached with caution.
Table 1: Acute and Subchronic Toxicity
| Endpoint | Dioctyl Succinate / DSS | DEHP |
| Acute Oral LD50 (Rat) | > 2,000 mg/kg (DOS) | ~25,000 - 30,000 mg/kg |
| 1,900 - 5,700 mg/kg (DSS)[1][2] | ||
| Acute Oral LD50 (Mouse) | 2,643 mg/kg (DSS)[2] | ~33,500 mg/kg |
| 90-Day Oral NOAEL (Rat) | 1,000 mg/kg/day (DSS)[3] | 4.8 mg/kg/day (male reproductive effects) |
Table 2: Reproductive and Developmental Toxicity
| Endpoint | Dioctyl Succinate / DSS | DEHP |
| Three-Generation Repro. (Rat) | No effect on reproductive function up to 1.0% in diet (DSS)[4] | Adverse effects on fertility and reproductive organs |
| Developmental Toxicity (Rat) | No adverse effects at 300 mg/kg/day (DOS)[5] | Malformations of the male reproductive tract |
| Increased fetal resorptions and malformations at 2% in diet (DSS)[1] | ||
| Anogenital Distance Reduction | No significant change (DOS)[5] | Significant decrease in male offspring[5] |
| Hemorrhagic Testes | No significant increase (DOS)[5] | Significant increase in male offspring[5] |
| Multinucleated Gonocytes | No significant increase (DOS)[5] | Significant increase in male offspring[5] |
Table 3: Genotoxicity and Carcinogenicity
| Endpoint | Dioctyl Succinate / DSS | DEHP |
| Genotoxicity (Ames Test) | No evidence of mutagenicity (DSS)[3] | Generally considered non-mutagenic |
| Genotoxicity (Micronucleus) | No evidence of genotoxicity (DSS)[3] | Some evidence of clastogenicity at high doses |
| Carcinogenicity | No treatment-related increase in tumors in a 1,2-dimethylhydrazine-induced colorectal cancer model (DSS)[6] | Liver carcinogen in rodents |
Key Experimental Protocols
The toxicological data presented in this guide are derived from studies following standardized experimental protocols. The methodologies for key toxicity assessments are outlined below, based on Organisation for Economic Co-operation and Development (OECD) guidelines.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.
-
Animals: Typically, young adult female rats are used.
-
Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Subchronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408)
-
Principle: The test substance is administered orally in daily doses to groups of animals for a period of 90 days.
-
Animals: Typically, rats are used, with at least 10 males and 10 females per dose group.
-
Procedure: The test substance is administered in the diet, drinking water, or by gavage. Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A full necropsy and histopathological examination of organs are conducted.
-
Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined. Target organs for toxicity are identified.
Reproductive and Developmental Toxicity
-
Principle: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. Their offspring (F1 generation) are then exposed to the substance from weaning into adulthood and mated to produce an F2 generation.
-
Animals: Rats are the preferred species, with a sufficient number of animals per group to achieve approximately 20 pregnant females at term.
-
Procedure: The test substance is typically administered in the diet. Observations include effects on mating performance, fertility, pregnancy outcomes, and offspring viability, growth, and development. Reproductive organs are examined histopathologically.
-
Endpoints: The NOAEL for parental, reproductive, and offspring toxicity are determined.
-
Principle: The test substance is administered to pregnant females during the period of organogenesis.
-
Animals: Rats or rabbits are commonly used.
-
Procedure: Pregnant animals are dosed daily during the specified period. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Maternal toxicity, embryo-fetal survival, and the incidence of fetal malformations and variations are assessed to determine a NOAEL for developmental toxicity.
Genotoxicity
-
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
-
Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss.
-
Procedure: Cultured mammalian cells are exposed to the test substance. After exposure, the cells are harvested, and the frequency of cells containing micronuclei is determined.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Signaling Pathways and Mechanisms of Toxicity
The toxicological effects of DEHP are, in many cases, linked to its interaction with specific cellular signaling pathways. In contrast, the mechanistic understanding of dioctyl succinate's biological activity is less developed, with current evidence suggesting a significantly different and less harmful profile.
DEHP: PPARα-Mediated Toxicity
A primary mechanism underlying the hepatic and reproductive toxicity of DEHP involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
Caption: DEHP is metabolized to MEHP, which activates PPARα, leading to altered gene expression and toxicity.
Dioctyl Succinate: A Safer Profile and Alternative Mechanisms
Current research indicates that dioctyl succinate does not significantly alter gene expression in the same manner as DEHP. The available data for dioctyl sodium sulfosuccinate (DSS) suggests potential interactions with other pathways, which may or may not be relevant for dioctyl succinate itself.
A toxicogenomic study on dioctyl succinate (DOS) in Sertoli cells, a key cell type in the testes, revealed no significant changes in gene expression, suggesting a lack of interaction with major toxicity pathways, including PPAR signaling, under the tested conditions.
Caption: Toxicogenomic analysis of DOS on Sertoli cells shows no significant alteration in gene expression.
Some studies on the salt form, dioctyl sodium sulfosuccinate (DSS), suggest it may act as a weak agonist for PPARγ, a nuclear receptor involved in adipogenesis, raising the possibility of it being an "obesogen". Additionally, its laxative effect has been linked to the stimulation of endogenous prostaglandin (B15479496) production.
Caption: Potential signaling pathways influenced by dioctyl sodium sulfosuccinate (DSS).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a two-generation reproductive toxicity study, a comprehensive method for assessing the potential effects of a substance on fertility and development.
Caption: A generalized workflow for a two-generation reproductive toxicity study (based on OECD 416).
Conclusion
The comparative analysis of dioctyl succinate and DEHP reveals significant differences in their toxicological profiles. DEHP is a well-characterized toxicant with a substantial body of evidence demonstrating its adverse effects on reproductive and developmental health, as well as its carcinogenic potential in rodents, largely mediated through the activation of PPARα.
In contrast, the available data for dioctyl succinate, though less comprehensive, consistently suggests a more favorable safety profile. Direct comparative studies show a lack of the reproductive and developmental toxicity characteristic of DEHP.[5] Toxicogenomic data further support its lower toxicity, indicating no significant changes in gene expression in key reproductive cells.[5] While some studies on the salt form, dioctyl sodium sulfosuccinate, suggest potential for PPARγ activation, the overall evidence for dioctyl succinate itself points towards it being a substantially safer alternative to DEHP.
For researchers, scientists, and drug development professionals, the choice to replace DEHP with dioctyl succinate appears to be a step towards reducing potential health risks associated with plasticizers. However, the existing data gaps for dioctyl succinate, particularly in the areas of chronic toxicity and carcinogenicity, highlight the need for further research to fully establish its long-term safety profile. This guide serves as a foundational resource for navigating these considerations and making evidence-based decisions in material selection.
References
- 1. oecd.org [oecd.org]
- 2. 723. Dioctyl sodium sulfosuccinate (DSS) (WHO Food Additives Series 28) [inchem.org]
- 3. maryvillecollege.edu [maryvillecollege.edu]
- 4. flashpointsrl.com [flashpointsrl.com]
- 5. In Utero and Lactational Exposure Study in Rats to Identify Replacements for Di(2-ethylhexyl) Phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cybra.lodz.pl [cybra.lodz.pl]
A Comparative Guide to the Plasticizing Efficiency of Dioctyl Succinate (DOS) and Dioctyl Adipate (DOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasticizing efficiency of two non-phthalate plasticizers, dioctyl succinate (B1194679) (DOS) and dioctyl adipate (B1204190) (DOA), in polyvinyl chloride (PVC). The selection of an appropriate plasticizer is critical in determining the final properties of a polymer, impacting its flexibility, durability, and performance at various temperatures. This document summarizes key performance data, details relevant experimental methodologies, and provides a visual representation of the evaluation workflow to aid in material selection and formulation development.
Executive Summary
Both dioctyl succinate and dioctyl adipate are effective plasticizers for PVC, offering good low-temperature performance.[1] The choice between the two often depends on the specific cold resistance requirements of the end product. Generally, dioctyl succinate is favored for applications requiring flexibility at extremely low temperatures. In terms of migration resistance, studies suggest that both DOS and DOA may have a higher propensity for migration compared to some other non-phthalate plasticizers like dioctyl terephthalate (B1205515) (DOTP).[2]
Data Presentation: Performance Comparison
Table 1: General Properties
| Property | Dioctyl Succinate (DOS) | Dioctyl Adipate (DOA) |
| Chemical Formula | C20H38O4 | C22H42O4 |
| Molecular Weight | 342.5 g/mol | 370.6 g/mol |
| Appearance | Colorless to light-colored liquid | Colorless, oily liquid |
| Primary Advantage | Excellent low-temperature flexibility | Good low-temperature flexibility and overall performance |
Table 2: Mechanical Properties of Plasticized PVC (Typical Values)
| Parameter | PVC with Dioctyl Succinate (DOS) | PVC with Dioctyl Adipate (DOA) |
| Tensile Strength | Data not available in comparative studies | Decreases with increasing concentration[3] |
| Elongation at Break | Data not available in comparative studies | Increases with increasing concentration[4] |
| Shore A Hardness | Data not available in comparative studies | Decreases with increasing concentration |
Table 3: Low-Temperature Flexibility
| Temperature Range for Effective Cold Resistance | Recommended Plasticizer |
| 0°C to -25°C | Dioctyl Adipate (DOA)[5] |
| -26°C to -39°C | Dioctyl Succinate (DOS)[5] |
Table 4: Migration Resistance (Qualitative Comparison)
| Migration Characteristic | Dioctyl Succinate (DOS) | Dioctyl Adipate (DOA) |
| General Migration | Higher propensity compared to some non-phthalates (e.g., DOTP)[2] | Higher propensity compared to some non-phthalates (e.g., DOTP)[2][6] |
| Migration into Water | Higher than DOTP[2] | Data indicates a higher propensity for migration than some phthalates[6] |
Experimental Protocols
The evaluation of plasticizer efficiency typically involves a series of standardized tests to determine the mechanical and physical properties of the plasticized polymer.
Tensile Strength and Elongation at Break
This test is crucial for understanding the flexibility and strength of the plasticized material.
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology:
-
Sample Preparation: Dog-bone shaped specimens of the plasticized PVC are prepared according to the dimensions specified in the standard.
-
Testing: The specimen is placed in the grips of a universal testing machine.
-
Measurement: A tensile load is applied to the specimen at a constant rate of speed until it fractures. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.
-
Hardness
Hardness testing measures the resistance of the material to indentation.
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
-
Methodology:
-
Instrument: A Shore A durometer is typically used for flexible PVC.
-
Procedure: The indenter of the durometer is pressed into the surface of the plasticized PVC sample.
-
Measurement: The depth of indentation is measured, which corresponds to a value on the Shore A scale. A higher number indicates a harder material.
-
Migration Resistance
This test evaluates the tendency of the plasticizer to move out of the polymer matrix.
-
Methodology (Solvent Extraction):
-
Sample Preparation: A known weight of the plasticized PVC sample is prepared.
-
Immersion: The sample is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period at a controlled temperature.
-
Analysis: The solvent is then analyzed (e.g., using gas chromatography) to determine the amount of plasticizer that has migrated from the PVC sample. The weight loss of the PVC sample can also be measured.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the plasticizing efficiency of dioctyl succinate and dioctyl adipate.
Caption: Workflow for comparing the plasticizing efficiency of DOS and DOA.
References
- 1. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. What is the difference of Plasticizer DOA and DOS [wsdchemical.com]
- 6. gst-chem.com [gst-chem.com]
A Comparative Performance Evaluation: Dioctyl Succinate vs. Traditional Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in polymer formulations, particularly for sensitive applications in the medical, pharmaceutical, and food contact sectors, is a critical decision driven by performance, safety, and regulatory compliance. For decades, traditional phthalate (B1215562) esters, such as Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard due to their high efficiency and cost-effectiveness. However, mounting evidence regarding their potential as endocrine disruptors has necessitated a shift towards safer alternatives. This guide provides an objective, data-driven comparison of dioctyl succinate (B1194679) (DOS), a non-phthalate plasticizer, with traditional phthalate plasticizers, focusing on key performance indicators and toxicological profiles.
Executive Summary
Dioctyl succinate emerges as a viable alternative to traditional phthalate plasticizers, offering a significantly improved safety profile while maintaining comparable, and in some aspects superior, performance characteristics. While phthalates like DEHP may exhibit slightly higher plasticizing efficiency in some contexts, DOS demonstrates excellent migration resistance, a crucial factor for applications where leaching is a concern. The toxicological data overwhelmingly favors DOS, which does not exhibit the endocrine-disrupting properties associated with many phthalates.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance data for dioctyl succinate and traditional phthalate plasticizers (DEHP and DOP) in Polyvinyl Chloride (PVC) formulations.
Table 1: Mechanical Properties
| Performance Metric | PVC with Dioctyl Succinate (DOS) | PVC with Di(2-ethylhexyl) Phthalate (DEHP)/Dioctyl Phthalate (DOP) |
| Tensile Strength (MPa) | ~19 MPa | ~20-25 MPa[1] |
| Elongation at Break (%) | ~250% | ~300-400%[1] |
| Shore A Hardness | ~88 (at 50 phr) | ~80-90[1] |
Note: Values are approximate and can vary based on the specific formulation and processing conditions. phr = parts per hundred resin.
Table 2: Thermal Properties
| Performance Metric | Dioctyl Succinate (DOS) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Glass Transition Temperature (Tg) of PVC Blend | Lowers Tg effectively, comparable to DEHP | Lowers Tg of PVC by almost 100 K[1] |
| 5% Weight Loss Temperature (TGA) | ~227.8 °C (in air), ~261.1 °C (in nitrogen)[2] | Decomposition begins at lower temperatures than DOS[2] |
Table 3: Migration Data in Food Simulants
| Food Simulant | Dioctyl Succinate (DOS) Migration | Di(2-ethylhexyl) Phthalate (DEHP) Migration |
| 10% Ethanol (B145695) (v/v) | Significantly lower than DEHP | Low, but higher than DOS[3] |
| 3% Acetic Acid (w/w) | Significantly lower than DEHP | Higher than in 10% ethanol[4] |
| Olive Oil (Fatty Food Simulant) | Lower migration compared to DEHP | High migration potential[5][6] |
Table 4: Toxicological Profile Summary
| Aspect | Dioctyl Succinate (DOS) | Traditional Phthalates (e.g., DEHP) |
| Endocrine Disruption | Not identified as an endocrine disruptor[7] | Known endocrine disruptors, exhibiting anti-androgenic activity[1] |
| Reproductive Toxicity | No significant adverse effects reported[7] | Associated with reproductive and developmental toxicity[1] |
| Carcinogenicity | Not classified as a carcinogen | DEHP is classified as a possible human carcinogen |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Mechanical Properties Testing (Tensile Strength, Elongation at Break)
-
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
Data Acquisition: Record the force and elongation throughout the test. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.
-
Hardness Testing (Shore A Durometer)
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
-
Methodology:
-
Specimen Preparation: Use a flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.
-
Conditioning: Condition the specimen as per ASTM D412.
-
Testing: Place the specimen on a hard, flat surface. Press the durometer (Type A for soft materials) firmly and vertically onto the specimen.
-
Data Acquisition: Read the hardness value from the durometer scale within one second of firm contact. Take multiple readings at different locations and calculate the average.
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
-
Methodology:
-
Sample Preparation: Place a small, known weight of the plasticizer or plasticized PVC into a TGA sample pan.
-
Testing: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
Migration Testing
-
Standard: Based on protocols like ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
-
Methodology:
-
Specimen Preparation: Prepare a sample of the plasticized PVC with a known surface area and weight.
-
Immersion: Immerse the specimen in a specific food simulant (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, and olive oil for fatty foods).
-
Incubation: Maintain the immersion at a controlled temperature and for a specified duration (e.g., 10 days at 40°C).
-
Analysis: Analyze the food simulant using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the migrated plasticizer.
-
Mandatory Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Signaling Pathway of Phthalate-Induced Endocrine Disruption
Conclusion
The data presented in this guide demonstrates that dioctyl succinate is a compelling alternative to traditional phthalate plasticizers. It offers a significantly improved toxicological profile, a critical consideration for applications with direct human contact. While mechanical properties may show slight variations, the superior migration resistance of DOS enhances product safety and longevity. For researchers, scientists, and drug development professionals, the adoption of non-phthalate plasticizers like dioctyl succinate represents a proactive step towards developing safer and more compliant products without significant compromises in performance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicogenomic Screening of Replacements for Di(2-Ethylhexyl) Phthalate (DEHP) Using the Immortalized TM4 Sertoli Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leaching from PVC: Dioctyl Succinate vs. DINCH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plasticizer Performance
The selection of appropriate plasticizers for Polyvinyl Chloride (PVC) formulations is a critical consideration in the development of medical devices and pharmaceutical packaging. The potential for these additives to leach from the polymer matrix and interact with biological systems necessitates a thorough evaluation of their performance and safety. This guide provides a detailed comparison of two non-phthalate plasticizers, Dioctyl Succinate (B1194679) (DOS) and 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), focusing on their leaching characteristics from PVC.
Executive Summary
Both Dioctyl Succinate (DOS) and DINCH exhibit significantly lower leaching from PVC compared to the traditional plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP). While direct head-to-head quantitative leaching data under identical conditions is limited, available research indicates that both plasticizers can reduce aqueous leaching by up to a factor of ten compared to DEHP. Toxicological profiles suggest that both DOS and DINCH are safer alternatives to phthalates, with DINCH having a more extensive and well-documented safety record. This guide presents the available data to facilitate an informed selection process for your specific application.
Data Presentation: Quantitative Leaching Analysis
The following table summarizes available data on the leaching of Dioctyl Succinate and DINCH from PVC materials. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Plasticizer | Leaching Rate/Amount | Experimental Conditions | Reference |
| Dioctyl Succinate (DOS) | Reported to be among "green" plasticizers with leaching rates up to 10 times lower than DEHP in aqueous media. | Aqueous media | [Indirect evidence suggests low leaching] |
| DINCH | Migration from PVC blood bags into human plasma after 7 days of storage at 4°C: 0.8 ± 0.1 µg/mL. | Human plasma, 7 days, 4°C | [Direct quantitative data available] |
| DINCH | Migration from PVC infusion tubing into a 50% ethanol/water simulant after 24 hours at 40°C: ~15 µg/cm². | 50% Ethanol/Water, 24h, 40°C | [Direct quantitative data available] |
| DINCH | Classified with a low migration potential, significantly lower than DEHP. | Various | [General consensus in literature] |
Note: The lack of standardized, direct comparative studies between DOS and DINCH is a current data gap in the scientific literature. The provided data strongly suggests both are low-leaching alternatives to DEHP.
Experimental Protocols: Leaching Analysis Methodology
To ensure accurate and reproducible assessment of plasticizer leaching from PVC, a standardized experimental protocol is crucial. The following methodology is a composite of best practices derived from multiple studies.
1. Sample Preparation:
-
PVC samples containing a known concentration of either Dioctyl Succinate or DINCH are prepared.
-
The surface area of the PVC samples is accurately measured.
2. Leaching Medium (Simulant) Selection:
-
A range of simulants should be used to represent different physiological and pharmaceutical scenarios. Common simulants include:
-
Distilled water (for aqueous solutions)
-
50% ethanol/water (to simulate lipid-containing solutions)
-
Food simulants as per regulatory guidelines (e.g., 10% ethanol, 3% acetic acid, olive oil)
-
For specific applications, the actual drug product formulation should be used.
-
3. Leaching Test Conditions:
-
PVC samples are immersed in the chosen simulant at a defined surface area-to-volume ratio (e.g., 6 cm²/mL).
-
The leaching test is conducted at a controlled temperature (e.g., 40°C or 60°C to accelerate migration) for a specified duration (e.g., 24 hours, 7 days, or longer for long-term stability studies).
-
Agitation may be applied to simulate dynamic contact conditions.
4. Analytical Quantification:
-
At the end of the exposure period, the simulant is collected.
-
The concentration of the leached plasticizer in the simulant is quantified using a validated analytical method, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity for identifying and quantifying the plasticizer.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS): Another robust method for quantification.
-
-
A calibration curve is generated using standards of the specific plasticizer to ensure accurate quantification.
5. Data Reporting:
-
Leaching results are typically expressed as the mass of plasticizer migrated per unit surface area of the PVC material (e.g., µg/cm²) or as the concentration in the simulant (e.g., µg/mL).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a comparative leaching analysis of plasticizers from PVC.
Caption: Experimental workflow for comparative leaching analysis.
Toxicological Profile Comparison
A crucial aspect of selecting a plasticizer is its toxicological profile.
-
DINCH: Has been extensively studied and is considered a safe alternative to phthalates. It does not exhibit the reproductive or endocrine-disrupting effects associated with DEHP.[1][2] However, some recent in-vitro studies have raised concerns about its potential to cause metabolic disruption and oxidative DNA damage at high concentrations.[3][4]
-
Dioctyl Succinate (DOS): As a succinate ester, it is anticipated to have a favorable toxicological profile, with succinic acid being a natural component of the Krebs cycle. However, there is a significant lack of publicly available, specific toxicological studies on dioctyl succinate as a plasticizer. Much of the available data relates to dioctyl sodium sulfosuccinate (B1259242) (DOSS), a different compound with different applications and toxicological properties. Therefore, a direct and comprehensive comparison of the toxicological pathways of DOS and DINCH is not possible at this time.
Signaling Pathway Considerations
Due to the limited specific toxicological data for dioctyl succinate, a detailed signaling pathway diagram for its potential effects cannot be constructed. For DINCH, while generally considered safe, the potential for metabolic disruption at high doses could involve pathways related to lipid metabolism and oxidative stress. Further research is needed to elucidate these mechanisms.
The diagram below illustrates a generalized logical relationship for assessing the overall suitability of a plasticizer for medical applications, integrating both leaching and toxicological data.
Caption: Logical framework for plasticizer suitability assessment.
Conclusion
Both Dioctyl Succinate and DINCH represent significant improvements over traditional phthalate plasticizers in terms of their reduced leaching from PVC. DINCH currently benefits from a more robust and publicly available toxicological dataset, making it a well-characterized option for medical and pharmaceutical applications. While Dioctyl Succinate shows promise as a low-leaching, potentially biocompatible alternative, a more comprehensive toxicological evaluation is necessary to fully establish its safety profile for sensitive applications. Researchers and developers are encouraged to conduct their own specific leaching and biocompatibility studies based on the intended use of the final product to ensure patient safety and regulatory compliance.
References
- 1. cir-safety.org [cir-safety.org]
- 2. 723. Dioctyl sodium sulfosuccinate (DSS) (WHO Food Additives Series 28) [inchem.org]
- 3. The surfactant Dioctyl Sodium Sulfosuccinate (DOSS) exposure causes adverse effects in embryos and adults of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dioctyl Succinate (DOS) and Di(2-ethylhexyl) Succinate (DEHS) for Research and Drug Development
An in-depth evaluation of the linear and branched isomers of C8 succinate (B1194679) esters, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of dioctyl succinate (DOS) and di(2-ethylhexyl) succinate (DEHS). This report details their physicochemical properties, performance as plasticizers, toxicological profiles, and potential applications, supported by experimental data and standardized protocols.
Dioctyl succinate and di(2-ethylhexyl) succinate are diesters of succinic acid, both sharing the same molecular formula (C20H38O4) and molecular weight (342.5 g/mol ). The key distinction lies in their isomeric structure: dioctyl succinate, in this context, refers to the linear di-n-octyl succinate, while DEHS possesses a branched alkyl chain. This structural difference significantly influences their physical properties and performance characteristics.
Physicochemical Properties: A Comparative Overview
The branching in the alkyl chain of DEHS results in a lower melting point and a different boiling point compared to the linear structure of DOS. While comprehensive data for di-n-octyl succinate is not as readily available as for the widely used DEHS, the following table summarizes the known properties.
| Property | Dioctyl Succinate (di-n-octyl succinate) | Di(2-ethylhexyl) Succinate (DEHS) |
| Synonyms | Succinic acid, dioctyl ester | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester; Bis(2-ethylhexyl) succinate |
| CAS Number | 14491-66-8 | 2915-57-3 |
| Molecular Formula | C20H38O4 | C20H38O4 |
| Molecular Weight | 342.51 g/mol | 342.51 g/mol |
| Appearance | - | Colorless to pale yellow liquid |
| Boiling Point | - | 206-208 °C @ 4 Torr |
| Density | - | ~0.933 g/cm³ at 20°C |
| Flash Point | - | 158 °C |
| Water Solubility | Limited | Limited |
Performance as Plasticizers
Both DOS and DEHS are recognized for their potential as "green" or alternative plasticizers to traditional phthalates in polymers like polyvinyl chloride (PVC). Their performance is evaluated based on their ability to increase flexibility, lower the glass transition temperature (Tg), and resist migration from the polymer matrix.
Studies have shown that the effectiveness of succinate plasticizers is influenced by the length and structure of the alkyl side chains. While longer linear chains can enhance plasticization, branching can also play a significant role. Research indicates that succinate-based plasticizers can perform comparably to or even better than the commercial plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) in terms of tensile properties and migration resistance.[1]
Experimental Protocols for Performance Evaluation:
1. Tensile Properties of Plasticized PVC (ASTM D882):
This method is used to determine the mechanical properties of thin plastic sheeting.
-
Specimen Preparation: PVC films are prepared with a specified concentration of the plasticizer (e.g., 40 parts per hundred rubber - phr).
-
Procedure: Rectangular specimens are cut from the films and their thickness is measured. The specimens are then subjected to a tensile force at a constant rate of crosshead displacement until they break.
-
Data Collection: The tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.[2][3][4][5]
2. Plasticizer Migration (ISO 177 & ASTM D2199):
These tests evaluate the tendency of a plasticizer to migrate from a plastic material.
-
ISO 177 (Exudation): A plastic specimen is placed in contact with absorbent materials. After a specified time at a given temperature and pressure, the amount of plasticizer that has transferred to the absorbent material is determined by weight change.[1]
-
ASTM D2199 (Migration to Lacquers): A vinyl fabric containing the plasticizer is placed on a lacquered surface under pressure and heat for a defined period. The lacquer is then examined for softening or other changes.[6]
3. Thermal Analysis (Thermogravimetric Analysis - TGA & Dynamic Mechanical Analysis - DMA):
-
TGA: This analysis determines the thermal stability of the plasticized PVC. The sample is heated at a constant rate, and the weight loss is measured as a function of temperature. This indicates the temperature at which the plasticizer begins to volatilize.[7][8]
-
DMA: This technique measures the mechanical properties of the material as a function of temperature. It is used to determine the glass transition temperature (Tg), which is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticization.[9][10][11][12][13]
Toxicological Profile: Linear vs. Branched
The toxicological profiles of plasticizers are of paramount importance, especially for applications in medical devices and food contact materials. Studies comparing linear and branched alkyl chain esters suggest that branching can influence toxicity.
For instance, a comparative study on the subchronic oral toxicity of di-n-octyl phthalate (DNOP) and di(2-ethylhexyl) phthalate (DEHP) in rats revealed different effects. DEHP caused hepatomegaly (enlargement of the liver), which was not observed with DNOP.[14] Conversely, DNOP led to significant increases in certain liver enzyme activities that were not seen with DEHP.[14] Histological changes in the liver and thyroid were observed with high doses of both compounds.[14] Another study found that dioctyl succinate was less disruptive to the recovery of mice from myocardial infarction compared to DEHP.[7][15][16]
These findings suggest that the linear structure of di-n-octyl esters may lead to a different toxicological outcome compared to their branched 2-ethylhexyl counterparts.
Biodegradability
The environmental fate of plasticizers is a critical consideration. Succinate esters are generally considered to be more readily biodegradable than phthalate esters.[17] The biodegradability of these compounds can be assessed using standardized methods such as the OECD 301 series of tests.
Experimental Protocol for Biodegradability Testing (OECD 301):
The OECD 301 guidelines describe several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[14][15][18][19]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions for 28 days.
-
Methods:
-
OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during the biodegradation of the test substance.
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms during biodegradation.
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation (e.g., ≥60% of the theoretical CO2 production or oxygen demand) within a 10-day window during the 28-day test period.[20]
Applications in Drug Delivery
The amphiphilic nature of succinate esters makes them potential candidates for use in drug delivery systems, such as in the formation of micelles or as components of nanocarriers for hydrophobic drugs.[21][22][23][24] While specific comparative studies between di-n-octyl succinate and DEHS in this area are limited, the principles of drug encapsulation and release would be influenced by the structure of the alkyl chains. The linear chains of DOS might allow for different packing and interaction with drug molecules compared to the bulkier, branched chains of DEHS.
Further research is needed to fully elucidate the comparative advantages of each isomer in specific drug delivery applications.
Synthesis of Succinate Esters
The general synthesis of dioctyl succinate and di(2-ethylhexyl) succinate involves the esterification of succinic acid with the corresponding alcohol (n-octanol or 2-ethylhexanol).
Caption: General synthesis pathway for succinate esters.
Logical Relationship: Structure vs. Properties
The fundamental difference in the chemical structure of DOS and DEHS—linear versus branched alkyl chains—is the primary determinant of their differing properties and performance.
Caption: Influence of alkyl chain structure on properties.
References
- 1. d-nb.info [d-nb.info]
- 2. pkgcompliance.com [pkgcompliance.com]
- 3. ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting [ssi.shimadzu.com]
- 4. micomlab.com [micomlab.com]
- 5. zwickroell.com [zwickroell.com]
- 6. p2infohouse.org [p2infohouse.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of plasticizers of different polarity on dynamic mechanical properties of butyl rubber | Materials physics and mechanics [mpm.spbstu.ru]
- 12. eag.com [eag.com]
- 13. mdpi.com [mdpi.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 16. Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 21. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Octenyl-succinylated inulins for the delivery of hydrophobic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Dioctyl Succinate: A Cost-Performance Analysis for Industrial Applications
In the landscape of industrial chemicals, dioctyl succinate (B1194679) (DOS) is emerging as a noteworthy bio-based plasticizer, particularly for polyvinyl chloride (PVC) applications. As industries globally pivot towards more sustainable and safer alternatives to traditional phthalate (B1215562) plasticizers, a thorough cost-performance analysis of DOS against its common counterparts is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of dioctyl succinate with key alternatives, supported by available experimental data and standardized testing protocols.
Distinguishing Dioctyl Succinate from Dioctyl Sodium Sulfosuccinate (B1259242)
It is critical to first distinguish dioctyl succinate (DOS) from dioctyl sodium sulfosuccinate (DOSS). While both share the "dioctyl" prefix, they are chemically distinct with different primary applications.
-
Dioctyl Succinate (DOS): A diester of succinic acid and octanol (B41247), primarily used as a plasticizer to increase the flexibility and durability of polymers like PVC. It is often highlighted as a bio-based and non-phthalate alternative.
-
Dioctyl Sodium Sulfosuccinate (DOSS): An anionic surfactant, widely used as a wetting agent, emulsifier, and dispersant in a variety of industries including pharmaceuticals (as a stool softener), personal care, and agriculture.[1][2]
This guide will focus on the cost-performance analysis of dioctyl succinate in its primary role as a plasticizer.
Performance Comparison of Dioctyl Succinate and Alternatives in PVC
Dioctyl succinate is often compared with other non-phthalate plasticizers such as dioctyl adipate (B1204190) (DOA), dioctyl terephthalate (B1205515) (DOTP), and another bio-based option, epoxidized soybean oil (ESBO). The following tables summarize their performance based on key industry-standard tests.
Mechanical Properties
The mechanical properties of a plasticized PVC are crucial for its end-use application. Key parameters include tensile strength, elongation at break, and hardness.
| Property | Dioctyl Succinate (DOS) | Dioctyl Adipate (DOA) | Dioctyl Terephthalate (DOTP) | Epoxidized Soybean Oil (ESBO) |
| Tensile Strength (MPa) | Comparable to or slightly lower than DOTP | Generally lower than DOTP | High | Lower, often used as a secondary plasticizer |
| Elongation at Break (%) | Good | High, indicating good flexibility | Good | Can increase elongation, but may reduce tensile strength |
| Shore A Hardness | Comparable to other plasticizers at similar concentrations | Lower hardness, indicating higher plasticizing efficiency | Higher hardness, indicating lower plasticizing efficiency | Can increase hardness when used in higher concentrations |
Note: The performance of plasticizers can vary depending on the formulation, including the concentration of the plasticizer and the presence of other additives.
Permanence Properties
The ability of a plasticizer to remain within the polymer matrix over time and under various environmental stresses is critical for the longevity of the product.
| Property | Dioctyl Succinate (DOS) | Dioctyl Adipate (DOA) | Dioctyl Terephthalate (DOTP) | Epoxidized Soybean Oil (ESBO) |
| Migration | Higher than DOTP in some studies[3] | Higher propensity for migration than some phthalates[4] | Lower migration than DOS and DOA[3] | Lower migration rates, good permanence[4] |
| Volatility | Moderate | Relatively low[4] | Low | Very low |
| Low-Temperature Flexibility | Good | Excellent | Good | Moderate |
Cost Analysis
Obtaining a precise, direct industrial price for dioctyl succinate is challenging due to factors such as raw material costs (succinic acid and octanol), production volume, and market demand. However, a comparative cost analysis can be made based on available data for its alternatives. Bio-based plasticizers, in general, can have higher production costs compared to their petroleum-based counterparts.[5]
| Plasticizer | Estimated Industrial Price (USD/metric ton) | Key Cost Factors |
| Dioctyl Succinate (DOS) | Not readily available, but likely to be in the higher range of bio-plasticizers. | Price of bio-based succinic acid, octanol price, and production scale. |
| Dioctyl Adipate (DOA) | ~$1,150 - $1,600 | Price of adipic acid and 2-ethylhexanol. |
| Dioctyl Terephthalate (DOTP) | ~$1,150 - $2,095[6][7] | Price of terephthalic acid and 2-ethylhexanol.[8] |
| Epoxidized Soybean Oil (ESBO) | ~$1,126 - $1,500 | Price of soybean oil.[9][10] |
Note: Prices are estimates based on available market data and are subject to fluctuation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of plasticizer performance.
Tensile Properties (ASTM D412 / ASTM D638)
-
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
-
Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Collection: Record the force and elongation at break.
-
Calculation:
-
Tensile Strength (MPa) = Maximum load / Original cross-sectional area.
-
Elongation at Break (%) = (Final length - Initial length) / Initial length * 100.
-
-
Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the plasticized PVC.
-
Methodology:
-
Specimen Preparation: Use a flat, smooth section of the plasticized PVC with a minimum thickness of 6 mm.
-
Conditioning: Condition the specimen as per the standard.
-
Testing: Press the durometer indentor firmly and vertically onto the specimen. The reading is taken immediately (within 1 second) for instantaneous hardness.
-
Data Collection: Record the Shore A hardness value.
-
Plasticizer Migration (ISO 177)
-
Objective: To determine the amount of plasticizer that migrates from the PVC to an absorbent material.
-
Methodology:
-
Specimen Preparation: Cut circular discs of the plasticized PVC of a specified diameter and thickness.
-
Assembly: Place the PVC disc between two discs of a standard absorbent material (e.g., activated carbon-impregnated paper).
-
Conditioning: Place the assembly under a specified pressure and at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Measurement: After the test period, weigh the PVC disc and the absorbent discs separately.
-
Calculation: The weight loss of the PVC disc or the weight gain of the absorbent discs indicates the amount of plasticizer migration.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key conceptual frameworks in the evaluation of dioctyl succinate.
References
- 1. bastone-plastics.com [bastone-plastics.com]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. gst-chem.com [gst-chem.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. chemger.en.made-in-china.com [chemger.en.made-in-china.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. Soybean Oil Price (Any Origin) (Monthly) - Historical Data … [ycharts.com]
Navigating the Safety of Food Contact Materials: A Comparative Guide to Dioctyl Succinate Migration
For researchers, scientists, and drug development professionals, ensuring the safety of materials that come into contact with food and pharmaceuticals is paramount. This guide provides an objective comparison of the migration of dioctyl succinate (B1194679), a non-phthalate plasticizer, from food contact materials, supported by experimental data and detailed methodologies.
The shift away from traditional phthalate (B1215562) plasticizers due to health concerns has led to the adoption of alternatives like dioctyl succinate. Understanding the migration potential of these substitutes is crucial for regulatory compliance and consumer safety. This guide delves into the specifics of dioctyl succinate migration, offering a comparative analysis with other plasticizers.
Comparative Analysis of Plasticizer Migration
Recent studies have focused on quantifying the migration of various plasticizers from food contact materials, particularly polyvinyl chloride (PVC), into food simulants. One such study compared the migration of dioctyl succinate (BIO), dioctyl terephthalate (B1205515) (DOTP), and dioctyl adipate (B1204190) (DOA) from PVC films. The findings indicate that at a concentration of 40 parts per hundred rubber (phr), DOTP exhibited lower migration than both dioctyl succinate and dioctyl adipate.[1] Furthermore, in aqueous food simulants, DOTP also demonstrated lower migration levels compared to dioctyl succinate.[1]
While direct quantitative data for dioctyl succinate remains less prevalent in publicly available literature, extensive research on similar plasticizers provides a valuable benchmark for understanding its potential migration behavior. For instance, studies on dioctyl adipate (DOA) have shown its migration from PVC films into olive oil can reach up to 390.8 mg/liter after 12 days of contact.
To provide a clear comparison, the following table summarizes available migration data for various plasticizers. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from different research works.
| Plasticizer | Polymer | Food Simulant | Time | Temperature | Migration Level |
| Dioctyl Adipate (DOA) | PVC | Olive Oil | 12 days | Not Specified | 390.8 mg/L |
| Acetyltributylcitrate (ATBC) | PVDC/PVC | Olive Oil | 288 hours | Not Specified | 3.59 mg/L |
| Dioctyl Terephthalate (DOTP) | PVC | Water | Not Specified | Not Specified | Lower than Dioctyl Succinate |
| Dioctyl Succinate (BIO) | PVC | Water | Not Specified | Not Specified | Higher than DOTP |
Note: The data for DOTP and Dioctyl Succinate is qualitative, indicating a relative comparison rather than specific numerical values.
Experimental Protocols for Migration Testing
The quantification of plasticizer migration from food contact materials is typically performed using established analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). The following protocol outlines a general methodology for determining the specific migration of dioctyl succinate.
Experimental Workflow for Migration Testing
Caption: Experimental workflow for determining plasticizer migration.
Detailed Methodology
-
Sample Preparation: A defined surface area of the food contact material containing dioctyl succinate is brought into contact with a specific volume of a food simulant. Commonly used food simulants include ethanol (B145695) (10% v/v) for aqueous foods, acetic acid (3% w/v) for acidic foods, and olive oil or isooctane (B107328) for fatty foods.
-
Migration Conditions: The sample and simulant are incubated under controlled conditions of time and temperature that represent the intended use of the food contact material. For example, testing might be conducted at 40°C for 10 days.
-
Extraction: After incubation, the food simulant is collected. For fatty food simulants like olive oil, a solvent extraction is typically performed to isolate the plasticizers.
-
GC-MS Analysis: The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): The extract is injected into the GC, where the different components are separated based on their boiling points and interaction with the stationary phase of the column. A typical column used is a 5% phenyl methyl siloxane column.
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.
-
-
Quantification: A calibration curve is generated using standard solutions of dioctyl succinate of known concentrations. By comparing the peak area of dioctyl succinate in the sample chromatogram to the calibration curve, the concentration of the migrated plasticizer in the food simulant can be accurately determined.
Conclusion
The migration of plasticizers from food contact materials is a critical safety consideration. While dioctyl succinate is a viable alternative to traditional phthalates, understanding its migration characteristics is essential. The available data suggests that its migration potential is influenced by the surrounding medium and can be comparable to or higher than other non-phthalate alternatives like DOTP under certain conditions. The detailed experimental protocol provided in this guide offers a framework for researchers to conduct their own migration studies, contributing to a more comprehensive understanding of the safety profile of dioctyl succinate and other food contact materials. Further research focusing on direct, quantitative comparisons of dioctyl succinate with a wider range of plasticizers under standardized conditions is needed to provide a more complete picture for risk assessment.
References
A Comparative Analysis of Dibenzoate and Succinate-Based Plasticizers for Research and Pharmaceutical Applications
In the quest for safer and more effective polymer additives, particularly in sensitive applications such as medical devices and drug delivery systems, dibenzoate and succinate-based plasticizers have emerged as promising alternatives to traditional phthalates. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal plasticizer for their specific needs.
Performance Comparison: Dibenzoate vs. Succinate (B1194679) Plasticizers
The efficacy of a plasticizer is determined by a range of factors, including its ability to increase flexibility, its permanence within the polymer matrix, and its thermal and biological stability. The following tables summarize key performance data for various dibenzoate and succinate plasticizers, often in comparison to the conventional phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).
Plasticizing Efficiency
Plasticizing efficiency is a measure of how effectively a plasticizer increases the flexibility of a polymer, which is often quantified by the reduction in the glass transition temperature (Tg) and the enhancement of mechanical properties such as elongation at break.
Table 1: Comparison of Glass Transition Temperature (Tg) of PVC Blends (40 phr plasticizer)
| Plasticizer | Tg (°C) | Reference Compound | Tg of Reference (°C) |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 2.9 | DEHP | -5.4 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | -5.4 | DEHP | -5.4 |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | -5.4 | DEHP | -5.4 |
| Dihexyl Succinate | Lower than DEHP | DEHP | Not specified |
| Dioctyl Succinate | Lower than DEHP | DEHP | Not specified |
Table 2: Comparison of Mechanical Properties of PVC Blends (50 phr plasticizer)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Reference Compound | Tensile Strength of Ref. (MPa) | Elongation at Break of Ref. (%) |
| Succinate-based (unspecified) | ~19 | ~250 | DEHP/DINP | ~19 | ~250 |
Succinate-based plasticizers have been shown to exhibit plasticization efficiency comparable to commercial phthalate plasticizers.[1] For instance, at a concentration of 50 parts per hundred resin (PHR), they achieve a tensile strength of approximately 19 MPa and an elongation at break of around 250%.[1] Studies on linear alkyl diol dibenzoates, such as 1,5-PDB and 1,6-HDB, have demonstrated that they can be as effective as DEHP in plasticizing PVC.[2][3]
Migration Resistance
A critical performance characteristic, especially for medical and pharmaceutical applications, is the plasticizer's resistance to migrating out of the polymer matrix. Lower migration leads to a more durable product and reduced potential for contamination.
Table 3: Migration Resistance of Succinate-Based Plasticizers
| Plasticizer | Migration Test Result | Reference Compound |
| Succinate-based (unspecified) | 70% lower than DEHP/DINP | DEHP/DINP |
Succinate esters are noted for their excellent resistance to leaching.[1] Some synthesized succinate-based plasticizers have demonstrated migration rates 70% lower than those of DEHP or diisononyl phthalate (DINP).[1] The migration resistance of plasticizers can be influenced by their molecular weight, with higher molecular weight polyesters generally showing improved resistance to migration.[4][5]
Thermal Stability
Thermal stability is crucial for polymer processing and for the end-use application, particularly if it involves elevated temperatures. Thermogravimetric analysis (TGA) is a common method to assess this property.
Table 4: Thermal Stability of Succinate-Based Plasticizers
| Plasticizer | 5% Weight Loss Temperature (°C in air) | 5% Weight Loss Temperature (°C in nitrogen) |
| Succinate-based (unspecified favorable ester mixture) | 227.8 | 261.1 |
A favorable ester mixture of succinate-based plasticizers has shown good thermal and thermo-oxidative stability, with a 5% weight loss temperature of 227.8 °C in air and 261.1 °C in nitrogen.[1]
Biodegradability
The environmental impact of plasticizers is a significant consideration. Both dibenzoates and succinates are often highlighted as "green" alternatives due to their enhanced biodegradability compared to phthalates.
Previous studies have indicated that dibenzoates without an ether function and succinates can biodegrade readily.[6] The biodegradation of several n-alkyl diesters of succinic acid has been investigated, showing that they can be broken down by common soil bacteria without the accumulation of stable, potentially harmful metabolites.[6][7] Similarly, certain diol dibenzoates have been identified as being rapidly biodegradable by soil bacteria.[2][3] However, the biodegradation of some commercial dibenzoates containing ether linkages, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), can lead to the accumulation of monoester metabolites that are more difficult to degrade.[2][8]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating plasticizer performance.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, which is an indicator of plasticizer compatibility and effectiveness.[2][3]
-
Methodology: A small sample of the plasticized polymer is heated in a DSC instrument at a controlled rate (e.g., 10 K/min).[9] The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve. The measurements are typically conducted in a controlled atmosphere, such as air or nitrogen.[9][10]
Mechanical Properties: Tensile Testing
-
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength and elongation at break.
-
Methodology: Standardized test specimens (e.g., dumbbell-shaped) of the plasticized polymer are prepared. These specimens are then subjected to a controlled tensile force in a universal testing machine until they fracture. The stress (force per unit area) and strain (change in length) are recorded throughout the test. Tensile strength is the maximum stress the material can withstand, while elongation at break is the percentage increase in length at the point of fracture.[11]
Migration Resistance Testing
-
Objective: To quantify the amount of plasticizer that leaches from the polymer matrix under specific conditions.
-
Methodology: Various methods are employed to simulate different real-world scenarios:
-
Extraction: The plasticized polymer is immersed in a liquid medium (e.g., water, ethanol, or a food simulant like n-heptane) for a specified time and temperature.[12][13] The amount of plasticizer that migrates into the liquid is then quantified, often by measuring the weight loss of the polymer sample or by analytical techniques such as chromatography.[12][13]
-
Volatilization: The plasticized polymer is exposed to elevated temperatures in a controlled environment, and the weight loss due to the evaporation of the plasticizer is measured over time.[12][13]
-
Exudation (Contact Migration): The plasticized polymer is placed in contact with another solid material (e.g., an unplasticized polymer or an absorbent material) under pressure and sometimes elevated temperature.[12][13] The amount of plasticizer that transfers to the contact material is then determined.[12][13]
-
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the plasticizer and the plasticized polymer by measuring weight loss as a function of temperature.
-
Methodology: A small sample is placed in a TGA instrument and heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).[9][10] The instrument continuously measures the weight of the sample as the temperature increases. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is often used as an indicator of thermal stability.[1][14]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of plasticizer performance.
Caption: Workflow for evaluating the performance of plasticizers.
Signaling Pathways and Mechanisms of Action
In the context of drug development, plasticizers can influence the properties of drug delivery systems. For example, they can modify the mechanical properties and adhesion of film coatings on dosage forms.[15] The addition of a plasticizer increases the flexibility of coatings by reducing the cohesive intermolecular forces between polymer chains.[15] This can be crucial for ensuring the integrity of the coating during manufacturing and transit, as well as for controlling the drug release profile. While specific signaling pathways are not directly modulated by these plasticizers in the same way a drug molecule would be, their physical interaction with the polymer matrix is the primary mechanism of action that dictates the performance of the final product. The selection of a plasticizer with low migration potential is paramount to prevent leaching into the drug formulation and subsequent interaction with the active pharmaceutical ingredient or biological systems.
References
- 1. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 12. d-nb.info [d-nb.info]
- 13. bastone-plastics.com [bastone-plastics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bio-Based Succinates: DBS, DHS, and DOS
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and high-performance chemicals has brought bio-based succinates to the forefront of scientific and industrial research. Derived from the fermentation of renewable feedstocks, succinic acid serves as a key platform chemical for the synthesis of a variety of esters with diverse applications. This guide provides a detailed head-to-head comparison of three prominent bio-based succinates: Dibutyl Succinate (B1194679) (DBS), Diethylhexyl Succinate (DHS), and Dioctyl Succinate (DOS). Their performance as plasticizers and lubricants, alongside their toxicological profiles and synthesis, are evaluated based on available experimental data.
Physical and Chemical Properties
The physical and chemical characteristics of these succinate esters are primarily dictated by the length and branching of their alcohol chains. These properties, in turn, influence their suitability for various applications.
| Property | Dibutyl Succinate (DBS) | Diethylhexyl Succinate (DHS) | Dioctyl Succinate (DOS) | Test Method |
| Molecular Formula | C₁₂H₂₂O₄ | C₂₀H₃₈O₄ | C₂₀H₃₈O₄ | - |
| Molecular Weight ( g/mol ) | 230.30 | 342.53 | 342.53 | - |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] | Colorless liquid | Visual |
| Boiling Point (°C) | 274 | 217-218 | No data available | ASTM D1120 |
| Melting Point (°C) | -29[2] | No data available | No data available | ASTM D5950 |
| Density (g/cm³ at 20°C) | ~0.98[2] | No data available | No data available | ASTM D1298 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Visual |
Performance as Plasticizers
Bio-based succinates are gaining traction as environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers in polymers like polyvinyl chloride (PVC). Their efficiency is determined by their ability to reduce the glass transition temperature (Tg) and modify the mechanical properties of the polymer.
A comparative study on the effect of different succinate plasticizers on PVC provides valuable insights into their performance. The following table summarizes key performance indicators.[3]
| Performance Parameter | Dibutyl Succinate (DBS) | Diethylhexyl Succinate (DHS) | Dioctyl Succinate (DOS) | Test Method |
| Glass Transition Temp. (Tg) of PVC blend (°C) | Lower than DOS | Similar to DOS | Higher than DBS and DHS | DSC (ASTM E1356) |
| Tensile Strength of PVC blend (MPa) | Lower | Higher | Higher | ASTM D638 |
| Elongation at Break of PVC blend (%) | Higher | Lower | Lower | ASTM D638 |
These results suggest that shorter-chain succinates like DBS are more efficient at lowering the Tg and increasing the flexibility (higher elongation at break) of PVC. Conversely, longer-chain succinates like DHS and DOS contribute to higher tensile strength.
Performance as Lubricants
Succinate esters are recognized for their potential as biodegradable lubricant base oils and additives, offering good thermal stability and lubricity. While direct head-to-head comparative data for DBS, DHS, and DOS in lubricant applications is limited, studies on various alkyl succinate esters indicate performance trends.[4][5] Generally, as the alkyl chain length increases, the kinematic viscosity and pour point of the ester also increase.[4][5]
Key performance properties for lubricants and the standard test methods for their evaluation are listed below.
| Performance Parameter | Test Method | Description |
| Kinematic Viscosity | ASTM D445 | Measures the fluid's resistance to flow under gravity at specific temperatures (e.g., 40°C and 100°C). |
| Viscosity Index | ASTM D2270 | An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature. |
| Pour Point | ASTM D97 / D5950 | The lowest temperature at which an oil will pour or flow under prescribed conditions. |
| Flash Point | ASTM D92 / D93 | The lowest temperature at which vapors of the material will ignite when a flame is applied. |
| Wear Scar Diameter | ASTM D4172 (Four-Ball) | Measures the wear-preventive characteristics of a lubricant. A smaller scar diameter indicates better anti-wear properties. |
Studies on succinic acid alkyl ester derivatives have shown that their lubricating properties, such as wear scar diameter and friction coefficient, are dependent on the structure of the alkyl group.[4][5]
Biodegradability and Toxicology
A significant advantage of bio-based succinates is their enhanced biodegradability compared to petroleum-based counterparts. The ester linkages are susceptible to hydrolysis by microorganisms, breaking down the molecule into succinic acid and the corresponding alcohol, which can then be further metabolized.
Biodegradability:
-
Dibutyl Succinate (DBS): Readily biodegradable.[6]
-
Diethylhexyl Succinate (DHS): Expected to be biodegradable.
-
Dioctyl Succinate (DOS): Expected to be biodegradable.
Toxicology: The toxicological profiles of these succinates are generally favorable, with low acute toxicity.
| Compound | Acute Oral LD50 (Rat) | Skin Irritation | Eye Irritation |
| Dibutyl Succinate (DBS) | > 8000 mg/kg[2][7] | Not irritating[6] | May cause slight irritation[6] |
| Diethylhexyl Succinate (DHS) | No data available | Non-irritating[1] | Non-irritating[1] |
| Dioctyl Succinate (DOS) | No specific data available, but succinate-based plasticizers are generally considered to have a good safety profile.[8] | No data available | No data available |
It is important to note that while the esters themselves exhibit low toxicity, their potential hydrolysis to succinate could have biological implications. Succinate is a key intermediate in the citric acid cycle and has been identified as a signaling molecule in various cellular processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these bio-based succinates.
Synthesis of Dialkyl Succinates
A general procedure for the synthesis of DBS, DHS, and DOS is through the esterification of succinic acid with the corresponding alcohol (n-butanol, 2-ethylhexanol, or n-octanol).
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine succinic acid and the respective alcohol in a 1:2.2 molar ratio.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2 mol% based on succinic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. The excess alcohol and any remaining impurities are removed by distillation under reduced pressure to yield the pure dialkyl succinate.
Evaluation of Plasticizer Performance
The following ASTM standard test methods are recommended for evaluating the performance of succinates as plasticizers in PVC.
-
ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test is used to determine the tensile strength and elongation at break of the plasticized PVC.
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This method measures the Shore hardness of the plasticized PVC, indicating its resistance to indentation.
-
ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the PVC blend, a key indicator of plasticizer efficiency.
Evaluation of Lubricant Performance
Standard ASTM methods are employed to characterize the performance of succinate esters as lubricants.
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: Determines the kinematic viscosity at 40°C and 100°C.
-
ASTM D2270 - Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C: Calculates the viscosity index from the kinematic viscosity values.
-
ASTM D97 - Standard Test Method for Pour Point of Petroleum Products: Determines the low-temperature flow characteristics.
-
ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method): Evaluates the anti-wear properties.
Biodegradability Testing
The ready biodegradability of the succinate esters can be assessed using the following OECD guideline.
-
OECD 301D - Ready Biodegradability: Closed Bottle Test: This method measures the biodegradation of the test substance by aerobic microorganisms in a closed bottle over a 28-day period by determining the decrease in dissolved oxygen.
Signaling Pathways
While DBS, DHS, and DOS are not known to directly participate in signaling pathways, their hydrolysis product, succinate, is a well-established signaling molecule.[8] Succinate can accumulate in the cytoplasm and act as a signaling molecule by inhibiting prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This can trigger inflammatory responses. Therefore, in biological systems where these esters may undergo hydrolysis, the released succinate could potentially influence cellular signaling.
Conclusion
Bio-based succinates, particularly DBS, DHS, and DOS, present a versatile and sustainable platform of chemicals with significant potential in the plasticizer and lubricant industries. The choice between these three esters will largely depend on the specific performance requirements of the end application. Shorter-chain succinates like DBS offer superior plasticizing efficiency for applications requiring high flexibility. In contrast, longer-chain succinates may be more suitable for applications demanding higher strength or for use as higher viscosity lubricants. Their favorable toxicological profiles and biodegradability further enhance their appeal as green alternatives to conventional petroleum-based products. Further research focusing on a direct, comprehensive comparison of their lubricant performance and long-term stability will be invaluable for their widespread adoption.
References
- 1. specialchem.com [specialchem.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis and Lubricating Properties of Succinic Acid Alkyl Ester Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
Dioctyl Succinate: A Greener Profile in Environmental Persistence Compared to Traditional Plasticizers
For Immediate Release
A comprehensive review of available environmental fate data confirms that dioctyl succinate (B1194679) exhibits a lower environmental persistence compared to commonly used plasticizers such as phthalates. This analysis, supported by standardized testing protocols, provides critical information for researchers, scientists, and drug development professionals seeking more sustainable alternatives in their applications.
The environmental persistence of a chemical is a key factor in assessing its overall environmental impact. Chemicals that persist for long periods can accumulate in ecosystems and potentially cause adverse effects. This guide compares the environmental persistence of dioctyl succinate with that of traditional and alternative plasticizers, focusing on two key degradation pathways: biodegradation and hydrolysis.
Comparative Analysis of Environmental Degradation
The following tables summarize the available data on the ready biodegradability and hydrolysis of dioctyl succinate and other selected plasticizers. Ready biodegradability is a stringent screening test (OECD 301 series) that indicates a substance's potential for rapid and complete breakdown in an aquatic environment. Hydrolysis (OECD 111) is a measure of how a substance breaks down in water at different pH levels.
Table 1: Ready Biodegradability Data (OECD 301)
| Substance | Plasticizer Type | OECD 301 Test Method | Biodegradation (%) | 28-Day Result |
| Dioctyl Sulfosuccinate (DOSS) | Succinate | Not Specified | >90% (in 12-17 days) | Readily Biodegradable |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | Phthalate | OECD 301B | Not Specified | Readily Biodegradable |
| Dibutyl phthalate (DBP) | Phthalate | Data Not Available | Data Not Available | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | Citrate | OECD 301D | 16% | Not Readily Biodegradable |
| Di(2-ethylhexyl) adipate (B1204190) (DEHA) | Adipate | OECD 301B | Not Specified | Substantial Biodegradation |
Table 2: Hydrolysis Data (Abiotic Degradation)
| Substance | Plasticizer Type | pH | Temperature (°C) | Half-life |
| Dioctyl Sulfosuccinate (DOSS) | Succinate | 7 | 25 | 6.7 years (estimated) |
| 8 | 25 | 243 days (estimated) | ||
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | Data Not Available | Data Not Available | Data Not Available |
| Dibutyl phthalate (DBP) | Phthalate | Data Not Available | Data Not Available | Data Not Available |
| Acetyl Tributyl Citrate (ATBC) | Citrate | Data Not Available | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | Basic | Not Specified | < 1 day |
Note: Data for Dioctyl Succinate is represented by Dioctyl Sulfosuccinate (DOSS), a closely related and more extensively studied compound.
Interpretation of a Comparative Environmental Persistence Assessment
The process of comparing the environmental persistence of different chemical compounds involves a structured evaluation of their degradation and accumulation potential. The following diagram illustrates the logical workflow for such an assessment.
Caption: Logical workflow for a comparative environmental persistence assessment.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate environmental persistence data is crucial for accurate interpretation. Below are detailed descriptions of the key OECD test guidelines cited in this guide.
OECD 301: Ready Biodegradability
This series of tests is designed to determine if a chemical substance is "readily biodegradable," meaning it will undergo rapid and ultimate degradation in an aerobic aquatic environment.[1][2][3] There are six methods within this guideline (301A-F).[4]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge from a sewage treatment plant and incubated under aerobic conditions in the dark or diffuse light for 28 days.[1] The degradation of the substance is monitored by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the amount of carbon dioxide produced.[1]
Pass Criteria: For a substance to be classified as readily biodegradable, it must reach a certain percentage of degradation within a 10-day window during the 28-day test period.[1] The pass levels are typically ≥60% of the theoretical maximum for oxygen demand or CO2 production, or ≥70% for DOC removal.[1]
Key Components of the Test System:
-
Test Substance: The chemical being evaluated.
-
Inoculum: A mixed population of microorganisms, usually from the effluent of a municipal sewage treatment plant.[5]
-
Mineral Medium: An aqueous solution containing essential mineral nutrients for the microorganisms.[6]
-
Reference Compound: A readily biodegradable substance (e.g., sodium benzoate) run in parallel to ensure the viability of the inoculum.[1]
-
Blank Controls: Flasks containing only the inoculum and mineral medium to account for any endogenous activity.[1]
OECD 111: Hydrolysis as a Function of pH
This test guideline is used to determine the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH levels, typically 4, 7, and 9, which are environmentally relevant.
Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.[6][7]
Procedure:
-
A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for up to 5 days to quickly assess the hydrolytic stability of the substance.[7]
-
If significant hydrolysis occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.[6]
-
The degradation products can also be identified and quantified.[6]
Data Analysis: The rate of hydrolysis is typically determined by plotting the concentration of the test substance against time. The half-life of the substance at each pH is then calculated from the rate constant.[5]
Conclusion
The available data indicates that dioctyl succinate (as represented by DOSS) demonstrates a favorable environmental profile with regard to biodegradation compared to some other plasticizer alternatives. While it has a longer estimated hydrolysis half-life under neutral and basic conditions, its rapid biodegradation suggests a lower overall environmental persistence. In contrast, while some traditional plasticizers like DEHP may be classified as readily biodegradable under specific test conditions, their widespread environmental contamination raises concerns about their long-term impact. The citrate-based plasticizer, ATBC, showed limited ready biodegradability in the cited study. The adipate plasticizer, DEHA, shows promise with substantial biodegradation and rapid hydrolysis in basic conditions.
This comparative guide underscores the importance of considering multiple environmental fate parameters when selecting plasticizers and other chemical additives. For professionals in research and drug development, choosing substances with lower environmental persistence, such as dioctyl succinate, is a critical step towards more sustainable product design and development.
References
- 1. umweltbundesamt.de [umweltbundesamt.de]
- 2. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. jrfglobal.com [jrfglobal.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
Safety Operating Guide
Proper Disposal of Dioctyl Succinate: A Step-by-Step Guide
The proper disposal of dioctyl succinate (B1194679) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of dioctyl succinate waste in compliance with safety and regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling dioctyl succinate, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Use protective gloves resistant to chemicals.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
-
Work Area: Ensure safety showers and eyewash stations are close to the workstation.[1] Handle the chemical in a well-ventilated area.[2]
Waste Characterization and Regulatory Overview
Dioctyl succinate is classified with several hazards that guide its disposal requirements. It is known to cause skin irritation and serious eye damage.[2][3][4] Furthermore, it is harmful to aquatic life, making its release into the environment a significant concern.[5]
Under the Federal Resource Conservation and Recovery Act (RCRA), waste generators are responsible for determining if their chemical waste is hazardous.[6][7] Given the identified hazards, dioctyl succinate waste should be managed as hazardous chemical waste. Disposal procedures must comply with federal, state, and local regulations.[6]
Step-by-Step Disposal Procedure
Step 1: Prevent Release to the Environment Under no circumstances should dioctyl succinate be disposed of down the drain or in the regular trash.[8] It is harmful to aquatic organisms, and its release into sewer systems or waterways must be avoided.[3]
Step 2: Containerize Waste
-
Place dioctyl succinate waste into a designated, compatible container for chemical waste.
-
Ensure the container is in good condition, free of leaks, and has a secure, tightly sealed lid.
-
Do not overfill the container.
Step 3: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[9]
-
Identify the contents as "Dioctyl Succinate Waste."
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Store Waste Appropriately
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Waste must be disposed of at an approved waste disposal plant in accordance with all national and local regulations.[2]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]
-
Control Spills: Prevent the spill from entering drains or water courses.[3] Cover drains if necessary.[4]
-
Absorb and Collect: Use an inert, non-combustible absorbent material to contain and collect the spill.
-
Package for Disposal: Sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention:
-
Eyes: If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][3]
-
Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
Ingestion: Rinse the mouth and drink two glasses of water at most. Do not induce vomiting. Consult a physician.[2]
-
Empty Container Disposal
Empty containers that held dioctyl succinate must also be managed properly.
-
Chemical containers that have been emptied by normal methods are typically not regulated as hazardous waste.[10]
-
To ensure the container is free of residues, it should be triple-rinsed with a suitable solvent.[10] The rinsate (the rinse water or solvent) must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying in a ventilated area like a chemical fume hood, completely deface or remove the original labels before disposing of the container as regular laboratory waste.[10]
Data Presentation: Hazard Summary
The following table summarizes the key hazard information for dioctyl succinate based on Safety Data Sheets (SDS).
| Hazard Type | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][5] | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Category 2 |
| Eye Damage/Irritation | Causes serious eye damage.[2][3][5] | Category 1 |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[5] | Category 3 |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[5] | Category 1 |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal steps outlined are based on established safety and regulatory guidelines for chemical waste management.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of dioctyl succinate.
Caption: Workflow for the safe disposal of dioctyl succinate waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sdfine.com [sdfine.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. corecheminc.com [corecheminc.com]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Regulations [rila.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Dioctyl succinate
This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of Dioctyl succinate (B1194679). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Dioctyl succinate, proper personal protective equipment and engineering controls are crucial to minimize exposure.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. | Conforming to EN166 or equivalent standards.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or neoprene are often suitable for incidental contact). A lab coat is required. | Choose gloves based on the breakthrough time and permeation rate for the specific substance.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a MSHA/NIOSH-approved respirator should be used. | Follow established respiratory protection programs. |
| Engineering Controls | Work in a well-ventilated area. Mechanical exhaust is required. Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2] | Controls should be designed to keep airborne concentrations of vapors below their respective threshold limit value.[2] |
Health Hazard Information
Repeated or prolonged exposure to Dioctyl succinate is not known to aggravate existing medical conditions.[2] The substance is considered mildly irritating to the eyes and skin.
First Aid Measures
Immediate action is required in case of exposure to Dioctyl succinate.
| Exposure Route | First Aid Procedure |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15-20 minutes. Seek medical attention.[2][3][4] |
| Skin Contact | Immediately flood the affected skin with water while removing and isolating all contaminated clothing. Wash the skin with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, have them rinse their mouth with water. Seek immediate medical attention.[2] |
Handling, Storage, and Disposal Protocols
Handling:
-
Always use the personal protective equipment detailed above.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid breathing vapors or spray.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed when not in use.[2]
-
Avoid exposure to excessive heat and light.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
Spill and Disposal:
-
For liquid spills: Absorb the spill with an inert material and place it in an appropriate waste disposal container.[2]
-
For solid spills: Use a shovel to place the material into a suitable waste disposal container.[2]
-
After initial cleanup, rinse any contaminated surfaces with copious amounts of water.[2]
-
Disposal of Dioctyl succinate must be in accordance with federal, state, and local regulations.[2]
Emergency Procedures for Spills
The following workflow outlines the immediate steps to be taken in the event of a Dioctyl succinate spill.
Caption: Workflow for responding to a Dioctyl succinate spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
